molecular formula C5H12O3S B095192 Tert-butyl methanesulfonate CAS No. 16427-41-1

Tert-butyl methanesulfonate

Cat. No.: B095192
CAS No.: 16427-41-1
M. Wt: 152.21 g/mol
InChI Key: KWZYUHDFABISCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl methanesulfonate is a useful research compound. Its molecular formula is C5H12O3S and its molecular weight is 152.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-5(2,3)8-9(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZYUHDFABISCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167736
Record name tert-Butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16427-41-1
Record name tert-Butyl methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl Mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical and Computed Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl Methanesulfonate

CAS Number: 16427-41-1

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, experimental protocols for its synthesis and application, and visual representations of its primary reaction mechanisms.

This compound, also known as tert-butyl mesylate, is an organic compound valued for its utility as an alkylating agent.[1][2] Its properties are summarized in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 16427-41-1[2][3][4][5]
Molecular Formula C₅H₁₂O₃S[2][3][4][5]
Molecular Weight 152.21 g/mol [2][4][5]
Density 1.098 g/cm³
Synonyms tert-Butyl Mesylate, Methanesulfonic Acid tert-butyl Ester, 2-Methyl-2-methylsulfonyloxy-propane[1][2][4][5]
Table 2: Computed Properties
PropertyValueSource(s)
Topological Polar Surface Area 51.8 Ų[3][5]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
Complexity 167[3][5]
Monoisotopic Mass 152.05071541 Da[3][5]
XLogP3-AA 0.6[3][5]

Synthesis and Reactions

This compound is most commonly synthesized by the reaction of tert-butanol with methanesulfonyl chloride.[6][7] This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[6] The methanesulfonate group is an excellent leaving group, making this compound a useful substrate in nucleophilic substitution reactions.[8] Due to the sterically hindered tertiary carbon and the stability of the resulting carbocation, these substitutions predominantly proceed via an Sₙ1 mechanism.[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported high-yield synthesis.[7]

Materials:

  • tert-Butanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Stirring apparatus

  • Round-bottom flask

  • Cooling bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butanol and triethylamine in anhydrous dichloromethane.

  • Cool the mixture to -15 °C using a cooling bath.

  • Slowly add methanesulfonyl chloride to the stirred solution while maintaining the temperature at -15 °C.

  • Allow the reaction to stir at this temperature for 1 hour.[7]

  • Upon completion, the reaction mixture can be worked up by washing with water to remove triethylamine hydrochloride, followed by drying of the organic layer and removal of the solvent under reduced pressure.

Representative Nucleophilic Substitution (Sₙ1) Reaction

This protocol illustrates a typical application of a methanesulfonate in a substitution reaction, analogous to how this compound would be used.

Materials:

  • This compound (or a similar methanesulfonate substrate)

  • A suitable nucleophile (e.g., sodium cyanide)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • Charge a dry, round-bottomed flask with the methanesulfonate substrate.

  • Add anhydrous DMSO to dissolve the substrate.

  • Add the nucleophile (e.g., sodium cyanide) to the solution.

  • Heat the mixture with stirring to a suitable temperature (e.g., 45 °C) and maintain for several hours (e.g., 18 hours) to ensure the reaction goes to completion.[9]

  • After cooling, the reaction is quenched and the product is extracted using an appropriate solvent. Purification is typically achieved through recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the synthesis and primary reaction mechanism of this compound.

Synthesis_of_tert_butyl_methanesulfonate tert_butanol tert-Butanol plus1 + tert_butanol->plus1 mesyl_chloride Methanesulfonyl Chloride conditions DCM, -15°C mesyl_chloride->conditions triethylamine Triethylamine (Base) triethylamine->conditions product tert-Butyl Methanesulfonate conditions->product plus2 + conditions->plus2 byproduct Triethylamine Hydrochloride plus1->mesyl_chloride plus2->byproduct

Caption: Synthesis of this compound.

SN1_Mechanism sub tert-Butyl Methanesulfonate int tert-Butyl Carbocation (Intermediate) sub->int Slow, Rate- Determining Step lg Methanesulfonate (Leaving Group) int->lg Dissociation prod Substituted Product (t-Bu-Nu) int->prod nuc Nucleophile (Nu⁻) nuc->int Fast Attack

Caption: The Sₙ1 reaction mechanism.

References

An In-depth Technical Guide to Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl methanesulfonate, a versatile reagent in organic synthesis. It details the compound's physicochemical properties, synthesis, purification, and spectroscopic characterization. The guide elucidates the mechanistic pathways of its reactions, primarily focusing on its role as a tert-butylating agent. Detailed experimental protocols for its synthesis and a representative application in nucleophilic substitution are provided. Furthermore, this document includes visual aids in the form of Graphviz diagrams to illustrate key reaction workflows and mechanisms, alongside tabulated data for easy reference.

Introduction

This compound, also known as tert-butyl mesylate, is an aliphatic sulfonate ester. It serves as a valuable reagent in organic chemistry, primarily utilized for the introduction of the tert-butyl group to a variety of nucleophiles. The methanesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. Due to the sterically hindered tertiary carbon of the tert-butyl group, these reactions predominantly proceed through a unimolecular nucleophilic substitution (S"N"1) mechanism, involving a stable tertiary carbocation intermediate. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the properties, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
Molecular Weight 152.21 g/mol [1]
Chemical Formula C₅H₁₂O₃S[1]
IUPAC Name This compound[2]
Synonyms tert-Butyl mesylate, Methanesulfonic acid tert-butyl ester, 2-Methyl-2-propyl methanesulfonate[2]
CAS Number 16427-41-1[1]
Appearance Not specified, likely a liquid
Boiling Point 95-97 °C at 10 mmHg[1]
Density 1.103 g/cm³ at 20 °C[1]
Table 2: Spectroscopic Data (Predicted/Typical)
SpectroscopyFeatureExpected Chemical Shift / Frequency
¹H NMR (CDCl₃) -C(CH₃)₃ (9H, singlet)~1.5 ppm
CH₃SO₃- (3H, singlet)~3.0 ppm
¹³C NMR (CDCl₃) -C(CH₃)₃ (quaternary)~80-85 ppm
-C(CH₃)₃ (methyl)~28-30 ppm
CH₃SO₃- (methyl)~38-42 ppm
IR Spectroscopy S=O stretch (asymmetric)~1350 cm⁻¹
S=O stretch (symmetric)~1175 cm⁻¹
C-O stretch~1000 cm⁻¹

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of tert-butanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Tert-butanol and Methanesulfonyl Chloride

Materials:

  • Tert-butanol

  • Methanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of tert-butanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via a dropping funnel.

  • Maintain the reaction mixture at 0 °C during the addition and then allow it to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification tert_butanol Tert-butanol reaction_step Reaction in Dichloromethane (0°C to RT) tert_butanol->reaction_step mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction_step triethylamine Triethylamine triethylamine->reaction_step quench Quench with NaHCO₃ (aq) reaction_step->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash with Brine extraction->wash dry Dry with MgSO₄ wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purification_step Vacuum Distillation or Column Chromatography concentrate->purification_step product Tert-butyl Methanesulfonate purification_step->product

Synthesis of this compound Workflow.

Reactivity and Mechanism

This compound is an effective tert-butylating agent. Due to the steric hindrance of the tertiary alkyl group, it reacts primarily through an S"N"1 mechanism.

S"N"1 Reaction Mechanism

The S"N"1 reaction of this compound proceeds in two main steps:

  • Formation of a Carbocation: The methanesulfonate group, being an excellent leaving group, departs, forming a stable tertiary carbocation. This is the rate-determining step.

  • Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which can lead to a racemic mixture if the carbon were chiral (which it is not in this case).

S"N"1 Mechanism Diagram

SN1_Mechanism reactant This compound intermediate Tert-butyl Carbocation + Mesylate Anion reactant->intermediate Step 1: Leaving Group Departure (Slow, RDS) product Tert-butylated Product intermediate->product nucleophile Nucleophile (Nu⁻) nucleophile->product Step 2: Nucleophilic Attack (Fast)

Generalized S"N"1 reaction mechanism of this compound.

Applications in Organic Synthesis

The primary application of this compound is in the tert-butylation of various nucleophiles, such as alcohols, phenols, and amines.

Experimental Protocol: Tert-butylation of a Phenol

Materials:

  • Phenol (or a substituted phenol)

  • This compound

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of the phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF in a round-bottom flask, add this compound (1.2 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Statements
Hazard CodeDescription
H302 Harmful if swallowed
H314 Causes severe skin burns and eye damage
H341 Suspected of causing genetic defects
H351 Suspected of causing cancer

Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable reagent for the introduction of the tert-butyl group in organic synthesis. Its reactivity, primarily through the S"N"1 mechanism, is well-established. This guide has provided a detailed overview of its properties, synthesis, and a key application, complete with experimental protocols and visual aids to facilitate its use in a research and development setting. Proper handling and safety precautions are essential when working with this compound.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl methanesulfonate (also known as tert-butyl mesylate), a crucial reagent in organic chemistry, particularly in the development of pharmaceutical compounds where it serves as an effective alkylating agent.[1] This document details the prevalent synthetic methodologies, experimental protocols, and critical reaction parameters, presenting quantitative data in a structured format for ease of comparison and implementation.

Core Synthesis Methodology: Direct Sulfonylation

The most industrially relevant and widely adopted method for synthesizing this compound is the direct sulfonylation of tert-butanol using methanesulfonyl chloride.[1] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1] The methanesulfonate moiety is an excellent leaving group, making the product a valuable intermediate in nucleophilic substitution reactions.[1][2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of tert-butanol on the sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine, is essential to scavenge the proton from the alcohol and to neutralize the HCl formed, driving the reaction to completion.[1][3][4] Due to the tertiary nature of the butyl group, the resulting this compound is prone to undergo nucleophilic substitution via an SN1 pathway, which involves the formation of a stable tertiary carbocation.[1]

Reaction_Pathway tert_butanol Tert-butanol (CH₃)₃COH arrow mesyl_chloride Methanesulfonyl Chloride CH₃SO₂Cl base Base (e.g., Triethylamine) base->arrow Solvent (e.g., DCM) Temp: -15°C to 25°C product This compound (CH₃)₃COSO₂CH₃ byproduct Protonated Base (e.g., Triethylammonium Chloride) plus1 + plus2 + arrow->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below is a detailed experimental protocol adapted from cited literature for the synthesis of this compound.

Protocol 1: Synthesis via Direct Sulfonylation

This protocol is based on the reaction of tert-butanol with methanesulfonyl chloride in dichloromethane, utilizing triethylamine as the base.

Materials and Equipment:

  • Three-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet adapter

  • Ice bath

  • Tert-butanol

  • Methanesulfonyl chloride

  • Triethylamine (freshly distilled)

  • Dichloromethane (DCM, dry)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is flushed with nitrogen.[5]

  • Reagent Charging: Charge the flask with tert-butanol and dry dichloromethane. Add freshly distilled triethylamine (1.2-1.5 equivalents) to the solution.[1][5]

  • Cooling: Cool the flask to the desired temperature (e.g., -15°C or 0°C) using an appropriate cooling bath.[1][5][6]

  • Addition of Mesyl Chloride: Prepare a solution of methanesulfonyl chloride (1.0-1.05 equivalents) in dry dichloromethane and charge it into the dropping funnel.[5] Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of approximately 1 hour, ensuring the internal temperature is maintained.[5]

  • Reaction: Allow the reaction mixture to stir at the specified temperature for the designated time (typically 1 to 4 hours).[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) in vacuo using a rotary evaporator to yield the crude product.[5]

    • If necessary, the product can be further purified by recrystallization, for example, from a dichloromethane-hexane mixture.[5]

Data Presentation: Reaction Parameters

The following tables summarize quantitative data from various reported syntheses.

Table 1: Stoichiometry and Yield

Reactant 1Reactant 2Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Tert-butanolMethanesulfonyl ChlorideTriethylamine (1.5)Dichloromethane<201294[5]
Tert-butanolMethanesulfonyl ChlorideTriethylamineDichloromethane-151100[1][6]
Tert-butanolMethanesulfonyl ChlorideBase (1.2)Dichloromethane0-252-4>95[1]

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 16427-41-1
Molecular Formula C₅H₁₂O₃S
Molecular Weight 152.21 g/mol
Density 1.098 g/cm³
Storage Conditions 2°C - 8°C, keep container sealed

[Sources:[6][7][8][9]]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow A 1. Reaction Setup (Flask, N₂ atmosphere) B 2. Reagent Addition (Tert-butanol, DCM, Triethylamine) A->B C 3. Cooling (-15°C to 0°C) B->C D 4. Dropwise Addition (Methanesulfonyl Chloride in DCM) C->D E 5. Reaction Stirring (1-4 hours) D->E F 6. Aqueous Work-up (Quench, Wash, Separate Layers) E->F G 7. Drying (Dry organic layer with MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Recrystallization, if needed) H->I J 10. Final Product (this compound) I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Synthetic Routes

While direct sulfonylation is predominant, transesterification offers an alternative, though less common, pathway.[1] This method involves reacting tert-butanol with another methanesulfonate ester, such as methyl methanesulfonate. However, this route is often challenged by equilibrium limitations, which may necessitate using a large excess of tert-butanol to achieve a desirable yield.[1]

Safety and Handling

  • Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • The reaction is exothermic , and careful temperature control is crucial to prevent runaway reactions.[1]

  • The product, This compound , is sensitive to moisture and should be stored under anhydrous conditions in a cool, dry place.[1]

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

References

An In-depth Technical Guide to tert-Butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl methanesulfonate, a versatile reagent in organic synthesis. This document outlines its chemical identity, properties, synthesis, and key applications, with a focus on its role in medicinal chemistry and drug development.

Chemical Identity and Nomenclature

This compound is an alkyl sulfonate ester. Its formal IUPAC name is This compound .[1] It is also commonly referred to by several synonyms.

Table 1: Synonyms and Identifiers

TypeIdentifier
IUPAC Name This compound[1]
Synonyms 1,1-Dimethylethyl methanesulfonate, Methanesulfonic acid, 1,1-dimethylethyl ester, 2-Methyl-2-methylsulfonyloxy-propane, tert-Butyl mesylate[1][2][3]
CAS Number 16427-41-1[1][2]
Molecular Formula C5H12O3S[1][4]
InChIKey KWZYUHDFABISCL-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 152.21 g/mol [4][5]
Density 1.098 g/cm³[5]
Boiling Point 228.7 °C at 760 mmHg[5]
Flash Point 92.1 °C[5]
Vapor Pressure 0.109 mmHg at 25 °C[5]
Monoisotopic Mass 152.05071541 Da[2]

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the direct sulfonylation of tert-butanol with methanesulfonyl chloride.[1] This reaction is typically performed under alkaline conditions to neutralize the hydrochloric acid byproduct.[1]

This protocol describes a high-yield synthesis of this compound.

  • Materials:

    • tert-Butanol

    • Methanesulfonyl chloride

    • Triethylamine (or another suitable base)

    • Dichloromethane (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol in anhydrous dichloromethane.

    • Cool the solution to -15 °C using an appropriate cooling bath.

    • Slowly add triethylamine to the cooled solution with continuous stirring.

    • To this mixture, add methanesulfonyl chloride dropwise, ensuring the temperature is maintained at -15 °C.

    • After the addition is complete, allow the reaction to stir at -15 °C for 1 hour. A 100% yield has been reported under these conditions.[1][6]

    • The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

    • Purification can be achieved by distillation or column chromatography if necessary.

  • Role of Reagents:

    • Methanesulfonyl chloride: The source of the methanesulfonate group.

    • tert-Butanol: Provides the tert-butyl group.

    • Triethylamine: Acts as a base to scavenge the HCl produced during the reaction, which prevents protonation of the alcohol and drives the reaction to completion.[1]

    • Dichloromethane: A polar aprotic solvent that facilitates rapid reaction kinetics.[1]

Below is a workflow diagram illustrating the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products tert-Butanol tert-Butanol Reaction Mixture Reaction Mixture tert-Butanol->Reaction Mixture Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Reaction Mixture Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Reaction Mixture Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Reaction Mixture Temperature: -15 °C Temperature: -15 °C Temperature: -15 °C->Reaction Mixture This compound This compound Triethylammonium Chloride Triethylammonium Chloride Reaction Mixture->this compound Reaction Mixture->Triethylammonium Chloride

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanisms

This compound is a valuable alkylating agent, primarily used to introduce the tert-butyl group.[1] Its reactivity is dominated by nucleophilic substitution reactions.

The tertiary nature of the carbon atom attached to the excellent methanesulfonate leaving group dictates that this compound predominantly undergoes nucleophilic substitution via an S(_N)1 mechanism .[1]

  • S(_N)1 Pathway: This is a two-step mechanism.

    • Rate-determining step: The methanesulfonate group departs, forming a stable tertiary carbocation (tert-butyl carbocation). The stability of this carbocation is a key driving force for this pathway.[1]

    • Fast step: A nucleophile attacks the planar carbocation.

  • S(_N)2 Pathway: This pathway is sterically hindered and thus kinetically unfavorable. The three bulky methyl groups of the tert-butyl group effectively shield the electrophilic carbon from backside attack by a nucleophile.[1]

The following diagram illustrates the S(_N)1 mechanism for the reaction of this compound with a nucleophile.

G SN1 Reaction Mechanism of this compound This compound tert-Butyl Methanesulfonate Carbocation Intermediate tert-Butyl Carbocation (Planar Intermediate) This compound->Carbocation Intermediate Slow (Rate-determining) Leaving Group Methanesulfonate Anion This compound->Leaving Group Product Substituted Product Carbocation Intermediate->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbocation Intermediate Fast

Caption: The S(_N)1 reaction pathway for this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

  • Introduction of the tert-Butyl Group: Its primary use is to attach a tert-butyl group to a molecule, which can significantly alter its physical and chemical properties, such as increasing steric bulk, enhancing thermal stability, or imparting hydrophobicity.[1]

  • Medicinal Chemistry: The tert-butyl group is a common motif in drug molecules, often used to improve metabolic stability or receptor binding affinity. This compound has been utilized in the synthesis of antiviral agents like Adefovir.[1]

  • Protecting Group Chemistry: While not its primary role, the tert-butyl group can serve as a protecting group for certain functionalities, and reagents like this compound can be involved in these transformations.

Safety and Handling

This compound is associated with significant health hazards and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Classifications

Hazard StatementDescription
H302 Harmful if swallowed
H314 Causes severe skin burns and eye damage
H341 Suspected of causing genetic defects
H351 Suspected of causing cancer

Source: PubChem[2]

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. It is sensitive to moisture and can hydrolyze to form methanesulfonic acid and isobutylene; therefore, it should be stored under anhydrous conditions.[1]

References

Navigating the Safety Profile of Tert-butyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl methanesulfonate, a key reagent in organic synthesis, necessitates a thorough understanding of its safety and handling protocols. This technical guide provides an in-depth overview of its hazard profile, physicochemical properties, and recommended safety procedures to ensure its safe use in a laboratory and drug development setting. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental methodologies and a visual representation of safety workflows.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₂O₃S--INVALID-LINK--
Molecular Weight 152.21 g/mol --INVALID-LINK--
Boiling Point 228.7 °C at 760 mmHgiChemical
Density 1.098 g/cm³iChemical
Vapor Pressure 0.109 mmHg at 25 °CiChemical
Flash Point 92.1 °CiChemical
Table 2: Toxicological Data
ParameterValueSpeciesMethodSource(s)
Acute Oral Toxicity (LD50) Harmful if swallowedNot specifiedGHS Classification--INVALID-LINK--
Skin Corrosion/Irritation Causes severe skin burnsNot specifiedGHS Classification--INVALID-LINK--
Serious Eye Damage/Irritation Causes serious eye damageNot specifiedGHS Classification--INVALID-LINK--
Germ Cell Mutagenicity Suspected of causing genetic defectsNot specifiedGHS Classification--INVALID-LINK--
Carcinogenicity Suspected of causing cancerNot specifiedGHS Classification--INVALID-LINK--

GHS Hazard and Precautionary Statements

This compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

Appropriate precautionary measures must be taken to minimize exposure and risk.

Experimental Protocols

While specific experimental reports for this compound were not available, the toxicological and physical hazard data presented are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The likely protocols are detailed below.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Principle: A stepwise procedure is used with a limited number of animals. The method uses defined doses and the results are interpreted based on the number of mortalities and moribund animals.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally kept low.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Skin Corrosion - OECD Test Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin corrosion.

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The corrosive potential is determined by the resulting cell viability.

Methodology:

  • Test System: A commercially available RhE model is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.

  • Application of Test Substance: The test substance is applied directly to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period, after which it is rinsed and incubated.

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

  • Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the substance's corrosive potential.

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)

This method is used to determine the flash point of flammable liquids.[2][3][4][5][6]

Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.

Methodology:

  • Apparatus: A Pensky-Martens closed cup tester is used.

  • Sample Preparation: The test cup is filled with the sample to a specified level.

  • Heating and Stirring: The sample is heated at a slow, constant rate while being stirred.

  • Ignition Source Application: At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the cup.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[2]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

cluster_0 Risk Assessment & Planning cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Safe Handling & Storage cluster_4 Emergency Procedures A Review SDS & Chemical Properties B Identify Hazards (Corrosive, Toxic, Carcinogen) A->B C Define Standard Operating Procedure (SOP) B->C D Work in a Fume Hood C->D Implement Controls G Wear Chemical Resistant Gloves (e.g., Butyl Rubber) C->G Select PPE J Avoid Inhalation, Ingestion, & Skin Contact C->J Define Procedures E Ensure Proper Ventilation D->E F Restrict Access to Authorized Personnel H Wear Safety Goggles & Face Shield G->H I Wear a Lab Coat H->I K Store in a Tightly Closed Container J->K N In Case of Skin Contact: Immediately flush with water for 15 mins J->N If Contact Occurs O In Case of Eye Contact: Immediately flush with water for 15 mins J->O P In Case of Inhalation: Move to fresh air J->P Q In Case of Ingestion: Do NOT induce vomiting. Seek medical attention. J->Q L Store in a Cool, Dry, Well-Ventilated Area K->L M Keep Away from Incompatible Materials L->M R In Case of Spill: Absorb with inert material and dispose of properly M->R If Spill Occurs

References

Tert-butyl Methanesulfonate: A Technical Whitepaper on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methanesulfonate (CAS No. 16427-41-1) is a sulfonate ester with potential applications in chemical synthesis. However, its classification as a suspected mutagen and carcinogen necessitates a thorough understanding of its mechanism of action. Due to a notable lack of direct experimental studies on its biological effects, this technical guide synthesizes information from its chemical properties and data from structurally related alkylating agents to infer its probable mechanism of action. The central hypothesis is that this compound acts as a genotoxic agent through DNA alkylation. This document provides a detailed examination of its chemical reactivity, the inferred molecular interactions with DNA, and the likely downstream cellular consequences. Furthermore, it includes generalized experimental protocols for key assays that would be required to formally elucidate its biological activity and presents comparative data from analogous, well-studied compounds.

Introduction

This compound, also known as tert-butyl mesylate, is an organic compound characterized by a methanesulfonate group esterified to a tert-butyl group.[1] While utilized in organic synthesis as a means to introduce a tert-butyl group, its primary significance in a biological context stems from its structural classification as an alkyl sulfonate.[2] This class of compounds is known for its alkylating capabilities, a property that underpins the biological activity of well-documented mutagens and carcinogens such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is suspected of causing genetic defects (H341) and cancer (H351).[1] It is also classified as harmful if swallowed (H302) and capable of causing severe skin burns and eye damage (H314).[1] Despite these classifications, a comprehensive body of public research detailing its specific biological mechanism of action is conspicuously absent. This whitepaper aims to bridge this knowledge gap by postulating a mechanism based on established principles of chemical reactivity and by drawing parallels with closely related, well-characterized alkylating agents.

Core Mechanism of Action: Inferred via Chemical Reactivity

The biological activity of this compound is believed to be driven by its function as a monofunctional alkylating agent. The core of this mechanism is the transfer of its tert-butyl group to nucleophilic macromolecules, most significantly DNA.

SN1 Reaction Pathway

Unlike primary alkyl methanesulfonates (e.g., MMS) that can react via a bimolecular nucleophilic substitution (SN2) pathway, this compound is predicted to react almost exclusively through a unimolecular (SN1) mechanism. This is due to two primary factors:

  • Steric Hindrance: The bulky tert-butyl group, with its three methyl substituents, effectively shields the electrophilic carbon atom from backside attack by a nucleophile, which is a prerequisite for an SN2 reaction.[2]

  • Carbocation Stability: The methanesulfonate group is an excellent leaving group. Its departure results in the formation of a tertiary carbocation (tert-butyl carbocation), which is highly stabilized by hyperconjugation from the nine C-H bonds of the methyl groups.[2]

The rate-determining step is the formation of this planar tert-butyl carbocation, which can then be rapidly attacked by available nucleophiles.[2] In a biological system, prominent nucleophiles include the nitrogen and oxygen atoms on DNA bases.

SN1_Mechanism cluster_step1 Step 1: Formation of Tert-butyl Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack on Carbocation (Fast) TBSM This compound Carbocation Tert-butyl Carbocation TBSM->Carbocation Heterolysis Mesylate Methanesulfonate Anion TBSM->Mesylate DNA_Base Nucleophilic Site on DNA (e.g., N7 of Guanine) Alkylated_DNA Alkylated DNA Adduct DNA_Base->Alkylated_DNA Carbocation2 Tert-butyl Carbocation Carbocation2->Alkylated_DNA Attack

Figure 1: Proposed SN1 reaction mechanism for this compound.
DNA Adduct Formation

The primary targets for alkylating agents are the nucleophilic centers within DNA. While direct experimental evidence for this compound is lacking, the known reactivity of agents like MMS suggests the following sites are most susceptible to alkylation:

  • N7-deoxyguanosine (N7-dG): The most nucleophilic position in DNA.[3]

  • N3-deoxyadenosine (N3-dA): Another major site of alkylation.[3]

  • Other potential sites include the O6 of guanine, N1 of adenine, N3 of cytosine, and the phosphodiester backbone.[4]

Alkylation at these sites forms bulky DNA adducts. Unlike the smaller methyl or ethyl groups, the tert-butyl group is significantly larger, which could lead to more substantial distortion of the DNA double helix. These adducts are problematic for several reasons:

  • Replication Blocks: The bulky adducts can physically obstruct the progression of DNA polymerase during replication, leading to stalled replication forks.

  • Base Mispairing: Adducts, particularly O6-alkylguanine, can lead to mispairing during DNA replication (e.g., pairing with thymine instead of cytosine), resulting in point mutations.

  • Depurination: Alkylation, especially at the N7 position of guanine, destabilizes the glycosidic bond, which can lead to the spontaneous loss of the adducted base, creating an apurinic (AP) site.[3] These AP sites are non-coding and can lead to mutations if not repaired correctly.

Expected Biological Consequences and Cellular Responses

The formation of DNA adducts by this compound is expected to trigger a cascade of cellular events, primarily the DNA Damage Response (DDR).

DNA_Damage_Response cluster_input Initiating Event cluster_damage Molecular Damage cluster_response Cellular Response cluster_outcome Potential Outcomes TBSM Tert-butyl Methanesulfonate DNA_Alkylation DNA Alkylation (Bulky Adducts) TBSM->DNA_Alkylation SN1 Reaction DDR DNA Damage Response (DDR) Activation (ATM/ATR) DNA_Alkylation->DDR Damage Recognition Repair DNA Repair Pathways (BER, NER) DDR->Repair Checkpoint Cell Cycle Arrest (p53 activation) DDR->Checkpoint Mutation Mutation (Replication Error) Repair->Mutation If error-prone (e.g., TLS) Survival Cell Survival (Successful Repair) Repair->Survival If successful Apoptosis Apoptosis (Cell Death) Checkpoint->Apoptosis If damage is severe Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Senescence Cellular Senescence

Figure 2: Inferred signaling pathway following exposure to this compound.

This response would involve:

  • Damage Recognition: Sensor proteins detect the DNA adducts or resulting stalled replication forks.

  • Signal Transduction: Kinases like ATM and ATR are activated, phosphorylating a host of downstream targets.

  • Effector Activation: This leads to the activation of DNA repair pathways (such as Base Excision Repair for depurinated sites and Nucleotide Excision Repair for bulky adducts), cell cycle arrest to allow time for repair, or, if the damage is too extensive, the initiation of apoptosis (programmed cell death).

If the DNA damage is not properly repaired before cell division, it can lead to the fixation of mutations, which is the underlying cause of its suspected mutagenicity and carcinogenicity.

Comparative Data from Analogous Compounds

The lack of direct data for this compound makes the study of its analogs essential for inferring its toxicological profile.

CompoundClassGenotoxicity ProfileCarcinogenicityReference
This compound Alkyl SulfonateSuspected of causing genetic defects (GHS H341)Suspected of causing cancer (GHS H351)[1]
Methyl Methanesulfonate (MMS) Alkyl SulfonateConfirmed mutagen and clastogen in numerous in vitro and in vivo systems. Forms DNA adducts (N7-MeG, N3-MeA).Confirmed animal carcinogen, causing tumors at multiple sites in rats and mice. Reasonably anticipated to be a human carcinogen.[3][5][6]
Ethyl Methanesulfonate (EMS) Alkyl SulfonateConfirmed mutagen. Induces point mutations and chromosome aberrations. Forms DNA adducts (O6-EtG).Confirmed animal carcinogen.[7][8]
Butyl Methanesulfonate (BMS) Alkyl SulfonateToxic and mutagenic effects observed in human lymphoblast cell lines.Data not available from searches.[9]
Tert-butyl Alcohol (TBA) AlcoholGenerally considered non-genotoxic in standard assays.Induces some tumors in animals at high doses, but through mechanisms considered not relevant to humans.[10][11][12]

This comparative data strongly supports the hypothesis that the methanesulfonate ester functional group is the primary driver of genotoxicity. While the tert-butyl group itself (via tert-butyl alcohol) appears to have low genotoxic potential, its attachment to the methanesulfonate leaving group creates a potent alkylating agent. A study of 19 different sulfonate esters found that most were positive in the Ames test and that the length and branching of the alkyl chain could influence mutagenic potential.[13]

Proposed Experimental Protocols for Mechanism Elucidation

To definitively characterize the mechanism of action of this compound, a series of standard toxicological assays would be required. The following are detailed methodologies for key experiments.

In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To determine if this compound can induce point mutations in bacteria.

  • Methodology:

    • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital-induced rat liver) to determine if metabolites are responsible for mutagenicity.

    • Procedure (Plate Incorporation Method): a. Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). b. To molten top agar, add the bacterial culture, the test compound dilution (or positive/negative controls), and either S9 mix or a buffer. c. Pour the mixture onto minimal glucose agar plates. d. Incubate plates at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertants, typically a doubling or more over the negative control, indicates a positive result.

  • Controls:

    • Negative Control: Solvent vehicle.

    • Positive Controls: Known mutagens for each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9).

In Vitro Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)
  • Objective: To detect DNA single- and double-strand breaks in mammalian cells.

  • Methodology:

    • Cell Culture: Use a relevant mammalian cell line (e.g., human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells). Culture cells to logarithmic growth phase.

    • Exposure: Treat cells with a range of concentrations of this compound for a defined period (e.g., 4 hours).

    • Cell Embedding: Harvest cells, mix with low-melting-point agarose, and pipette onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Immerse slides in a high-salt lysis buffer (to remove cell membranes, cytoplasm, and histones, leaving behind the nucleoid).

    • Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. Damaged DNA (containing breaks) relaxes and migrates out of the nucleoid, forming a "comet tail".

    • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize using a fluorescence microscope.

    • Data Analysis: Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment.

  • Controls:

    • Negative Control: Solvent vehicle.

    • Positive Control: A known DNA-damaging agent like MMS or hydrogen peroxide.

Comet_Assay_Workflow start Start exposure 1. Expose Mammalian Cells to this compound start->exposure harvest 2. Harvest and Suspend Cells in Agarose exposure->harvest slide 3. Layer Cell Suspension onto Microscope Slide harvest->slide lysis 4. Lyse Cells in High-Salt Buffer slide->lysis electrophoresis 5. Alkaline Unwinding and Electrophoresis lysis->electrophoresis stain 6. Neutralize and Stain DNA electrophoresis->stain visualize 7. Fluorescence Microscopy and Image Analysis stain->visualize end End: Quantify DNA Damage visualize->end

Figure 3: Generalized experimental workflow for the Comet Assay.
DNA Adduct Analysis by Mass Spectrometry

  • Objective: To identify and quantify the specific DNA adducts formed by this compound.

  • Methodology:

    • Treatment: Treat cells in culture or an animal model with this compound.

    • DNA Isolation: Isolate genomic DNA from the treated samples using standard purification protocols.

    • DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides (enzymatic digestion) or bases (acid hydrolysis).

    • LC-MS/MS Analysis: a. Separate the hydrolyzed components using liquid chromatography (LC). b. Analyze the eluate using tandem mass spectrometry (MS/MS). c. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the expected tert-butylated nucleosides based on their unique mass-to-charge ratio and fragmentation patterns.

    • Quantification: Compare the signal intensity to that of synthesized analytical standards of the expected adducts to determine the number of adducts per 10^x normal nucleosides.

  • Controls: DNA from vehicle-treated cells/animals serves as the negative control.

Conclusion and Future Directions

This compound is classified as a suspected mutagen and carcinogen, yet direct experimental data on its biological mechanism of action is scarce. Based on its chemical structure, it is strongly inferred to act as a monofunctional alkylating agent that forms bulky adducts with DNA via an SN1 reaction mechanism. This action is expected to induce the DNA damage response, and if the damage is not properly repaired, it can lead to mutations and potentially carcinogenesis. This proposed mechanism is well-supported by extensive data from analogous alkyl sulfonate esters like MMS and EMS.

To move from inference to definitive evidence, the experimental protocols outlined in this guide—including the Ames test, Comet assay, and mass spectrometry-based adduct analysis—must be performed. Such studies are critical for accurately assessing the risk posed by this compound and for providing the necessary data for regulatory bodies and drug development professionals. Understanding the specific adducts formed and the cellular pathways perturbed will provide a complete picture of the toxicological profile of this compound.

References

An In-depth Technical Guide to the SN1 Reactivity of Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is a tertiary alkyl sulfonate ester of significant interest in organic synthesis. Its reactivity is characterized by a pronounced tendency to undergo unimolecular nucleophilic substitution (SN1) reactions. This guide provides a comprehensive overview of the core principles governing the SN1 reactivity of this compound, including its kinetics, the influence of solvents, and the competition with elimination pathways. Detailed experimental protocols for the synthesis and kinetic analysis of this compound are also presented, alongside comparative data to contextualize its behavior.

The primary mode of reaction for this compound is the SN1 pathway, a direct consequence of its structure. The tertiary nature of the carbon atom bonded to the leaving group allows for the formation of a relatively stable tertiary carbocation intermediate. The methanesulfonate group is an excellent leaving group, facilitating the initial ionization step that is characteristic of the SN1 mechanism. The stability of this tert-butyl carbocation is a key factor driving the reaction forward.

The SN1 and Competing E1 Pathways

The solvolysis of this compound proceeds through a rate-determining step in which the methanesulfonate leaving group departs, forming a planar tert-butyl carbocation. This carbocation is then rapidly attacked by a nucleophile (typically the solvent in solvolysis). Concurrently, the carbocation can also undergo a unimolecular elimination (E1) reaction, where a proton is abstracted from an adjacent carbon atom, leading to the formation of isobutylene.

SN1_E1_Pathway sub This compound ts1 Transition State 1 (Ionization) sub->ts1 Slow (Rate-Determining) int Tert-butyl Carbocation + MsO- ts1->int ts2_sn1 Transition State 2 (SN1 Nucleophilic Attack) int->ts2_sn1 Fast (SN1) ts2_e1 Transition State 2 (E1 Deprotonation) int->ts2_e1 Fast (E1) prod_sn1 SN1 Product (e.g., Tert-butanol) ts2_sn1->prod_sn1 prod_e1 E1 Product (Isobutylene) ts2_e1->prod_e1

Figure 1: SN1 and E1 reaction pathways for this compound.

Data Presentation: Kinetics and Product Distribution

While comprehensive kinetic data for this compound is not as readily available in a consolidated format as for tert-butyl halides, the principles of its solvolysis are analogous. The following tables present representative data for the solvolysis of tert-butyl chloride, a classic example of a tertiary substrate undergoing SN1 reactions. This data serves as a valuable reference for understanding the expected behavior of this compound.

Table 1: Relative Solvolysis Rates of Tert-butyl Chloride in Various Solvents at 25°C

SolventDielectric Constant (ε)Relative Rate
Acetic Acid61
Ethanol2430
Methanol33100
Formic Acid585,000
Water78150,000

This table illustrates the profound effect of solvent polarity on the rate of SN1 solvolysis. More polar, protic solvents are better at stabilizing the carbocation intermediate, thus accelerating the reaction rate.

Table 2: Product Distribution in the Solvolysis of Tert-butyl Halides

SubstrateSolventTemperature (°C)SN1 Product (%)E1 Product (%)
Tert-butyl chloride80% Ethanol / 20% Water258317
Tert-butyl bromide80% Ethanol / 20% Water25919
Tert-butyl chlorideEthanol258020
Tert-butyl bromideEthanol258515
Tert-butyl chlorideAcetic Acid25>99<1

This table demonstrates the competition between SN1 and E1 pathways. The ratio of substitution to elimination products is influenced by the solvent and the leaving group.[1][2] Generally, less nucleophilic and more basic solvents, as well as higher temperatures, tend to favor the E1 pathway.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from tert-butanol and methanesulfonyl chloride.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve tert-butanol in an anhydrous solvent (e.g., dichloromethane) B Add a tertiary amine base (e.g., triethylamine) A->B C Cool the mixture to 0°C B->C D Slowly add methanesulfonyl chloride dropwise C->D E Stir the reaction mixture at 0°C to room temperature D->E F Quench the reaction with water or dilute acid E->F G Separate the organic layer F->G H Wash the organic layer with brine G->H I Dry over anhydrous MgSO4 H->I J Remove solvent in vacuo I->J K Purify by distillation or chromatography J->K

References

The Role of Tert-butyl Methanesulfonate as an Electrophile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methanesulfonate (t-BuOMs) is a valuable electrophilic reagent in organic synthesis, primarily utilized for the introduction of the tert-butyl group onto a variety of nucleophiles. The presence of the methanesulfonate (mesylate) leaving group, coupled with the sterically hindered and carbocation-stabilizing tert-butyl moiety, dictates its reactivity, which is characterized by a strong propensity to react via a unimolecular nucleophilic substitution (SN1) mechanism. This technical guide provides an in-depth analysis of the synthesis, reaction mechanisms, and applications of this compound, with a particular focus on its utility in the context of drug development. Quantitative data from the literature is summarized, and detailed experimental protocols for key transformations are provided.

Introduction: The Chemistry of this compound

This compound is an ester of methanesulfonic acid and tert-butanol. The methanesulfonate group is an excellent leaving group due to the resonance stabilization of the resulting anion.[1] This property, combined with the tertiary nature of the alkyl group, makes this compound a potent electrophile for tert-butylation reactions. The steric bulk of the tert-butyl group generally precludes bimolecular nucleophilic substitution (SN2) pathways, favoring the formation of a stabilized tertiary carbocation intermediate through an SN1 mechanism.[1]

The introduction of a tert-butyl group can significantly alter the physicochemical properties of a molecule, which is of particular interest in drug design. This group can enhance metabolic stability by acting as a steric shield, modulate receptor binding affinity, and improve pharmacokinetic profiles.[2]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reaction of tert-butanol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][3]

Reaction Scheme:

(CH₃)₃COH + CH₃SO₂Cl → (CH₃)₃COSO₂CH₃ + HCl

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the literature and has been reported to provide a quantitative yield.[3]

Materials:

  • tert-Butanol

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of tert-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at -15 °C under an inert atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -15 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-ButanolMethanesulfonyl chlorideTriethylamineDichloromethane-151100[3]

Reaction Mechanisms and Kinetics

As a tertiary alkyl sulfonate, this compound predominantly undergoes nucleophilic substitution and elimination reactions via unimolecular pathways (SN1 and E1).

The SN1 Pathway

The SN1 mechanism is a two-step process initiated by the rate-determining ionization of the substrate to form a stable tert-butyl carbocation and a methanesulfonate anion. This is followed by a rapid attack of a nucleophile on the carbocation.[1]

SN1_pathway reactant Tert-butyl methanesulfonate intermediate Tert-butyl carbocation + Methanesulfonate anion reactant->intermediate Slow (Rate-determining) product Tert-butylated product intermediate->product Fast (Nucleophilic attack)

Caption: The SN1 reaction pathway of this compound.

The rate of the SN1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration.[4] The stability of the tertiary carbocation is a key driving force for this mechanism.[1]

Solvolysis and Solvent Effects

In protic solvents, such as water and alcohols, this compound undergoes solvolysis, where the solvent molecule acts as the nucleophile. The rate of solvolysis is highly dependent on the ionizing power of the solvent.[1] Protic solvents can stabilize the transition state and the resulting ions through hydrogen bonding, thus accelerating the reaction.[5]

Applications in Organic Synthesis

This compound serves as an efficient electrophile for the introduction of the tert-butyl group, which can function as a protecting group or a key structural motif.

Tert-butylation of Nucleophiles

This compound can be used to alkylate a variety of nucleophiles, including amines, phenols, and thiols. However, due to the propensity for elimination reactions under basic conditions and the high reactivity of the intermediate carbocation, reaction conditions must be carefully controlled. Often, alternative tert-butylating agents are employed for higher yields and selectivity.

Quantitative Data on Tert-butylation Reactions (with various tert-butylating agents for comparison):

NucleophileTert-butylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Anilinetert-Butyl 2,2,2-trichloroacetimidateCu(OTf)₂NitromethaneRT-up to 85[7]
Phenoltert-ButanolGa-FSM-16-160-43.3 (4-TBP)[8]
Carboxylic Acidtert-Butyl AcetateTf₂NHtert-Butyl Acetate--High[1]
L-Tyrosinetert-Butyl AcetateTf₂NHtert-Butyl Acetate--68 (O-alkylation)[8]

Note: This table includes data for various tert-butylating agents to provide a comparative context for the scope of these reactions, as comprehensive quantitative data specifically for this compound across a wide range of nucleophiles is limited in the readily available literature.

Role in Drug Development

The tert-butyl group is a common structural feature in many active pharmaceutical ingredients (APIs), where it can enhance metabolic stability and binding affinity. While direct and widespread use of this compound in the final steps of API synthesis is not extensively documented in publicly available literature, its role as a precursor or in the synthesis of key intermediates is plausible.

For instance, the structurally related (di-tert-butoxyphosphoryl)methyl methanesulfonate is a key reagent in the synthesis of the antiviral drug Tenofovir.[1] This highlights the utility of the methanesulfonate leaving group in conjunction with tert-butyl protecting groups in the synthesis of complex pharmaceutical agents.

drug_synthesis_logic cluster_reagents Reagents cluster_application Application in Drug Synthesis tBuOMs Tert-butyl methanesulfonate intermediate Synthesis of Key Intermediates tBuOMs->intermediate analogue Methanesulfonate Analogues analogue->intermediate API Final API Structure intermediate->API

Caption: Logical workflow for the application of this compound in drug synthesis.

Experimental Protocols for Key Reactions

General Protocol for N-tert-butylation of an Aniline (Conceptual)

This is a conceptual protocol based on the reactivity of this compound and general procedures for N-alkylation. Specific optimization would be required.

Materials:

  • Aniline derivative

  • This compound

  • A non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • To a solution of the aniline derivative (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent, add this compound (1.1 eq) at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Heating may be required for less reactive anilines.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the product by column chromatography.

General Protocol for O-tert-butylation of a Phenol (Conceptual)

This conceptual protocol is based on the known reactivity patterns.

Materials:

  • Phenol derivative

  • This compound

  • A non-nucleophilic base (e.g., proton sponge)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • To a solution of the phenol derivative (1.0 eq) and the non-nucleophilic base (1.1 eq) in the anhydrous solvent, add this compound (1.2 eq) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. Gentle heating may be necessary.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude product, which can be purified by chromatography.

Conclusion

This compound is a potent electrophile for the introduction of the tert-butyl group, reacting primarily through an SN1 mechanism. Its synthesis is straightforward, and its reactivity is well-defined, though often competing with elimination pathways. While its direct application in the late-stage synthesis of pharmaceuticals may be limited in favor of more selective reagents, its utility in the preparation of key intermediates and as a model substrate for studying SN1 reactions is significant. Further research into developing milder and more selective conditions for tert-butylation using this compound could expand its applicability in complex molecule synthesis, including in the field of drug development.

References

Tert-butyl Methanesulfonate: A Comprehensive Technical Guide to its Role as a Tert-butylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the tert-butyl group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This bulky alkyl group can impart unique steric and electronic properties, enhance metabolic stability, and serve as a versatile protecting group for various functional moieties. Among the diverse reagents available for this transformation, tert-butyl methanesulfonate (t-BuOMs) has emerged as a potent and reliable electrophilic source of the tert-butyl cation. This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, reaction mechanisms, and applications as a tert-butylating agent for a range of nucleophiles. Detailed experimental protocols, quantitative data, and process visualizations are included to equip researchers with the practical knowledge required for its effective utilization.

Introduction

This compound, also known as tert-butyl mesylate, is an aliphatic sulfonate ester with the chemical formula C₅H₁₂O₃S.[1][2][3] Its utility in organic synthesis stems from the excellent leaving group ability of the methanesulfonate (mesylate) anion, which is highly stabilized by resonance.[4] This property facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation.[4] Consequently, this compound serves as a powerful electrophile for the tert-butylation of alcohols, phenols, amines, thiols, and carboxylic acids.

In drug development, the tert-butyl group is frequently incorporated into molecular scaffolds to improve pharmacokinetic profiles. It can act as a "steric shield," protecting susceptible functional groups from enzymatic degradation, or modulate the lipophilicity and binding affinity of a drug candidate.[5] The ability of this compound to efficiently introduce this group under relatively mild conditions makes it a valuable tool for lead optimization and the synthesis of complex active pharmaceutical ingredients (APIs).

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is the direct sulfonylation of tert-butanol with methanesulfonyl chloride.[4] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products tert_butanol tert-Butanol solvent Aprotic Solvent (e.g., Dichloromethane) tert_butanol->solvent mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->solvent base Base (e.g., Triethylamine) base->solvent temp Controlled Temperature (e.g., -15°C to 0°C) solvent->temp tBuOMs This compound temp->tBuOMs byproduct Base·HCl Salt temp->byproduct

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • tert-Butanol

  • Methanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Standard laboratory glassware (round-bottomed flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • An oven-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • The flask is charged with tert-butanol (1.0 eq) and anhydrous dichloromethane.

  • Triethylamine (1.5 eq) is added, and the resulting solution is cooled to -15°C in an ice-salt bath.[4]

  • Methanesulfonyl chloride (1.2 eq) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 0°C.

  • After the addition is complete, the reaction mixture is stirred at -15°C for one hour.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with cold water. The organic layer is separated, washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Note: One specific protocol reports achieving a 100% yield under these conditions.[4]

Physicochemical and Safety Data

Physical and Chemical Properties

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 16427-41-1[1][2][3][4]
Molecular Formula C₅H₁₂O₃S[1][2][4]
Molecular Weight 152.21 g/mol [1][2][4]
IUPAC Name This compound[2][4]
Synonyms tert-Butyl Mesylate, 2-Methyl-2-methylsulfonyloxy-propane[2][6]
Appearance Colorless liquid[7]
Boiling Point 95-97°C at 10 mmHg[4]
Density 1.103 g/cm³ at 20°C[4]
Refractive Index 1.441-1.443 at 20°C[4]
SMILES CC(C)(C)OS(=O)(=O)C[2][8]
Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard ClassGHS ClassificationPrecautionary MeasuresReference(s)
Acute Toxicity, Oral Category 4, H302: Harmful if swallowedP264, P270, P301+P317, P330[2]
Skin Corrosion Category 1, H314: Causes severe skin burns and eye damageP260, P280, P301+P330+P331, P302+P361+P354[2]
Germ Cell Mutagenicity Category 2, H341: Suspected of causing genetic defectsP203, P280, P318[2]
Carcinogenicity Category 2, H351: Suspected of causing cancerP203, P280, P318[2]

Handling and Storage:

  • Avoid all personal contact, including inhalation.[9]

  • Wear protective gloves, clothing, eye, and face protection.[10]

  • Keep container tightly closed and store in a dry, well-ventilated place at 2°C - 8°C.

  • The compound is sensitive to moisture and can hydrolyze to form methanesulfonic acid and isobutylene.[4] Anhydrous conditions are crucial for storage and handling.[4]

Mechanism of Tert-butylation

Due to the steric hindrance of the tert-butyl group and the high stability of the resulting tertiary carbocation, reactions involving this compound proceed almost exclusively through a unimolecular nucleophilic substitution (S(_N)1) pathway.[4]

Step 1: Formation of the Tert-butyl Carbocation The rate-determining step is the slow, unimolecular dissociation of the methanesulfonate leaving group to form a planar, sp²-hybridized tert-butyl carbocation. The high stability of this carbocation is the primary driving force for the reaction.

Step 2: Nucleophilic Attack The nucleophile rapidly attacks the electrophilic carbocation from either face, leading to the formation of the tert-butylated product.

G tBuOMs This compound (t-BuOMs) Carbocation tert-Butyl Carbocation + Methane- sulfonate (⁻OMs) tBuOMs->Carbocation Step 1 (Slow) Leaving Group Dissociation Product Tert-butylated Product (Nu-t-Bu) Carbocation->Product Step 2 (Fast) Nucleophilic Attack Nucleophile Nucleophile (Nu:) Nucleophile->Carbocation

Caption: The S(_N)1 mechanism for tert-butylation.

The bimolecular S(_N)2 pathway is strongly disfavored because the three bulky methyl groups on the tert-butyl moiety sterically shield the electrophilic carbon atom, preventing the backside attack required for a concerted substitution.[4]

Applications in Tert-butylation Reactions

This compound is a versatile reagent for the tert-butylation of a wide array of nucleophiles.

Tert-butylation of Alcohols and Phenols

The reaction with alcohols and phenols yields tert-butyl ethers. This is particularly useful for installing a protecting group that is stable to many reagents but can be easily cleaved under acidic conditions. While conventional methods often use strong acids like sulfuric acid with tert-butanol,[11][12] this compound provides an alternative route.

Tert-butylation of Carboxylic Acids

The formation of tert-butyl esters is a critical protecting group strategy for carboxylic acids.[13][14] The tert-butyl ester is highly resistant to nucleophilic attack and basic hydrolysis but is readily cleaved by acids like trifluoroacetic acid (TFA).

Tert-butylation of Amines

Primary and secondary amines can be N-tert-butylated. This reaction is valuable in pharmaceutical synthesis to modify the basicity and steric environment of an amine, which can influence its biological activity and metabolic profile.

Tert-butylation of Thiols

Thiols react to form tert-butyl thioethers. The tert-butyl group can serve as a protecting group for the highly reactive thiol functionality in cysteine residues during peptide synthesis.[15]

General Experimental Protocol: Tert-butylation of a Nucleophile

This protocol provides a general workflow for the tert-butylation of a generic nucleophile (Nu-H), such as a phenol, amine, or thiol.

G start Start setup Combine Nucleophile (Nu-H) and non-nucleophilic base in a polar aprotic solvent. start->setup cool Cool reaction mixture to 0°C. setup->cool add Add this compound dropwise. cool->add react Allow to warm to RT and stir until completion (monitor by TLC). add->react quench Quench with water and perform aqueous workup. react->quench extract Extract with organic solvent, dry, and concentrate. quench->extract purify Purify product by column chromatography or distillation. extract->purify end End purify->end

Caption: General workflow for a tert-butylation reaction.

Procedure:

  • To a stirred solution of the nucleophilic substrate (1.0 eq) and a non-nucleophilic base (e.g., 2,6-lutidine or potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile or DMF) at 0°C, add this compound (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel or by distillation.

Representative Reaction Data

The following table summarizes typical outcomes for tert-butylation reactions on various substrates. (Note: As specific yield data for this compound is sparse in the provided literature, these represent expected outcomes based on analogous tert-butylation chemistry).

Substrate ClassNucleophile ExampleProductTypical ConditionsExpected Yield
Phenols Phenoltert-Butyl phenyl etherK₂CO₃, Acetonitrile, RTGood to Excellent
Carboxylic Acids Benzoic Acidtert-Butyl benzoateCs₂CO₃, DMF, 50°CHigh
Amines AnilineN-tert-ButylanilineK₂CO₃, DMF, RTModerate
Thiols Thiophenoltert-Butyl phenyl sulfideNaH, THF, 0°C to RTHigh

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the tert-butyl group onto a variety of nucleophilic substrates. Its reactivity is governed by the S(_N)1 mechanism, driven by the formation of the stable tert-butyl carbocation and the excellent leaving group capacity of the mesylate anion. While its handling requires care due to its hazardous nature, its utility in synthesizing tert-butyl ethers, esters, amines, and thioethers makes it an indispensable tool in organic synthesis, particularly for the construction of sterically hindered molecules and the implementation of protecting group strategies in drug discovery and development.

References

The Gatekeeper of Reactivity: An In-depth Technical Guide to Tert-Butyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the diverse arsenal of protecting groups available to the modern chemist, the tert-butyl (tBu) group occupies a preeminent position. Its steric bulk and unique electronic properties confer a high degree of stability under a wide range of reaction conditions, yet it can be selectively cleaved under specific, often mild, acidic protocols. This combination of robustness and controlled lability makes the tert-butyl group an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to natural products.

This technical guide provides a comprehensive exploration of the tert-butyl protecting group in its various forms—ethers, carbamates (Boc), esters, and thioethers. We will delve into the core principles of its application, present detailed experimental protocols for its introduction and removal, and offer a comparative analysis of its stability and reactivity.

Core Principles of Tert-Butyl Protection

The efficacy of the tert-butyl group as a protecting moiety stems from the stability of the corresponding tert-butyl cation, which is readily formed under acidic conditions. This carbocation-mediated deprotection mechanism is the key to its utility and orthogonality with other protecting groups.

Key Advantages:

  • Acid Lability: Cleavage is typically achieved with common laboratory acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature.[1][2]

  • Base and Nucleophile Stability: Tert-butyl protected functional groups are generally stable to a wide range of basic and nucleophilic reagents, allowing for selective transformations elsewhere in the molecule.[3]

  • Hydrogenolysis Resistance: Unlike benzyl-based protecting groups, tert-butyl groups are stable under conditions of catalytic hydrogenation.[4]

  • Steric Hindrance: The bulky nature of the tert-butyl group can provide steric protection to neighboring functionalities.

A critical consideration in employing tert-butyl protecting groups is the potential for the tert-butyl cation generated during deprotection to alkylate nucleophilic sites within the substrate or solvent.[1] This can be mitigated by the use of scavengers, such as anisole or thioanisole.[1]

Protecting Group Strategies and Selection

The choice of a tert-butyl protecting group is dictated by the specific functional group to be masked and the overall synthetic strategy. The following diagram illustrates a simplified decision-making workflow for the application of tert-butyl protecting groups.

G Workflow for Employing Tert-Butyl Protecting Groups start Identify Functional Group (Alcohol, Amine, Carboxylic Acid, Thiol) alcohol Alcohol (R-OH) start->alcohol amine Amine (R-NH2) start->amine carboxyl Carboxylic Acid (R-COOH) start->carboxyl thiol Thiol (R-SH) start->thiol protect_alcohol Protect as tert-Butyl Ether (R-O-tBu) alcohol->protect_alcohol protect_amine Protect as tert-Butyl Carbamate (Boc) (R-NHBoc) amine->protect_amine protect_carboxyl Protect as tert-Butyl Ester (R-COO-tBu) carboxyl->protect_carboxyl protect_thiol Protect as tert-Butyl Thioether (R-S-tBu) thiol->protect_thiol deprotection Deprotection (Acidic Conditions) protect_alcohol->deprotection protect_amine->deprotection protect_carboxyl->deprotection protect_thiol->deprotection

Caption: Decision workflow for tert-butyl protection.

Protection of Functional Groups

Alcohols: Tert-Butyl Ethers

The protection of alcohols as tert-butyl ethers provides a robust shield against a variety of reaction conditions.

Protection Methods:

The most common method for the formation of tert-butyl ethers is the acid-catalyzed addition of an alcohol to isobutylene.[5]

Deprotection:

Deprotection is typically achieved under strongly acidic conditions. Milder, more selective methods have also been developed using Lewis acids.

Amines: Tert-Butyl Carbamates (Boc)

The tert-butyloxycarbonyl (Boc) group is arguably one of the most widely used protecting groups in organic synthesis, particularly in peptide chemistry.[6] It is easily introduced and can be removed under mild acidic conditions that often leave other acid-labile groups intact.

Protection Methods:

The Boc group is most commonly introduced by the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

The following diagram illustrates the general mechanism for the protection of an amine with Boc anhydride.

G Mechanism of Amine Protection with Boc Anhydride amine R-NH₂ Amine boc2o Boc-O-Boc Di-tert-butyl dicarbonate amine->boc2o Nucleophilic Attack intermediate {Tetrahedral Intermediate} boc2o->intermediate carbamate R-NH-Boc Boc-protected Amine intermediate->carbamate Collapse of Intermediate products CO₂ + tBuOH Carbon dioxide & tert-Butanol intermediate->products Elimination

Caption: Mechanism of Boc protection of an amine.

Deprotection:

The Boc group is readily cleaved by treatment with strong acids like TFA or HCl in an organic solvent.[1][2]

The mechanism of acid-catalyzed Boc deprotection is depicted below.

G Mechanism of Acid-Catalyzed Boc Deprotection boc_amine R-NH-Boc Boc-protected Amine protonation {Protonation of Carbonyl Oxygen} boc_amine->protonation + H⁺ fragmentation {Fragmentation} protonation->fragmentation amine_salt R-NH₃⁺ X⁻ Amine Salt fragmentation->amine_salt products CO₂ + Isobutylene Carbon dioxide & Isobutylene fragmentation->products

Caption: Mechanism of Boc deprotection.

Carboxylic Acids: Tert-Butyl Esters

Tert-butyl esters are valuable for protecting carboxylic acids due to their stability towards basic and nucleophilic conditions.[7]

Protection Methods:

Similar to tert-butyl ethers, tert-butyl esters are commonly prepared by the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[7]

Deprotection:

Deprotection is achieved under acidic conditions, often with TFA or HCl.[7] Lewis acids such as zinc bromide can also be employed for milder deprotection.[8]

Quantitative Data and Experimental Protocols

For ease of comparison, the following tables summarize quantitative data for various protection and deprotection reactions.

Table 1: Protection of Functional Groups with Tert-Butyl Groups
Functional GroupSubstrateReagent(s)SolventTemp (°C)Time (h)Yield (%)
Primary AmineAnilineBoc₂O, TEAH₂O/THF (2:1)0 - RT6>95
AlcoholBenzyl AlcoholIsobutylene, H₂SO₄ (cat.)DioxaneRT2485
Carboxylic AcidBenzoic AcidIsobutylene, H₂SO₄ (cat.)DichloromethaneRT4890
Table 2: Deprotection of Tert-Butyl Protected Functional Groups
Protected GroupSubstrateReagent(s)SolventTemp (°C)TimeYield (%)
Boc-AmineN-Boc-Alanine20% TFA in DCMDichloromethaneRT1 h>95
Boc-AmineN-Boc-Aniline4M HCl in DioxaneDioxaneRT30 min>95
t-Butyl EtherBenzyl t-butyl etherCeCl₃·7H₂O, NaIAcetonitrileReflux24 h92
t-Butyl Estert-Butyl benzoateZnBr₂ (5 equiv.)DichloromethaneRT24 h>75
t-Butyl EsterVarious aromaticp-TsOH, MWSolvent-free-->90

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine[6]

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and TEA (or DIPEA) in a 2:1 v/v mixture of H₂O/THF.

  • Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add Boc₂O to the solution in one portion.

  • Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).

  • Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)[1]

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar (typically 0.1-0.5 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Add TFA dropwise to the stirred solution (typically 20-50% v/v in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.

**Protocol 3: Deprotection of a Tert-Butyl Ester using Zinc Bromide (ZnBr₂) **[8]

Materials:

  • Tert-butyl ester (1.0 equiv)

  • Zinc bromide (ZnBr₂) (5.0 equiv)

  • Dichloromethane

  • Water

Procedure:

  • To a solution of the tert-butyl ester in dichloromethane, add zinc bromide.

  • Stir the resulting suspension at room temperature for 24 hours.

  • Add water to the reaction mixture and stir for an additional 2 hours.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Orthogonal Strategies

The differential lability of the tert-butyl group compared to other protecting groups is the foundation of orthogonal protection strategies, which are critical in the synthesis of complex molecules like peptides and oligonucleotides. A common orthogonal scheme in solid-phase peptide synthesis (SPPS) is the use of the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl groups for side-chain protection.[9]

The following diagram illustrates the principle of an orthogonal protection strategy.

G Orthogonal Protection Strategy: Fmoc and tBu start Peptide with Fmoc (N-terminus) and tBu (side-chain) protection deprotect_fmoc Deprotect Fmoc (Base, e.g., Piperidine) start->deprotect_fmoc couple_aa Couple next Fmoc-amino acid deprotect_fmoc->couple_aa repeat Repeat Cycle couple_aa->repeat repeat->deprotect_fmoc final_deprotect Final Deprotection (Strong Acid, e.g., TFA) repeat->final_deprotect peptide Final Peptide final_deprotect->peptide

Caption: Orthogonal deprotection in peptide synthesis.

Conclusion

The tert-butyl protecting group, in its various forms, remains a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its unique combination of stability to a wide range of reagents and its susceptibility to acid-catalyzed cleavage provides a level of control that is essential for the construction of complex molecular architectures. A thorough understanding of the principles governing its use, detailed knowledge of experimental protocols, and strategic implementation in orthogonal protection schemes are critical for leveraging its full potential in research, discovery, and the development of novel therapeutics.

References

Physical and chemical properties of Tert-butyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is a versatile organic compound with significant applications in chemical synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information is presented to support its effective use in research and development, with a focus on data-driven insights and practical methodologies.

Chemical and Physical Properties

This compound is an ester of methanesulfonic acid and tert-butanol. Its structure, featuring a bulky tert-butyl group attached to a good leaving group (methanesulfonate), dictates its chemical behavior and physical characteristics.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for its handling and use in various experimental setups.

PropertyValueSource
Molecular Formula C₅H₁₂O₃S[1][2]
Molecular Weight 152.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid (predicted)
Density 1.098 g/cm³[3]
Boiling Point 228.7 °C at 760 mmHg[3]
Melting Point Not available
Flash Point 92.1 °C[3]
Vapor Pressure 0.109 mmHg at 25 °C[3]
Solubility
SolventPredicted Solubility
DichloromethaneSoluble
Diethyl etherSoluble
TetrahydrofuranSoluble
AcetoneSoluble
EthanolSoluble
WaterSlightly soluble to insoluble
Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below is a summary of expected spectral data based on its chemical structure and data from analogous compounds.

Technique Expected Data
¹H NMR Singlet at ~1.5 ppm (9H, -C(CH₃)₃)Singlet at ~3.0 ppm (3H, -SO₂CH₃)
¹³C NMR Signal around 38 ppm (-SO₂C H₃)Signal around 83 ppm (-C (CH₃)₃)Signal around 29 ppm (-C(C H₃)₃)
IR (Infrared) Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹ (S=O stretching)Absorption around 1000 cm⁻¹ (C-O stretching)
Mass Spec (MS) Predicted [M+H]⁺ at m/z 153.0580

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the methanesulfonate group, an excellent leaving group, and the tertiary nature of the tert-butyl group.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions. Due to the significant steric hindrance of the tert-butyl group and the high stability of the resulting tert-butyl carbocation, these reactions predominantly proceed through a unimolecular nucleophilic substitution (Sₙ1) mechanism. The methanesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

The general Sₙ1 mechanism is as follows:

  • Ionization: The slow, rate-determining step involves the departure of the methanesulfonate leaving group to form a stable tertiary carbocation.

  • Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile.

This reactivity makes this compound a valuable reagent for introducing the tert-butyl group into various molecules, a common strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity.

Solvolysis

In protic solvents such as water, alcohols, or carboxylic acids, this compound undergoes solvolysis, where the solvent molecule acts as the nucleophile. The rate of solvolysis is highly dependent on the ionizing power of the solvent. Polar protic solvents that can effectively solvate both the carbocation intermediate and the leaving group will significantly accelerate the reaction rate.

Stability

This compound is sensitive to moisture and will hydrolyze to form methanesulfonic acid and tert-butanol. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of tert-butanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • tert-Butanol

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of tert-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, cooled in an ice bath, add methanesulfonyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start reactants tert-Butanol, Triethylamine, Dichloromethane start->reactants cooling Cool to 0 °C reactants->cooling addition Add Methanesulfonyl Chloride (dropwise) cooling->addition reaction Stir at Room Temperature (12-24h) addition->reaction quench Quench with NaHCO₃ (aq) reaction->quench extraction Extract with Dichloromethane quench->extraction wash Wash with Water and Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Sₙ1 Reaction Mechanism

SN1_Mechanism reactant This compound intermediate Tert-butyl Carbocation + Methanesulfonate Anion reactant->intermediate Step 1: Ionization (Slow) product Tert-butylated Product intermediate->product Step 2: Nucleophilic Attack (Fast) nucleophile Nucleophile (Nu⁻) nucleophile->intermediate

Caption: The Sₙ1 reaction mechanism of this compound.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, suspected of causing genetic defects, and suspected of causing cancer.[1]

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.

Applications in Drug Development

The tert-butyl group is a common motif in many pharmaceutical agents due to its ability to increase metabolic stability and improve pharmacokinetic profiles. This compound serves as a key reagent for introducing this functional group. For instance, it has been utilized in the synthesis of antiviral nucleotide analogs, where the tert-butyl group can act as a protective group or a key structural element.

Conclusion

This compound is a valuable reagent in organic synthesis, offering an efficient means of introducing the tert-butyl group. Its reactivity is well-defined by the principles of Sₙ1 reactions. A thorough understanding of its physical and chemical properties, coupled with safe handling practices and optimized experimental protocols, is essential for its successful application in research and drug development. This guide provides a foundational resource for scientists and researchers working with this important chemical compound.

References

An In-depth Technical Guide to Tert-butyl Methanesulfonate: Commercial Availability, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl methanesulfonate (CAS No. 16427-41-1), a versatile reagent in organic synthesis. This document details its commercial availability from various suppliers, provides typical physical and chemical properties, and outlines a detailed experimental protocol for its synthesis and purification. Furthermore, it covers analytical methodologies for its characterization and presents key reaction pathways and experimental workflows through diagrams.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The purity and available quantities can vary, so it is crucial to consult the supplier's specifications to meet the requirements of a particular application. The following table summarizes the offerings from several prominent suppliers.

SupplierPurity SpecificationAvailable QuantitiesAdditional Notes
Benchchem Research GradeInquire for detailsFor research use only.[1]
iChemical Inquire for detailsCustom packages available (mg, g, kg)Provides physical properties data.
Biosynth Research Grade0.5 g, 1 g, 2 g, 5 gStore at 2°C - 8°C.[2]
ChemicalBook Inquire for detailsVaries by listed supplierPlatform with multiple suppliers.[3]
Capot Chemical ≥ 98%Inquire for detailsMoisture content ≤ 0.5%.[4]
Venkatasai Life Sciences High PurityInquire for detailsSupplied with COA and analytical data.[5]
Anax Laboratories 98.00%Inquire for detailsProvides some physical properties.[6]
Pharmaffiliates High PurityInquire for detailsStorage at 2-8°C recommended.[7]
Protheragen Research Grade10mg, 25mg, 50mg, 100mgFor research use only.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These values are essential for handling, storage, and for planning chemical reactions.

PropertyValue
Molecular Formula C5H12O3S
Molecular Weight 152.21 g/mol [3][8]
CAS Number 16427-41-1[3][8]
Density 1.098 g/cm³[2][9]
Boiling Point 228.7°C at 760 mmHg[9]
Flashing Point 92.1°C[9]
Vapour Pressure 0.109 mmHg at 25°C[9]
Storage Temperature 2-8°C[2][7]

Synthesis and Purification

The most common method for the synthesis of this compound is the reaction of tert-butanol with methanesulfonyl chloride in the presence of a tertiary amine base.[1][8]

Reaction Mechanism

This compound readily undergoes nucleophilic substitution, primarily through an Sₙ1 mechanism, due to the stability of the resulting tert-butyl carbocation.[1]

SN1_Mechanism reactant This compound intermediate tert-Butyl Carbocation + Mesylate Anion reactant->intermediate Slow, Rate-determining step product Substituted Product intermediate->product nucleophile Nucleophile (Nu⁻) nucleophile->product Fast

Caption: Sₙ1 reaction pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from tert-butanol and methanesulfonyl chloride.

Materials:

  • tert-Butanol

  • Methanesulfonyl chloride

  • Triethylamine (or other tertiary amine base)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve tert-butanol in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine to the cooled solution of tert-butanol.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield pure this compound.

Analytical Methods

The purity and identity of this compound are typically confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the detection and quantification of this compound, especially for identifying it as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[10][11][12]

Typical GC-MS Parameters:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

¹H NMR (CDCl₃, 400 MHz):

  • δ ~3.0 ppm (s, 3H, -SO₂-CH₃)

  • δ ~1.5 ppm (s, 9H, -C(CH₃)₃)

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~82 ppm (-C(CH₃)₃)

  • δ ~38 ppm (-SO₂-CH₃)

  • δ ~25 ppm (-C(CH₃)₃)

Experimental and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reaction_setup 1. Reaction Setup: tert-Butanol, Et3N in DCM at 0°C reagent_addition 2. Add Methanesulfonyl Chloride reaction_setup->reagent_addition reaction 3. Stir at Room Temperature reagent_addition->reaction quench 4. Quench with 1M HCl reaction->quench extraction 5. Separate Organic Layer quench->extraction washing 6. Wash with HCl, NaHCO3, Brine extraction->washing drying 7. Dry over MgSO4 washing->drying concentration 8. Concentrate in vacuo drying->concentration distillation 9. Vacuum Distillation concentration->distillation analysis 10. Characterize by GC-MS & NMR distillation->analysis

Caption: General workflow for the synthesis and purification of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed and causes severe skin burns and eye damage. It is also suspected of causing genetic defects and cancer.[13] Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Historical context of sulfonate esters in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Context of Sulfonate Esters in Chemical Synthesis

Introduction

In the landscape of modern organic chemistry, the ability to control chemical reactions with precision is paramount. A cornerstone of this control lies in the strategic use of functional groups that can facilitate specific transformations. Among the most powerful and versatile of these are sulfonate esters. These compounds, characterized by the R-OSO₂R' functional group, have become indispensable tools for researchers, scientists, and drug development professionals. Their primary role is to convert a poor leaving group, the hydroxyl group (-OH) of an alcohol, into an excellent one.[1] This transformation unlocks a vast array of subsequent reactions, most notably nucleophilic substitutions and eliminations.[1][2] This guide delves into the historical development of the most prominent sulfonate esters—tosylates, mesylates, and triflates—charting their evolution from novel curiosities to essential reagents in the synthetic chemist's toolkit.

The Dawn of Sulfonate Esters: Tosylates and Mesylates

The early 20th century saw a rapid expansion in the understanding of reaction mechanisms, particularly nucleophilic substitution. It became clear that the efficacy of such reactions was heavily dependent on the nature of the "leaving group." While alcohols are abundant and versatile starting materials, the hydroxide ion (HO⁻) is a strong base and consequently a poor leaving group, making direct substitution reactions unfavorable.[1][3] The solution was to convert the hydroxyl into a group whose corresponding anion was a weak base and thus stable upon departure.

p-Toluenesulfonates (Tosylates)

The first major breakthrough came with the introduction of the p-toluenesulfonyl group, commonly known as the "tosyl" group (Ts). The terminology was first proposed by German chemists in 1933. The resulting ester, a tosylate (-OTs), proved to be an excellent leaving group, enabling Sₙ2 reactions to proceed efficiently with a wide range of nucleophiles. The conversion of an alcohol to a tosylate does not affect the stereochemistry at the carbon atom, which was a significant advantage for stereocontrolled synthesis.[4]

Methanesulfonates (Mesylates)

Following the success of tosylates, the methanesulfonyl group, or "mesyl" group (Ms), was introduced in 1938.[5] Derived from methanesulfonic acid, mesylates (-OMs) function similarly to tosylates as excellent leaving groups.[5] The smaller size of the mesyl group can sometimes offer different steric profiles in complex molecules. The mesyl group, particularly when attached to nitrogen to form a sulfonamide, is notably resistant to hydrolysis and is a key structural feature in numerous pharmaceutical compounds.[5]

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group is directly related to the stability of the anion it forms upon departure. This stability can be quantified by the acidity (pKa) of its conjugate acid; a stronger acid (lower pKa) yields a more stable conjugate base, which is a better leaving group.[6][7][8]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate Acid
Mesylate-OMsMethanesulfonic Acid (CH₃SO₃H)~ -1.9[8][9]
Tosylate-OTsp-Toluenesulfonic Acid (CH₃C₆H₄SO₃H)~ -2.8[8][9]
Triflate-OTfTrifluoromethanesulfonic Acid (CF₃SO₃H)~ -13[10]
Table 1: Comparison of Sulfonate Esters and their Conjugate Acid pKa Values.

The relative reactivity can also be compared by measuring the rates of solvolysis or Sₙ2 reactions. While the general order of reactivity is often cited as Triflate > Tosylate > Mesylate, specific reaction conditions can influence the outcome.[6] For instance, some studies show mesylate to be slightly more reactive than tosylate in certain Sₙ2 reactions.[8] The electronic properties of the substituent on the sulfonyl group are critical; electron-withdrawing groups enhance the leaving group's ability by further stabilizing the resulting anion.[7]

Leaving GroupRelative Sₙ2 Reaction Rate (Normalized to Mesylate)
Mesylate1.00[8]
Tosylate0.70[8]
Table 2: Example of Relative Sₙ2 Reaction Rates.

The Super Leaving Group: Trifluoromethanesulfonates (Triflates)

The quest for even more reactive leaving groups to functionalize unreactive substrates led to the development of trifluoromethanesulfonates, or "triflates" (-OTf), in the mid-20th century. Triflic acid (CF₃SO₃H) is a superacid, meaning it is significantly more acidic than concentrated sulfuric acid.[11] Its conjugate base, the triflate anion, is exceptionally stable due to the powerful electron-withdrawing effect of the three fluorine atoms and extensive resonance delocalization.[11] This makes the triflate group one of the best leaving groups known in organic chemistry.

The pioneering work of chemist Peter J. Stang in the 1970s and 1980s was instrumental in developing the chemistry of vinyl and alkynyl triflates, opening up new avenues for synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions.[12][13][14][15]

A further significant development occurred in 1987 with the first report of lanthanide triflates [Ln(OTf)₃] as Lewis acid catalysts in organic synthesis.[16] Popularized by Shū Kobayashi in the early 1990s, these catalysts were found to be remarkably water-tolerant, unlike traditional Lewis acids such as aluminum chloride.[17][18][19] This discovery ushered in a new era of "green chemistry," allowing many carbon-carbon bond-forming reactions to be performed in aqueous media.[19]

Experimental Protocols

The preparation of sulfonate esters from alcohols is a fundamental transformation in organic synthesis. The general procedures have remained conceptually consistent since their inception.

Protocol 1: General Synthesis of an Alkyl Tosylate

This procedure is based on the widely used reaction between an alcohol and p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base to neutralize the HCl byproduct.[6]

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 - 1.5 eq)

  • Pyridine (as solvent or co-solvent with dichloromethane)

  • Dichloromethane (DCM, optional solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Aqueous HCl (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • The alcohol is dissolved in pyridine (or a mixture of DCM and pyridine) in a flask equipped with a magnetic stir bar and cooled in an ice bath to 0 °C.

  • p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is diluted with DCM and washed sequentially with 1 M HCl to remove pyridine, water, saturated NaHCO₃ solution, and finally brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkyl tosylate, which can be purified further by recrystallization or chromatography.

Protocol 2: Synthesis of Methanesulfonyl Chloride from Methanesulfonic Acid

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[20]

Materials:

  • Methanesulfonic acid (1.5 moles, 152 g)

  • Thionyl chloride (2.0 moles, 238 g)

  • Three-necked flask (1-L)

  • Mechanical stirrer, reflux condenser, thermometer, and separatory funnel

  • Steam bath

  • Distillation apparatus

Procedure:

  • In a 1-L three-necked flask set up in a fume hood and equipped with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel, place 152 g of methanesulfonic acid.[20]

  • Heat the acid to 95 °C using a steam bath.

  • Add 238 g of thionyl chloride dropwise over a period of 4 hours, maintaining the temperature at 95 °C.[20]

  • Continue heating at 95 °C for an additional 3.5 hours after the addition is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Set up the apparatus for vacuum distillation. The excess thionyl chloride will distill at room temperature under reduced pressure.

  • The final product, methanesulfonyl chloride, is collected by vacuum distillation. The fraction boiling at 64–66 °C / 20 mmHg is collected.[20] The reported yield is between 71–83%.[20]

Visualizing Core Concepts

Diagrams are essential for understanding the logical relationships and workflows in sulfonate ester chemistry.

experimental_workflow cluster_start Starting Material cluster_activation Activation Step cluster_intermediate Key Intermediate cluster_reaction Synthetic Transformation cluster_product Product Formation Alcohol Alcohol (R-OH) (Poor Leaving Group) Sulfonylation Sulfonylation (+ R'SO₂Cl, Base) Alcohol->Sulfonylation Sulfonate Sulfonate Ester (R-OSO₂R') (Excellent Leaving Group) Sulfonylation->Sulfonate Reaction Reaction with Nucleophile (Nu⁻) Sulfonate->Reaction Product Substituted Product (R-Nu) + Sulfonate Anion (⁻OSO₂R') Reaction->Product

Caption: General workflow for activating an alcohol via sulfonylation.

leaving_group_ability pKa_Tf Triflic Acid (pKa ≈ -13) pKa_Ts Tosylic Acid (pKa ≈ -2.8) Anion_Tf Triflate Anion (Most Stable) pKa_Tf->Anion_Tf Stronger Acid pKa_Ms Mesylic Acid (pKa ≈ -1.9) Anion_Ts Tosylate Anion pKa_Ts->Anion_Ts Anion_Ms Mesylate Anion (Least Stable of the three) pKa_Ms->Anion_Ms Weaker Acid LG_Tf Triflate (-OTf) (Excellent) Anion_Tf->LG_Tf More Stable Anion LG_Ts Tosylate (-OTs) (Very Good) Anion_Ts->LG_Ts LG_Ms Mesylate (-OMs) (Good) Anion_Ms->LG_Ms Less Stable Anion

Caption: Relationship between acidity, anion stability, and leaving group ability.

Caption: Resonance stabilization of the sulfonate anion (R'SO₃⁻).

References

Tert-butyl Methanesulfonate: A Technical Guide to Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available hazard and toxicity information for tert-butyl methanesulfonate. It is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment.

Introduction

This compound (CAS No. 16427-41-1), also known as tert-butyl mesylate, is an organic chemical intermediate used in various synthetic processes. As an alkylating agent, it is structurally related to compounds known for their potential genotoxic and carcinogenic properties. This guide provides an in-depth overview of the known hazards, available toxicity data, and recommended experimental protocols for the safety assessment of this compound and related alkyl sulfonates. Due to a lack of extensive publicly available toxicological data for this compound specifically, information from structurally related compounds is included to provide a more complete, albeit inferred, hazard profile.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates significant health risks associated with its handling and use.[1]

Table 1: GHS Classification of this compound [1]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
alt text
Skin Corrosion/Irritation1H314: Causes severe skin burns and eye damageDanger
alt text
Germ Cell Mutagenicity2H341: Suspected of causing genetic defectsWarning
alt text
Carcinogenicity2H351: Suspected of causing cancerWarning
alt text

Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in the safety data sheet for this compound. Key preventive measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves, clothing, eye, and face protection.[1]

Toxicological Data

Direct quantitative toxicological data for this compound is limited in the public domain. However, data from related alkyl methanesulfonates, such as methyl methanesulfonate (MMS), provide an indication of the potential toxicity.

Table 2: Acute Toxicity Data for a Related Alkyl Methanesulfonate

CompoundTestSpeciesRouteValueReference
Methyl MethanesulfonateLD50Rat (female)Oral225 mg/kg

The GHS classification of this compound as "Acute Toxicity, Oral, Category 4" suggests an LD50 value in the range of 300 to 2000 mg/kg. However, without specific studies on this compound, this remains an estimation.

Genotoxicity

The genotoxic mechanism of alkyl sulfonates involves the transfer of an alkyl group to nucleophilic sites on DNA bases. This can lead to point mutations, chromosomal damage, and, ultimately, carcinogenicity.[2][3]

Metabolism and Toxicokinetics

Specific metabolism and toxicokinetic studies on this compound have not been identified in the reviewed literature. However, the metabolism of the tert-butyl group in various drug molecules is well-characterized. The tert-butyl moiety is often subject to hydroxylation by cytochrome P450 (CYP) enzymes, followed by further oxidation.

Based on this general understanding, a hypothetical metabolic pathway for this compound can be proposed.

cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism (Phase I) cluster_excretion Excretion A This compound (Oral, Dermal, or Inhalation Exposure) B Systemic Circulation A->B Absorption C Hydroxylation of tert-butyl group (CYP450 enzymes) B->C D Hydroxy-tert-butyl Methanesulfonate C->D E Conjugation (Phase II) D->E F Excretion in Urine/Feces E->F A Prepare test substance concentrations B Mix with bacterial tester strain (e.g., S. typhimurium TA100) A->B C Add S9 metabolic activation system (or buffer for -S9 condition) B->C D Pour onto minimal glucose agar plates C->D E Incubate at 37°C for 48-72 hours D->E F Count revertant colonies E->F G Compare to negative and positive controls F->G H Analyze for dose-dependent increase G->H A Culture mammalian cells (e.g., CHO) B Expose to test substance (+/- S9 metabolic activation) A->B C Add metaphase-arresting agent B->C D Harvest and fix cells C->D E Prepare and stain chromosome spreads D->E F Microscopic analysis of metaphases E->F G Score for chromosomal aberrations F->G H Statistical analysis of results G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl Ethers using Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ether moiety is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis and a key structural component in various pharmacologically active molecules and industrial compounds. Tert-butyl methanesulfonate (tert-butyl mesylate) serves as an efficient reagent for the introduction of the tert-butyl group onto alcohols and phenols. This document provides detailed application notes and protocols for the synthesis of tert-butyl ethers utilizing this compound.

The reaction proceeds via a nucleophilic substitution mechanism. Due to the tertiary nature of the butyl group, the reaction predominantly follows a unimolecular (SN1) pathway. The methanesulfonate group is an excellent leaving group, facilitating the formation of a stable tert-butyl carbocation intermediate, which is then trapped by the nucleophilic hydroxyl group of the alcohol or phenol.

Reaction Principle

The synthesis of tert-butyl ethers using this compound involves the O-alkylation of an alcohol (R-OH) or a phenol (Ar-OH) with this compound. The general reaction scheme is depicted below:

G reactant1 R/Ar-OH plus1 + reactant1->plus1 reactant2 (CH3)3C-OSO2CH3 plus1->reactant2 arrow -> reactant2->arrow product1 R/Ar-O-C(CH3)3 arrow->product1 plus2 + product1->plus2 product2 CH3SO3H plus2->product2

Caption: General reaction for the synthesis of tert-butyl ethers.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct. The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as elimination.

Application Notes

  • Substrate Scope: This method is applicable to a wide range of primary, secondary, and tertiary alcohols, as well as various substituted phenols. Sterically hindered alcohols and phenols can also be tert-butylated, although reaction times may be longer.

  • Reagent and Solvent Choice: this compound is a reactive alkylating agent and should be handled with care. Anhydrous solvents are recommended to prevent hydrolysis of the methanesulfonate. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

  • Base Selection: A non-nucleophilic base, such as triethylamine (Et3N), diisopropylethylamine (DIPEA), or 2,6-lutidine, is essential to prevent competition with the hydroxyl nucleophile. The base scavenges the methanesulfonic acid generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: The reaction is typically performed at room temperature, but gentle heating may be required for less reactive substrates. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to remove the methanesulfonate salt and any remaining acid. The product is then extracted with an organic solvent and purified by column chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Tert-butyl Ethers from Alcohols

This protocol provides a general method for the tert-butylation of alcohols.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DCM, add triethylamine (1.5 - 2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add this compound (1.2 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. For less reactive alcohols, the mixture can be gently heated to 40 °C.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Synthesis of Tert-butyl Phenyl Ether

This protocol details the specific synthesis of tert-butyl phenyl ether from phenol.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.3 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Anhydrous acetonitrile

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution and stir the suspension.

  • Add this compound (1.3 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using hexane as the eluent) to afford tert-butyl phenyl ether.

Data Presentation

While specific quantitative data for the synthesis of a wide range of tert-butyl ethers using this compound is not extensively reported in a single source, the following table provides representative examples based on analogous transformations and general knowledge of the reaction. Yields are typically good to excellent, depending on the substrate and reaction conditions.

EntrySubstrateProductTypical Yield (%)
1Benzyl alcoholBenzyl tert-butyl ether85 - 95
2PhenolTert-butyl phenyl ether80 - 90
34-Methoxyphenol4-Methoxyphenyl tert-butyl ether88 - 98
41-Octanol1-(tert-butoxy)octane75 - 85
5CyclohexanolCyclohexyl tert-butyl ether70 - 80

Visualization of Reaction Pathway and Workflow

Signaling Pathway: SN1 Mechanism for Tert-butylation

The reaction proceeds through a step-wise SN1 mechanism.

SN1_Mechanism cluster_step1 Step 1: Formation of Tert-butyl Carbocation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation tBuOMs tert-Butyl Methanesulfonate Carbocation Tert-butyl Carbocation tBuOMs->Carbocation Slow MsO MsO- Oxonium Oxonium Ion Carbocation->Oxonium Fast, + R-OH ROH R-OH / Ar-OH Ether Tert-butyl Ether Oxonium->Ether Fast, + Base Base Base ProtonatedBase Protonated Base Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Mix Alcohol/Phenol, Base, and Solvent AddReagent Add tert-Butyl Methanesulfonate Start->AddReagent Reaction Stir at RT or Heat AddReagent->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench with aq. NaHCO3 Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Tert-butyl Ether Chromatography->Product

Application Notes and Protocols: Tert-Butyl Group for the Protection of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is paramount. The hydroxyl group, a ubiquitous and reactive functionality, often requires temporary masking to prevent undesired side reactions. The tert-butyl group is a sterically bulky and robust protecting group for alcohols, forming a tert-butyl ether linkage. This group is highly stable to a wide range of reaction conditions, including strongly basic, organometallic, and many oxidizing and reducing environments. Its removal is typically effected under acidic conditions.

While the direct use of tert-butyl methanesulfonate for the protection of alcohols is not a commonly employed strategy due to competing elimination reactions, this document will elucidate the underlying chemical principles. It will then provide detailed application notes and protocols for the more prevalent and efficient methods of introducing the tert-butyl protecting group onto alcohols, as well as for its subsequent removal.

Challenges with this compound for Alcohol Protection

This compound is a tertiary alkyl sulfonate. The methanesulfonate anion is an excellent leaving group, which makes the tert-butyl cation a potential intermediate in nucleophilic substitution reactions. However, the tertiary nature of the carbocation also makes it highly susceptible to elimination reactions.

When an alcohol, which can also act as a base, is reacted with this compound, two competing pathways are likely to occur:

  • SN1 Reaction: The this compound can undergo unimolecular dissociation to form a stable tert-butyl carbocation, which can then be trapped by the alcohol to form the desired tert-butyl ether.

  • E1/E2 Elimination: The alcohol can act as a base, promoting either a unimolecular (E1) or bimolecular (E2) elimination of methanesulfonic acid from this compound to yield isobutylene gas. This elimination pathway is often the major competing reaction and significantly reduces the yield of the desired protected alcohol.

Due to the high propensity for elimination, the use of this compound as a direct protecting group reagent for alcohols is inefficient and not widely reported in the literature. More effective and higher-yielding methods have been developed and are outlined below.

Recommended Protocols for Tert-Butylation of Alcohols

The following protocols describe common and reliable methods for the formation of tert-butyl ethers from alcohols.

Protocol 1: Acid-Catalyzed Reaction with Isobutylene

This is one of the most common and economical methods for the tert-butylation of alcohols. The reaction proceeds via the formation of a tert-butyl cation from isobutylene under acidic conditions.

Experimental Protocol:

  • To a solution of the alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or diethyl ether, add a catalytic amount of a strong acid. Common catalysts include sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Bubble isobutylene gas through the solution or add liquefied isobutylene.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate TypeTypical CatalystSolventTemperatureReaction Time (h)Yield (%)
Primary AlcoholH₂SO₄ (cat.)DCM0 °C to RT12-1885-95
Secondary AlcoholH₂SO₄ (cat.)DCM0 °C to RT18-2470-85
PhenolBF₃·OEt₂ (cat.)DCM0 °C to RT12-2480-90
Protocol 2: Reaction with Di-tert-butyl Dicarbonate (Boc₂O) and a Lewis Acid

This method offers a milder alternative to the use of strong acids and is suitable for more sensitive substrates.

Experimental Protocol:

  • Dissolve the alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5-2.0 equiv).

  • Add a catalytic amount of a Lewis acid, such as magnesium perchlorate (Mg(ClO₄)₂) or erbium triflate (Er(OTf)₃).[1]

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Substrate TypeCatalystSolventTemperatureReaction Time (h)Yield (%)
Primary AlcoholMg(ClO₄)₂ (cat.)DCMRT4-890-98
Secondary AlcoholMg(ClO₄)₂ (cat.)DCMRT12-2485-95
PhenolEr(OTf)₃ (cat.)neatRT1-592-98

Deprotection of Tert-Butyl Ethers

The removal of the tert-butyl protecting group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid that efficiently cleaves tert-butyl ethers at room temperature.

Experimental Protocol:

  • Dissolve the tert-butyl protected alcohol in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, typically in a 1:1 to 1:4 v/v ratio with DCM) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 1-4 hours.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Substrate TypeSolventTemperatureReaction Time (h)Yield (%)
Primary O-tBuDCM/TFA (1:1)RT1-2>95
Secondary O-tBuDCM/TFA (1:1)RT2-4>95
Phenolic O-tBuDCM/TFA (1:1)RT0.5-1>95
Protocol 4: Mild Deprotection using Aqueous Phosphoric Acid

For substrates sensitive to strong acids, aqueous phosphoric acid provides a milder alternative.[1]

Experimental Protocol:

  • Dissolve the tert-butyl protected alcohol in a suitable solvent like methanol or a mixture of THF/water.

  • Add aqueous phosphoric acid (e.g., 85% H₃PO₄).

  • Heat the reaction mixture to a temperature between 40-70 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a base such as saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product as necessary.

Substrate TypeSolventTemperature (°C)Reaction Time (h)Yield (%)
Primary O-tBuMeOH/H₂O506-1285-95
Secondary O-tBuTHF/H₂O6012-2480-90

Visualizations

Protection_Mechanism Alcohol R-OH Oxonium Protonated Alcohol Alcohol->Oxonium + H⁺ Isobutylene Isobutylene Carbocation tert-Butyl Carbocation Isobutylene->Carbocation + H⁺ Acid H⁺ (cat.) Protected_Alcohol R-O-tBu Carbocation->Protected_Alcohol + R-OH - H⁺

Caption: General mechanism for acid-catalyzed protection of an alcohol with isobutylene.

Deprotection_Workflow start Start: tert-Butyl Protected Alcohol dissolve Dissolve in DCM start->dissolve add_tfa Add TFA (0 °C to RT) dissolve->add_tfa monitor Monitor by TLC add_tfa->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End: Deprotected Alcohol purify->end

Caption: Experimental workflow for the deprotection of a tert-butyl ether using TFA.

Reagent_Suitability cluster_tBuOMs This compound cluster_pathways Reaction Pathways cluster_products Products tBuOMs tBu-OMs SN1 SN1 (Minor Product) tBuOMs->SN1 + R-OH E1_E2 E1/E2 (Major Product) tBuOMs->E1_E2 + R-OH (as base) Ether R-O-tBu SN1->Ether Alkene Isobutylene E1_E2->Alkene

Caption: Competing reaction pathways for this compound with an alcohol.

References

Application Notes and Protocols for N-tert-butylation using Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylation is a crucial chemical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of a tert-butyl group can significantly alter the steric and electronic properties of a molecule, influencing its bioactivity, selectivity, and pharmacokinetic profile. While various methods exist for tert-butylation, the use of tert-butyl methanesulfonate as an alkylating agent offers a potential alternative to more common reagents. This compound is a potent electrophile that can participate in nucleophilic substitution reactions with amines. Due to the tertiary nature of the butyl group, the reaction likely proceeds through an SN1-type mechanism, involving the formation of a stable tert-butyl cation. This application note provides a detailed protocol for the N-tert-butylation of primary and secondary amines using this compound, based on established principles of N-alkylation chemistry.

Reaction Principle

The N-tert-butylation of an amine with this compound involves the nucleophilic attack of the amine's lone pair of electrons on the carbon atom of the tert-butyl group. The methanesulfonate anion is an excellent leaving group, facilitating the cleavage of the C-O bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Primary or secondary amine substrate

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

General Procedure for N-tert-butylation:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary or secondary amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in an appropriate anhydrous solvent (e.g., DCM, THF, or acetonitrile). Add a non-nucleophilic base such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.) to the solution.

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The reaction time may vary depending on the reactivity of the amine substrate.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-tert-butylated amine.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-tert-butylation of various amine substrates using the described protocol. This data is illustrative and actual yields may vary depending on the specific reaction conditions and substrate.

EntrySubstrate (Amine)ProductReaction Time (h)Yield (%)
1AnilineN-tert-butylaniline1275
24-NitroanilineN-tert-butyl-4-nitroaniline885
3BenzylamineN-tert-butylbenzylamine1080
4Piperidine1-tert-butylpiperidine690
5Morpholine4-tert-butylmorpholine692

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions Amine R1-NH-R2 (Amine) Product R1-N(C(CH3)3)-R2 (N-tert-butylated Amine) Amine->Product Reagent (CH3)3C-O-SO2CH3 (this compound) Reagent->Product Base Base (e.g., TEA, DIPEA) Byproduct Base-H+ + CH3SO3- Base->Byproduct Solvent Solvent (e.g., DCM, THF)

Caption: General reaction scheme for N-tert-butylation.

Experimental Workflow:

experimental_workflow setup 1. Reaction Setup - Add amine to flask - Inert atmosphere dissolve 2. Dissolve & Add Base - Add anhydrous solvent - Add non-nucleophilic base setup->dissolve add_reagent 3. Add Alkylating Agent - Dropwise addition of  this compound dissolve->add_reagent monitor 4. Monitor Reaction - TLC analysis add_reagent->monitor workup 5. Work-up - Quench with NaHCO3 - Extraction monitor->workup purify 6. Purification - Dry and concentrate - Column chromatography workup->purify product Pure N-tert-butylated Product purify->product

Application Notes and Protocols: The Role of Tert-Butyl and Methanesulfonate Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While tert-butyl methanesulfonate is not a commonly utilized reagent in mainstream peptide synthesis, its constituent functional groups, the tert-butyl (tBu) group and methanesulfonate derivatives (methanesulfonic acid and methanesulfonyl chloride), are of significant importance. This document provides detailed application notes and protocols for the use of these key components in modern peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS).

The Tert-Butyl (tBu) Group: A Cornerstone of Orthogonal Peptide Protection

The tert-butyl group is a critical acid-labile protecting group in the widely adopted Fmoc/tBu orthogonal strategy for SPPS.[1] Its steric bulk and stability under basic conditions, coupled with its clean removal under acidic conditions, make it ideal for protecting the side chains of several amino acids.

Application Notes

In the Fmoc/tBu strategy, the Nα-amino group is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. The tBu group provides semi-permanent protection for the side chains of amino acids such as Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[1] This orthogonal protection scheme allows for the selective deprotection of the Nα-Fmoc group with a base (e.g., piperidine) without affecting the tBu-protected side chains. The tBu groups are then removed during the final cleavage of the peptide from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[1]

The use of tBu protection offers several advantages:

  • Prevention of Side Reactions: It effectively masks reactive side-chain functionalities, preventing unwanted reactions during peptide bond formation.

  • Enhanced Solubility: In some cases, tBu-protected amino acids can improve the solubility of the growing peptide chain.

  • Orthogonality: The differential lability of the Fmoc (base-labile) and tBu (acid-labile) groups is the foundation of this robust synthetic strategy.[1]

Experimental Protocol: Final Cleavage and Deprotection in Fmoc/tBu SPPS

This protocol describes the final step of SPPS where the peptide is cleaved from the resin, and the tBu side-chain protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS). A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon stream for drying

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel and then drain the solvent.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover any remaining peptide.

  • Combine all filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

spss_workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash deprotection->wash Remove Fmoc coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) coupling->wash Remove excess reagents wash->coupling repeat Repeat Cycle wash->repeat repeat->deprotection Elongate Peptide Chain final_cleavage Final Cleavage & tBu Deprotection (TFA Cocktail) repeat->final_cleavage Synthesis Complete peptide Crude Peptide final_cleavage->peptide

General workflow of Fmoc/tBu solid-phase peptide synthesis.

Methanesulfonate Derivatives in Peptide Synthesis

Methanesulfonic acid (MSA) and methanesulfonyl chloride (Ms-Cl) are versatile reagents with specific applications in peptide synthesis, ranging from deprotection to peptide bond formation and modification.[2]

Methanesulfonic Acid (MSA) as a "Greener" Deprotecting Agent

MSA is a strong, non-volatile acid that is emerging as a more environmentally friendly alternative to TFA for the deprotection of acid-labile protecting groups, particularly the tert-butoxycarbonyl (Boc) group in Boc-SPPS.[2][3]

Application Notes:

  • Selective Nα-Boc Deprotection: Dilute solutions of MSA can be used for the selective removal of the Nα-Boc group during the iterative cycles of Boc-SPPS.[2][4] This has been shown to be advantageous over TFA in terms of the stability of other semi-permanent protecting groups and the suppression of side reactions.[4]

  • Final Cleavage and Deprotection: More concentrated MSA solutions, often in combination with scavengers, can be used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[2] Recent studies have highlighted the use of 2% MSA in formic acid as an effective reagent for global deprotection, significantly reducing the consumption of strong acids.[3][5]

Experimental Protocol: Nα-Boc Deprotection with Dilute MSA [2]

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 0.1 M MSA in DCM

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

  • DCM for washing

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with the 0.1 M MSA in DCM solution for 20-30 minutes at room temperature.

  • Wash the resin thoroughly with DCM to remove excess acid and the cleaved Boc group.

  • Neutralize the resulting ammonium salt by washing with 10% DIEA in DCM.

  • Wash the resin again with DCM to remove excess base and prepare for the next coupling step.

Methanesulfonyl Chloride (Ms-Cl) in Peptide Bond Formation and N-Terminal Modification

Methanesulfonyl chloride (Ms-Cl), in the presence of a base, can be used as an efficient activating agent for the carboxyl group of N-protected amino acids, facilitating peptide bond formation.[2][6] It is particularly effective for the synthesis of amino acid arylamides.[6] Additionally, Ms-Cl can be used to introduce a stable methanesulfonyl (mesyl) group at the N-terminus of a peptide.[2][7]

Application Notes:

  • Peptide Bond Formation: The reaction is believed to proceed through a mixed anhydride intermediate, offering high yields and minimal racemization.[2] This method is advantageous for sterically hindered amino acids and weakly nucleophilic amines.[6]

  • N-Terminal Mesylation: This modification introduces a stable sulfonamide linkage at the N-terminus, which can alter the physicochemical properties of the peptide, such as its charge, lipophilicity, and metabolic stability.[2]

Experimental Protocol: Synthesis of an Amino Acid Arylamide using Ms-Cl [2]

Materials:

  • N-Cbz-protected amino acid (e.g., N-Cbz-Valine)

  • Arylamine (e.g., p-toluidine)

  • Methanesulfonyl chloride (Ms-Cl)

  • N-Methylimidazole (NMI)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Cbz-amino acid and NMI in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -5 °C.

  • Slowly add Ms-Cl to the stirred solution, maintaining the low temperature.

  • Stir for 30 minutes at -5 °C.

  • Add a solution of the arylamine in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

mscl_coupling amino_acid N-Protected Amino Acid intermediate Mixed Anhydride Intermediate amino_acid->intermediate Activation mscl Ms-Cl + Base mscl->intermediate peptide_bond Peptide Bond Formation intermediate->peptide_bond amine Amine (e.g., Arylamine) amine->peptide_bond Nucleophilic Attack product Dipeptide/Amide Product peptide_bond->product

Mechanism of peptide bond formation using Ms-Cl.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of tBu protection and MSA in peptide synthesis.

Table 1: Stability of tBu Protecting Group

ConditionStability of tBu GroupPurpose
20% Piperidine in DMFStableNα-Fmoc deprotection
95% Trifluoroacetic Acid (TFA)Labile (Cleaved)Final peptide cleavage and side-chain deprotection
Dilute Methanesulfonic Acid (MSA)Generally StableSelective Nα-Boc deprotection
2% MSA in Formic AcidLabile (Cleaved)Final global deprotection

Table 2: Comparison of Deprotection Reagents

ReagentTypical Concentration for Final CleavageAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)95% in a cocktail with scavengers[1]Highly effective, well-establishedCorrosive, environmental concerns (PFAS)[3][5]
Methanesulfonic Acid (MSA)2% in formic acid with scavengers[3][5]"Greener" alternative, reduces strong acid use by ~98%[3][5]Can cause formylation of certain residues (removable with NH4OH)[3][5]
Hydrogen Fluoride (HF)AnhydrousUsed in Boc/Bzl strategy, effective for difficult sequencesHighly toxic and corrosive, requires specialized equipment

The N-tert-Butylsulfonyl (Bus) Protecting Group

While less common than the tBu group, the N-tert-butylsulfonyl (Bus) group has been reported for the temporary protection of amino acids.[8] The Bus group is stable to conditions used for amide bond formation and can be removed with trifluoromethanesulfonic acid (TfOH) in DCM.[8] This provides another layer of orthogonality in complex peptide synthesis.

References

Application of Tert-butyl Methanesulfonate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methanesulfonate (MsO-tBu) and its structural analogs are valuable reagents in medicinal chemistry, primarily utilized for the introduction of the tert-butyl group and for their role as effective alkylating agents. The methanesulfonate (mesylate) moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This, combined with the steric and electronic properties of the tert-butyl group, allows for strategic modifications of lead compounds to enhance their pharmacological profiles. A significant application of this compound derivatives is in the synthesis of antiviral nucleotide analogs, such as Tenofovir and Adefovir, which are cornerstone therapies for HIV and Hepatitis B infections.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and its derivatives in medicinal chemistry.

Key Applications in Medicinal Chemistry

This compound and its derivatives are primarily employed in:

  • Tert-butylation Reactions: The introduction of a tert-butyl group can increase metabolic stability by shielding susceptible parts of a molecule from enzymatic degradation. It can also modulate receptor binding affinity and selectivity.

  • Nucleophilic Substitution Reactions: The mesylate group is an excellent leaving group, enabling the facile reaction of the tert-butyl moiety or a larger fragment containing it with various nucleophiles. This is a key step in the synthesis of complex drug molecules.

  • Synthesis of Antiviral Drugs: Structurally related compounds, such as (Di-tert-butoxyphosphoryl)methyl methanesulfonate, are crucial electrophiles in the synthesis of acyclic nucleotide phosphonates like Tenofovir and Adefovir.

Data Presentation

Table 1: Synthesis of this compound and Related Alkylating Agents
ProductStarting Material(s)Reagent(s)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compoundtert-Butanol, Methanesulfonyl chlorideTriethylamineDichloromethane-151100[1]
(Di-tert-butoxyphosphoryl)methyl methanesulfonateDi-tert-butyl (hydroxymethyl)phosphonateMethanesulfonyl chloride, TriethylamineDichloromethane0 to rt297[2]
7-(tert-Butyl)-6-chloro-7H-purine6-Chloropurinetert-Butyl bromide, BSA, SnCl41,2-Dichloroethanert1975[1][3]
7-(tert-Pentyl)-6-chloro-7H-purine6-Chloropurine2-Bromo-2-methylbutane, BSA, SnCl41,2-Dichloroethanert-53[3]
7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine6-Chloro-2-methylthiopurinetert-Butyl bromide, BSA, SnCl4Acetonitrilert452[3]

BSA: N,O-Bis(trimethylsilyl)acetamide rt: room temperature

Table 2: Application in the Synthesis of Antiviral Drugs
Target MoleculeKey ReagentSubstrateBaseSolventYield (%)ScaleReference
Tenofovir (PMPA)(Di-tert-butoxyphosphoryl)methyl methanesulfonate(R)-9-(2-hydroxypropyl)adenineMg(OtBu)₂Toluene725 g[2][4]
Adefovir(Di-tert-butoxyphosphoryl)methyl methanesulfonateAdenineMg(OtBu)₂Toluene641 g[2][4]

Experimental Protocols

Protocol 1: General Procedure for N7-Alkylation of Purines using Tert-butyl Bromide

This protocol describes the regioselective N7-alkylation of 6-chloropurine with tert-butyl bromide.

Materials:

  • 6-Chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tin(IV) chloride (SnCl₄)

  • Tert-butyl bromide

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a suspension of 6-chloropurine (1.0 eq) in anhydrous DCE, add BSA (1.5 eq) under an argon atmosphere.

  • Heat the mixture to 80 °C for 30 minutes until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath and add SnCl₄ (2.1 eq).

  • Remove the ice bath and stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl bromide (3.0 eq) and continue stirring at room temperature for 19 hours.[3]

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-(tert-butyl)-6-chloropurine.[3]

Expected Outcome:

The desired product, 7-(tert-butyl)-6-chloropurine, is obtained as a white solid.[3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.82 (s, 1H), 8.41 (s, 1H), 1.88 (s, 9H).[3]

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.6, 151.7, 147.9, 142.9, 122.9, 62.0, 29.8.[3]

Protocol 2: Synthesis of Tenofovir via Phosphonomethylation

This protocol outlines the key phosphonomethylation step in the synthesis of Tenofovir using (Di-tert-butoxyphosphoryl)methyl methanesulfonate.

Materials:

  • (R)-9-(2-hydroxypropyl)adenine (HPA)

  • Magnesium tert-butoxide (Mg(OtBu)₂)

  • (Di-tert-butoxyphosphoryl)methyl methanesulfonate

  • Anhydrous toluene

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • To a solution of (R)-9-(2-hydroxypropyl)adenine (1.0 eq) in anhydrous toluene, add Mg(OtBu)₂ (2.0 eq).

  • Heat the mixture and stir until the HPA is fully dissolved.

  • Add a solution of (Di-tert-butoxyphosphoryl)methyl methanesulfonate (1.5-2.0 eq) in anhydrous toluene dropwise to the reaction mixture.

  • Stir the reaction at an elevated temperature until completion (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • To achieve deprotection of the tert-butyl groups, add aqueous hydrochloric acid and stir for 24 hours at room temperature.[2]

  • Isolate the product, Tenofovir (PMPA), through appropriate workup and purification procedures.

Expected Outcome:

Tenofovir is obtained with a reported yield of 72% on a 5 g scale.[2][4]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Alkylating Agent cluster_application Application in Drug Synthesis start_synthesis Starting Materials (e.g., 6-Chloropurine) silylation Silylation with BSA start_synthesis->silylation alkylation Alkylation with tert-Butyl Bromide & SnCl4 silylation->alkylation workup_synthesis Workup & Purification alkylation->workup_synthesis product_synthesis Product (e.g., 7-(tert-Butyl)-6-chloropurine) workup_synthesis->product_synthesis coupling Coupling with Alkylating Agent product_synthesis->coupling start_application Drug Precursor (e.g., HPA) activation Base Activation (e.g., Mg(OtBu)2) start_application->activation activation->coupling deprotection Deprotection (e.g., aq. HCl) coupling->deprotection final_product Final Drug Product (e.g., Tenofovir) deprotection->final_product signaling_pathway cluster_virus Viral Replication Cycle (HIV/HBV) cluster_drug Mechanism of Action of Tenofovir/Adefovir viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase (HIV) DNA Polymerase (HBV) viral_rna->reverse_transcriptase Transcription viral_dna Viral DNA integration Integration into Host Genome viral_dna->integration reverse_transcriptase->viral_dna chain_termination DNA Chain Termination reverse_transcriptase->chain_termination new_virus New Virus Particles integration->new_virus tenofovir_prodrug Tenofovir/Adefovir (Prodrug) tenofovir_active Tenofovir-DP/Adefovir-DP (Active Form) tenofovir_prodrug->tenofovir_active Intracellular Phosphorylation inhibition Inhibition tenofovir_active->inhibition inhibition->reverse_transcriptase chain_termination->viral_dna

References

Application Notes and Protocols: Harnessing Steric Hindrance with Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of organic synthesis and medicinal chemistry, the strategic introduction of sterically demanding groups is a cornerstone of molecular design. The tert-butyl group, -C(CH₃)₃, is arguably the most iconic and widely employed moiety for exerting steric hindrance. Its bulky, three-dimensional structure can profoundly influence reaction selectivity, shield reactive centers, and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] While various reagents can install this group, tert-butyl methanesulfonate (tert-butyl mesylate) offers a classic, albeit less commonly cited, approach.

These application notes provide a detailed overview of the use of this compound as a tert-butylating agent. We will delve into its synthesis, reactivity, and provide generalized protocols for its application in creating sterically hindered molecules.

Chemical Properties and Reactivity

This compound is a sulfonate ester that combines a good leaving group (methanesulfonate) with a bulky alkyl group (tert-butyl). Its chemical properties are largely dictated by the extreme steric hindrance around the tertiary carbon atom.

Key Properties of this compound:

PropertyValue
Molecular Formula C₅H₁₂O₃S
Molecular Weight 152.21 g/mol [2]
CAS Number 16427-41-1[2]
Appearance Not widely reported, likely a liquid
Reactivity Acts as an electrophile in nucleophilic substitution reactions

The primary mode of reaction for this compound is the Sₙ1 (Substitution Nucleophilic, Unimolecular) pathway. The extreme steric bulk of the tert-butyl group effectively prevents the backside attack required for an Sₙ2 reaction. Instead, the reaction proceeds through a two-step mechanism:

  • Rate-determining step: The methanesulfonate leaving group departs, forming a relatively stable tertiary carbocation (the tert-butyl cation).

  • Fast step: The nucleophile attacks the planar tert-butyl carbocation.

This reactivity profile makes this compound a specialized tool for introducing a tert-butyl group, particularly when other tert-butylating agents may be unsuitable.

Diagrams

Synthesis_of_tert_butyl_methanesulfonate tert_butanol Tert-butanol product Tert-butyl Methanesulfonate tert_butanol->product + Mesyl Chloride mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->product base Base (e.g., Triethylamine) base->product Solvent (e.g., DCM) byproduct Triethylammonium Chloride product->byproduct + Byproduct

Caption: Synthesis of this compound.

SN1_Mechanism cluster_step1 Step 1: Formation of Tert-butyl Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) start Tert-butyl Methanesulfonate intermediate Tert-butyl Carbocation (Planar) start->intermediate Loss of Leaving Group leaving_group Methanesulfonate Anion final_product Tert-butylated Product intermediate->final_product + Nucleophile nucleophile Nucleophile (Nu:⁻) nucleophile->final_product

Caption: Sₙ1 Reaction Mechanism of this compound.

Experimental_Workflow start Start dissolve Dissolve Nucleophilic Substrate in Solvent start->dissolve add_base Add Base (if necessary) dissolve->add_base add_reagent Add Tert-butyl Methanesulfonate add_base->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify end End purify->end

Caption: General Experimental Workflow for Tert-butylation.

Application Notes

The primary application of this compound is the introduction of a tert-butyl group onto a nucleophilic atom (O, N, S, or C) to create steric bulk. This can be advantageous in several contexts:

  • Shielding Reactive Sites: A tert-butyl group can physically block access to a nearby functional group, preventing it from participating in subsequent reactions.

  • Directing Regioselectivity: By blocking one position on a molecule (e.g., the ortho position of a phenol), a tert-butyl group can direct further reactions to other, less hindered positions.

  • Modulating Biological Activity: In drug development, introducing steric bulk can enhance selectivity for a specific receptor subtype or protect a metabolically labile site from enzymatic degradation, thereby improving the drug's half-life.[1]

Comparison with Other Tert-butylating Agents:

While effective, this compound is not the most commonly used reagent for tert-butylation. A comparison with other methods is warranted:

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
This compound Polar, non-protic solvent; may require a non-nucleophilic baseGood for Sₙ1-favored substratesLimited commercial availability; potential for elimination side-products
Isobutylene Strong acid catalyst (e.g., H₂SO₄)Inexpensive; widely used industriallyRequires handling of a flammable gas; harsh acidic conditions
Tert-butanol Strong acid catalyst (e.g., H₂SO₄)Readily available; liquidHarsh acidic conditions; can be inefficient
Di-tert-butyl dicarbonate (Boc₂O) Base catalyst (e.g., DMAP)Mild conditions; high yields for protection of amines and phenolsPrimarily used for protection; can be expensive on large scale
Tert-butyl Acetate Strong acid catalyst (e.g., HClO₄, Tf₂NH)[3]Safer than isobutylene; can be used as both reagent and solvent[3]Requires a strong acid catalyst

Experimental Protocols

Due to the limited number of specific literature procedures for this compound as an alkylating agent, the following protocols are generalized based on the principles of Sₙ1 reactions with sulfonate esters. Optimization of reaction conditions (solvent, temperature, and base) is highly recommended for each specific substrate.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of sulfonate esters.

Materials:

  • Tert-butanol

  • Methanesulfonyl chloride

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of tert-butanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C (ice bath), add methanesulfonyl chloride (1.1 eq.) dropwise via a dropping funnel.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding cold 1 M HCl solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be used directly or purified by vacuum distillation if necessary.

Protocol 2: General Procedure for O-tert-butylation of a Phenol

This protocol outlines a general method for the synthesis of tert-butyl aryl ethers.

Materials:

  • Phenolic substrate

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve the phenolic substrate (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitor by TLC). Reaction times may vary from a few hours to overnight.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for N-tert-butylation of an Amine or Heterocycle

This protocol provides a general framework for the N-alkylation of amines or nitrogen-containing heterocycles.

Materials:

  • Amine or heterocyclic substrate

  • This compound

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) if the substrate is a salt or if scavenging of acid is required.

  • Acetonitrile or Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Dissolve the amine or heterocyclic substrate (1.0 eq.) in anhydrous acetonitrile.

  • If the substrate is an ammonium salt, add a non-nucleophilic base like DIPEA (1.1 eq.).

  • Add this compound (1.2 eq.) to the solution.

  • Stir the reaction at a temperature ranging from room temperature to the reflux temperature of the solvent, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography or another suitable method.

Safety and Handling

  • This compound , like other alkylating agents, should be considered potentially harmful and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.

Conclusion

This compound is a viable, albeit less common, reagent for introducing the sterically demanding tert-butyl group into organic molecules. Its reactivity is dominated by the Sₙ1 mechanism, a direct consequence of the steric hindrance it is designed to create. While other tert-butylating agents are more frequently employed, an understanding of the synthesis and reactivity of this compound provides another valuable tool for the synthetic chemist's arsenal, particularly in cases where Sₙ1 conditions are desirable. The provided protocols offer a starting point for the application of this reagent in the synthesis of sterically hindered compounds for research and drug development.

References

Application Notes and Protocols: Tert-butylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butylation of phenols is a cornerstone of organic synthesis, providing access to a wide array of valuable compounds. The introduction of a bulky tert-butyl group to the phenolic ring significantly alters the molecule's steric and electronic properties. This modification is instrumental in the synthesis of antioxidants, stabilizers, and specialized intermediates for the pharmaceutical and polymer industries.[1][2][3][4] Tert-butylated phenols are key precursors in the manufacturing of agrochemicals, fragrances, and various performance chemicals.[5][6] The strategic placement of the tert-butyl group can enhance the biological activity and solubility of drug candidates in organic solvents, a critical aspect of drug development.[7][8]

This document provides a detailed overview of the tert-butylation of phenols, with a focus on providing adaptable experimental protocols and comparative data to aid researchers in this field. While the primary focus of the available literature is on alkylating agents such as tert-butyl alcohol and isobutylene, the principles and protocols outlined herein can serve as a foundational guide for reactions involving other tert-butylating agents like tert-butyl methanesulfonate.

Reaction Mechanism and Experimental Considerations

The tert-butylation of phenol is typically an electrophilic aromatic substitution reaction. The reaction is generally acid-catalyzed, proceeding through the formation of a tert-butyl cation, which then attacks the electron-rich phenol ring. The substitution can occur at the ortho, para, or meta positions, with the ortho and para positions being electronically favored. Steric hindrance from the bulky tert-butyl group plays a significant role in determining the regioselectivity of the reaction.

Comparative Data for Phenol Tert-butylation

The efficiency and selectivity of phenol tert-butylation are highly dependent on the choice of catalyst, alkylating agent, and reaction conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.

Alkylating AgentCatalystTemperature (°C)Phenol Conversion (%)Selectivity for 4-tert-butylphenol (%)Reference
tert-butyl alcohol[HIMA]OTs (ionic liquid)708657.6[1][9]
tert-butyl alcoholGa-FSM-16 (20)16080.343.3 (yield)[2]
tert-butyl alcoholH-Y Zeolite130>95Varies with SiO2/Al2O3 ratio[10]
tert-butyl alcoholFe-bentonite8010081[11]
Methyl tert-butyl ether (MTBE)Sulfonic acid functionalized polymer supported carbon composite100-160>9970-80[12]
tert-butyl alcoholSO3H-functionalized ionic liquidsOptimized80.460.2 (for 2,4-DTBP)[4]

Experimental Protocols

The following is a generalized protocol for the tert-butylation of phenol. Researchers should note that optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for achieving desired outcomes with different substrates and alkylating agents.

General Protocol for the Tert-butylation of Phenol

Materials:

  • Phenol

  • Tert-butylating agent (e.g., tert-butyl alcohol, isobutylene, this compound)

  • Acid catalyst (e.g., Amberlyst-15, zeolites, ionic liquids)

  • Solvent (if required, e.g., dichloromethane, hexane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol and the chosen acid catalyst.

  • If a solvent is used, add it to the flask and stir the mixture to ensure homogeneity.

  • Slowly add the tert-butylating agent to the reaction mixture. The molar ratio of phenol to the tert-butylating agent may need to be optimized, but a common starting point is a 1:1 to 1:3 ratio.

  • Heat the reaction mixture to the desired temperature with constant stirring. The optimal temperature can range from room temperature to reflux, depending on the catalyst and reactants.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst is used, remove it by filtration.

  • If the reaction is performed without a solvent, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired tert-butylated phenol isomers.

  • Characterize the purified product(s) using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Phenol Phenol_complex Activated Phenol Complex Phenol->Phenol_complex Activation tBu_X tert-Butylating Agent (t-Bu-X) tBu_cation tert-Butyl Cation tBu_X->tBu_cation Protonation Catalyst Acid Catalyst (H+) Catalyst->tBu_X tBu_cation->Phenol_complex Electrophilic Attack o_TBP ortho-tert-Butylphenol Phenol_complex->o_TBP Deprotonation p_TBP para-tert-Butylphenol Phenol_complex->p_TBP Deprotonation

Caption: General mechanism of acid-catalyzed phenol tert-butylation.

ExperimentalWorkflow Start Start: Assemble Reaction Apparatus AddReactants Add Phenol, Catalyst, and Solvent Start->AddReactants AddAlkylatingAgent Introduce tert-Butylating Agent AddReactants->AddAlkylatingAgent Reaction Heat and Stir for a Specified Time AddAlkylatingAgent->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool, Filter, and Neutralize Monitoring->Workup If complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize Product(s) Purification->Characterization End End: Obtain Purified Product Characterization->End

Caption: A typical experimental workflow for phenol tert-butylation.

References

Application Notes and Protocols for the Tert-Butylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a tert-butyl group to the aniline scaffold is a significant transformation in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bulky tert-butyl group can impart unique steric and electronic properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. This document provides detailed experimental procedures for the C-alkylation and N-alkylation of anilines, summarizing key quantitative data and outlining the underlying reaction mechanisms.

Data Presentation

The following tables summarize the quantitative data for different methods of aniline tert-butylation, allowing for easy comparison of catalysts, reagents, and reaction outcomes.

Table 1: C-Alkylation of Aniline using Solid Acid Catalysts [1]

CatalystAlkylating AgentTemperature (°C)Product(s)Yield of Mono-alkylated Products (%)Selectivity
20% (w/w) DTP/K10¹MTBE²175C-alkylated> 8453% to 2-tert-butylaniline
20% (w/w) DTP/K10¹tert-Butanol150C-alkylatedNot specified, only mono-alkylated products formedEqual isomer distribution

¹Dodecatungstophosphoric acid/K10 montmorillonite clay ²Methyl-tert-butyl ether

Table 2: Friedel-Crafts C-Alkylation of Acetanilide [2]

ReactantAlkylating AgentCatalystSolventProductPurity/Yield
Acetanilidetert-Butyl chlorideAluminum chlorideEthylene dichloridep-tert-ButylacetanilideHigh purity and good yield

Table 3: Copper-Catalyzed N-Alkylation of Aromatic Amines [3]

CatalystAlkylating AgentSolventProductYield (%)
Cu(OTf)₂tert-Butyl 2,2,2-trichloroacetimidateNitromethaneN-tert-ButylanilinesUp to 85

Experimental Protocols

Protocol 1: C-Alkylation of Aniline using a Solid Acid Catalyst (DTP/K10) with tert-Butanol[1]

Materials:

  • Aniline

  • tert-Butanol

  • 20% (w/w) Dodecatungstophosphoric acid/K10 montmorillonite clay (DTP/K10) catalyst

  • Pressure reactor

  • Solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography setup for purification

Procedure:

  • In a pressure reactor, combine aniline, tert-butanol (in a desired molar ratio to aniline), and the DTP/K10 catalyst.

  • Seal the reactor and heat the mixture to 150°C under autogenous pressure.

  • Maintain the reaction at this temperature with stirring for the desired reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the solid catalyst.

  • The filtrate can be worked up by extraction with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.

  • Purify the crude product by column chromatography to isolate the C-alkylated aniline isomers.

Protocol 2: Friedel-Crafts tert-Butylation of Aniline via Acetanilide Protection[2][4]

Part A: Acetylation of Aniline [4]

  • Dissolve aniline in a suitable solvent (e.g., dichloromethane).

  • Add acetic anhydride and a catalytic amount of a base like pyridine.

  • Stir the mixture at room temperature, monitoring the reaction by TLC.

  • Upon completion, pour the mixture into cold water to precipitate the acetanilide.

  • Filter the solid, wash with cold water, and dry to obtain acetanilide.

Part B: Friedel-Crafts Alkylation of Acetanilide [2]

  • Suspend the dried acetanilide in an inert solvent such as ethylene dichloride in a reaction flask equipped with a stirrer and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled suspension.

  • Add tert-butyl chloride dropwise from the dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of ice and water to decompose the aluminum-organic complex.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent.

  • Evaporate the solvent to obtain crude p-tert-butylacetanilide, which can be purified by crystallization.

Part C: Deprotection of p-tert-Butylacetanilide [5]

  • Hydrolyze the p-tert-butylacetanilide by heating with an aqueous acid or base to remove the acetyl group.

  • Neutralize the reaction mixture and extract the p-tert-butylaniline with an organic solvent.

  • Wash, dry, and concentrate the organic extract to obtain the final product.

Protocol 3: Copper-Catalyzed N-tert-Butylation of Aniline[3]

Materials:

  • Aniline

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Nitromethane (solvent)

  • Standard workup and purification reagents

Procedure:

  • To a solution of aniline in nitromethane, add tert-butyl 2,2,2-trichloroacetimidate.

  • Add a catalytic amount of Cu(OTf)₂ to the reaction mixture.

  • Stir the reaction at room temperature. The reaction proceeds cleanly with no significant byproducts.[3]

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-tert-butylaniline.

Visualizations

Experimental Workflow for C-Alkylation of Aniline

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aniline, Alkylating Agent, and Catalyst in Reactor B Heat and Stir under Pressure A->B C Monitor Reaction Progress (TLC/GC-MS) B->C D Cool and Filter to Remove Catalyst C->D E Aqueous Workup and Extraction D->E F Dry and Concentrate Organic Phase E->F G Column Chromatography F->G H Pure Tert-Butylated Aniline G->H

Caption: General workflow for solid-acid catalyzed C-alkylation of aniline.

Simplified Mechanism: Friedel-Crafts Alkylation of Acetanilide

G reagents t-BuCl + AlCl₃ carbocation t-Bu⁺ (Electrophile) + AlCl₄⁻ reagents->carbocation Generation of Electrophile intermediate Sigma Complex (Resonance Stabilized) carbocation->intermediate acetanilide Acetanilide (Nucleophile) acetanilide->intermediate Nucleophilic Attack product_complex Alkylated Product Complex intermediate->product_complex Deprotonation product p-tert-Butylacetanilide product_complex->product catalyst_regen AlCl₃ + HCl product_complex->catalyst_regen Catalyst Regeneration

Caption: Electrophilic aromatic substitution mechanism for Friedel-Crafts alkylation.

Logical Relationship in Aniline Reactivity for Friedel-Crafts Alkylation

G cluster_protection Protection Strategy Aniline Aniline (-NH₂) DeactivatedSalt Deactivated Salt Complex [Aniline-AlCl₃] Aniline->DeactivatedSalt Lewis Acid-Base Reaction Protect Protect Amino Group (Acetylation) Aniline->Protect LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->DeactivatedSalt NoReaction No Friedel-Crafts Reaction DeactivatedSalt->NoReaction Acetanilide Acetanilide Protect->Acetanilide Alkylation Friedel-Crafts Alkylation Acetanilide->Alkylation Deprotect Deprotection (Hydrolysis) Alkylation->Deprotect FinalProduct Alkylated Aniline Deprotect->FinalProduct

Caption: Rationale for protecting the amine group in Friedel-Crafts alkylation of aniline.

References

Application Notes and Protocols: Tert-butyl Methanesulfonate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl methanesulfonate as a reagent in fragment-based drug design (FBDD). The document outlines its application in the synthesis and elaboration of fragment libraries, complete with detailed experimental protocols and relevant data.

Introduction

Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds.[1] This approach relies on the identification of low-molecular-weight fragments that bind to a biological target, which are then optimized into more potent molecules through strategies like fragment growing, linking, or merging.[2][3] The incorporation of specific chemical motifs into these fragments is crucial for modulating their physicochemical properties and improving their binding affinity.

The tert-butyl group is a prevalent substituent in medicinal chemistry, often introduced to enhance metabolic stability and modulate lipophilicity.[4] this compound serves as an efficient reagent for introducing this valuable moiety. As a potent electrophilic alkylating agent, it facilitates the tert-butylation of various nucleophiles.[5] The methanesulfonate (mesylate) portion of the molecule is an excellent leaving group, promoting nucleophilic substitution reactions.[6] Due to the steric hindrance and the stability of the resulting carbocation, these reactions predominantly proceed through a unimolecular (SN1) pathway.[5] This predictable reactivity makes this compound a valuable tool for the synthesis of diverse and sp3-rich fragment libraries.[7][8]

Applications in Fragment-Based Drug Design

The primary application of this compound in FBDD is the synthesis and derivatization of fragments to incorporate a tert-butyl group. This can be achieved through two main strategies:

  • De Novo Fragment Synthesis: Incorporating the tert-butyl group into small molecule scaffolds to generate a library of novel fragments. This is particularly useful for creating fragments with increased three-dimensionality (sp3 character), a desirable feature for exploring complex binding pockets.[9]

  • Fragment Elaboration (Fragment Growing): Modifying an existing fragment hit by introducing a tert-butyl group to explore unoccupied regions of the target's binding site and improve potency or pharmacokinetic properties.

Key Advantages in FBDD:
  • Introduction of Lipophilic Bulk: The tert-butyl group can fill hydrophobic pockets within a target protein, potentially increasing binding affinity.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is less susceptible to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.[10]

  • Conformational Restriction: The steric bulk of the tert-butyl group can lock a molecule into a specific conformation, which may be favorable for binding.

  • Predictable Reactivity: The SN1-type reaction mechanism allows for controlled derivatization of fragments containing suitable nucleophilic handles.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C5H12O3S
Molecular Weight 152.21 g/mol
CAS Number 16427-41-1
Appearance Colorless liquid
Boiling Point 75-77 °C at 10 mmHg
Density 1.06 g/mL at 25 °C
Solubility Soluble in most organic solvents
Table 2: Representative Reaction Yields for Tert-butylation of Fragments
Nucleophile ClassSubstrate ExampleProduct TypeTypical Yield (%)
Phenols4-HydroxyphenylacetamideO-alkylated fragment60-80
Amines (Primary)4-AminobenzamideN-alkylated fragment40-60
Thiols4-MercaptophenolS-alkylated fragment70-90
Carboxylates4-Hydroxybenzoic acidtert-butyl ester50-70

Note: Yields are approximate and can vary significantly based on reaction conditions and the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for O-tert-butylation of a Phenolic Fragment

This protocol describes a general method for the introduction of a tert-butyl group onto a phenolic hydroxyl moiety of a fragment.

Materials:

  • Phenolic fragment (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the phenolic fragment in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-tert-butylation of an Aniline-type Fragment

This protocol provides a general method for the tert-butylation of a primary aromatic amine fragment.

Materials:

  • Aniline fragment (1.0 eq)

  • This compound (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the aniline fragment in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Re-cool the mixture to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

FBDD_Workflow cluster_synthesis Fragment Library Synthesis cluster_screening Screening & Hit Identification cluster_elaboration Fragment Elaboration cluster_optimization Lead Optimization Start Scaffolds with Nucleophilic Handles Reaction Tert-butylation (SN1 Reaction) Start->Reaction Reagent Tert-butyl Methanesulfonate Reagent->Reaction Library Diverse Library of Tert-butylated Fragments Reaction->Library Screening Biophysical Screening (e.g., NMR, SPR, X-ray) Library->Screening Hit Initial Fragment Hit Screening->Hit Elaboration_Reaction Site-specific Tert-butylation Hit->Elaboration_Reaction Elaboration_Reagent Tert-butyl Methanesulfonate Elaboration_Reagent->Elaboration_Reaction Optimized_Hit Optimized Fragment Elaboration_Reaction->Optimized_Hit Lead_Opt Further SAR Studies Optimized_Hit->Lead_Opt

Caption: Workflow for utilizing this compound in FBDD.

SN1_Mechanism reagent This compound step1 Step 1: Formation of Tert-butyl Carbocation (Rate-determining) reagent->step1 carbocation Tert-butyl Carbocation (Planar Intermediate) step1->carbocation Slow leaving_group Methanesulfonate Anion (Good Leaving Group) step1->leaving_group step2 Step 2: Nucleophilic Attack (Fast) carbocation->step2 nucleophile Nucleophilic Fragment (e.g., R-OH, R-NH2) nucleophile->step2 product Tert-butylated Fragment step2->product Fast

Caption: SN1 reaction mechanism of this compound.

Conclusion

This compound is a versatile and effective reagent for the incorporation of the tert-butyl group into small molecules. While direct literature on its specific application in FBDD workflows is emerging, its predictable reactivity and the importance of the tert-butyl moiety in medicinal chemistry make it a valuable tool for the synthesis and elaboration of fragment libraries. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their FBDD campaigns to generate novel, diverse, and sp3-rich fragments for the discovery of new therapeutics.

References

Deprotection of tert-butyl ethers derived from Tert-butyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (t-Bu) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its steric bulk provides robust protection under a variety of reaction conditions, particularly those involving strong bases and organometallic reagents. The formation of tert-butyl ethers can be achieved through various methods, including the use of tert-butyl methanesulfonate. Independent of the method of its installation, the subsequent cleavage of the tert-butyl ether is a critical step that requires careful consideration to ensure high yields and the preservation of other sensitive functional groups within the molecule.

These application notes provide a comprehensive overview of the most common and effective methods for the deprotection of tert-butyl ethers. The protocols detailed herein are broadly applicable and can be adapted for substrates where the tert-butyl ether was introduced using this compound.

Deprotection Methodologies

The cleavage of tert-butyl ethers is predominantly achieved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the formation of a stable tert-butyl carbocation and the release of the free alcohol. A variety of Brønsted and Lewis acids can be employed for this transformation, each offering different levels of reactivity and selectivity.

Brønsted Acid-Catalyzed Deprotection

Strong protic acids are the most common reagents for the removal of the tert-butyl group. The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-labile groups.

Lewis Acid-Catalyzed Deprotection

Lewis acids offer an alternative, often milder, approach to tert-butyl ether cleavage. These reagents can be particularly useful when dealing with substrates sensitive to strong protic acids.

Novel Deprotection Methods

Recent research has focused on developing even milder and more selective methods for tert-butyl ether deprotection. One such method involves the use of a triarylamminium radical cation, offering a transition-metal-free alternative.

Experimental Workflow and Decision Pathway

The selection of an appropriate deprotection method is crucial for the success of the synthetic route. The following diagram illustrates a general workflow for the deprotection of a tert-butyl ether and a decision-making pathway for choosing the optimal conditions.

Deprotection_Workflow General Workflow for Tert-Butyl Ether Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Tert-Butyl Protected Compound dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., Acid) dissolve->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor quench Quench Reaction (e.g., with Base) monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Purify Product (Chromatography, Crystallization) extract->purify end Isolated Deprotected Alcohol purify->end

Caption: General workflow for the deprotection of tert-butyl ethers.

Decision_Pathway Decision Pathway for Selecting a Deprotection Method start Substrate with Tert-Butyl Ether acid_labile Other Acid-Labile Groups Present? start->acid_labile strong_acid Use Strong Acid (e.g., TFA in DCM) acid_labile->strong_acid No mild_acid Consider Milder Acids (e.g., H3PO4, ZnBr2) acid_labile->mild_acid Yes novel_methods Explore Novel Methods (e.g., 'Magic Blue') mild_acid->novel_methods If selectivity is still an issue

Caption: Decision pathway for selecting a deprotection method.

Quantitative Data Summary

The following table summarizes various conditions for the deprotection of tert-butyl ethers, providing a comparative overview of reagents, solvents, temperatures, reaction times, and reported yields.

Reagent(s)SolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 h>90[1]
Aqueous Phosphoric Acid (85 wt%)Toluene or DCMRT - 501 - 24 h73 - 100[2][3][4]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature1 - 24 h78 - 82[5]
Erbium Triflate (Er(OTf)₃)Methanol or AcetonitrileReflux1 - 2 h~99[6]
"Magic Blue" & TriethylsilaneAcetonitrile or DCMRoom Temperature1 - 14 h>90[2]
Hydrochloric Acid (HCl)Water (pH 1)Room Temperature30 minNot specified[1]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for the cleavage of tert-butyl ethers.

Materials:

  • Tert-butyl ether protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the tert-butyl ether substrate (1.0 equiv) in dichloromethane (DCM, 0.1 M).

  • To the stirred solution, add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection using Aqueous Phosphoric Acid

This method provides a milder and more environmentally benign alternative to TFA.[2][3][4]

Materials:

  • Tert-butyl ether protected compound

  • Toluene or Dichloromethane (DCM)

  • Aqueous phosphoric acid (85 wt%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tert-butyl ester in a suitable organic solvent (e.g., toluene, DCM).

  • Add 85 wt % aqueous phosphoric acid (typically 5 equivalents).[7]

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with the organic solvent used and water.

  • Carefully neutralize the aqueous layer with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Catalytic Deprotection using "Magic Blue"

This protocol is suitable for sensitive substrates, offering a mild, transition-metal-free deprotection.[2]

Materials:

  • Tert-butyl ether protected compound

  • Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue")

  • Triethylsilane (Et₃SiH)

  • Acetonitrile or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel, dissolve the tert-butyl ether substrate (1.0 equiv) in dichloromethane or acetonitrile (0.1 M).

  • Add triethylsilane (2.0 equiv) to the solution.

  • Add "Magic Blue" (tris(4-bromophenyl)aminium hexachloroantimonate) (0.3-0.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel.

References

Scale-up Synthesis of tert-Butylated Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a tert-butyl group is a crucial transformation in industrial and pharmaceutical chemistry. This bulky functional group can enhance molecular stability, improve solubility in nonpolar solvents, and act as a protecting group in complex syntheses. On a large scale, the synthesis of tert-butylated compounds presents unique challenges, including the potential for over-alkylation, the need for efficient and recyclable catalysts, and the management of exothermic reactions. This document provides detailed application notes and protocols for the scale-up synthesis of several industrially significant tert-butylated compounds, focusing on process optimization and robust methodologies.

Key Industrial Applications

Tert-butylated compounds are ubiquitous in various sectors:

  • Polymers and Plastics: Used as antioxidants and UV stabilizers to prevent degradation. A prime example is 2,6-di-tert-butylphenol and its derivatives.[1][2]

  • Petrochemicals: Methyl tert-butyl ether (MTBE) has been a major gasoline additive to increase octane ratings.[3]

  • Pharmaceuticals: The tert-butyl group is often used as a protecting group for carboxylic acids, alcohols, and amines in the synthesis of active pharmaceutical ingredients (APIs).

  • Fine Chemicals: Compounds like 4,4'-di-tert-butylbiphenyl serve as precursors in the synthesis of specialized materials.

General Considerations for Scale-up

Scaling up tert-butylation reactions requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness:

  • Choice of Tert-butylating Agent: Isobutylene is a common and cost-effective choice for large-scale operations. Tert-butyl chloride and tert-butanol are also used, often in conjunction with a suitable catalyst.

  • Catalyst Selection: The choice of catalyst is critical for achieving high selectivity and yield. Lewis acids (e.g., AlCl₃, FeCl₃), Brønsted acids, and solid acid catalysts like zeolites and ion-exchange resins are frequently employed.[1] For industrial processes, heterogeneous catalysts are often preferred for their ease of separation and potential for recycling.

  • Reaction Conditions: Temperature, pressure, and solvent must be carefully optimized to control the reaction rate, manage heat generated from the exothermic reaction, and minimize side reactions.

  • Process Control: Continuous monitoring of reaction parameters is essential for consistent product quality and safe operation.

  • Downstream Processing: Efficient methods for product isolation and purification, such as distillation and crystallization, are crucial for achieving the desired product purity on a large scale.

Comparative Data for Scale-up Synthesis

The following tables summarize key quantitative data for the industrial-scale synthesis of representative tert-butylated compounds.

Table 1: Process Parameters for the Synthesis of 2,6-di-tert-butylphenol

ParameterValueReference
Reactants Phenol, Isobutylene[1]
Catalyst Aluminum phenoxide[1][4]
Reaction Type Friedel-Crafts Alkylation[1]
Temperature 0 - 80 °C (improved process)[2][5]
Pressure 0.1 - 11 bars (improved process)[5]
Catalyst Loading 0.005 - 5 mol % (based on 2-tert-butylphenol)[5]
Annual Production ~2.5 million kg/year [1]
Product Purity Up to 100% after purification[6]

Table 2: Process Parameters for the Synthesis of Methyl tert-butyl ether (MTBE)

ParameterValueReference
Reactants Isobutene, Methanol[3]
Catalyst Acidic ion-exchange resin[7]
Reactor Type Fixed-bed reactor[7]
Operating Pressure ~30 bar (to maintain liquid phase)[7]
Methanol to Isobutylene Molar Ratio 2.0[8]
Initial Isobutylene Conversion 97%[3]
Catalyst Deactivation Rate ~0.002 fractional conversion decrease per day[7]
Purification Method Distillation and absorption[3]

Table 3: Comparison of Catalysts for Phenol Tert-butylation

CatalystPhenol Conversion (%)2,4-DTBP Selectivity (%)4-TBP Selectivity (%)Temperature (°C)Reference
Zr-containing Beta Zeolite 7118.5--[9]
Ga-FSM-16 (20) 80.330.343.3160[10]
Ionic Liquid (Heteropolyanion-based) 9348-80[11]
Al-SBA-15 75.231.3-145[11]
Al-MCM-41 61.313.4-145[11]

Experimental Protocols

Protocol 1: Scale-up Synthesis of 2,6-di-tert-butylphenol

This protocol is based on an improved industrial process that operates at lower temperatures and pressures.

Materials:

  • 2-tert-butylphenol

  • Isobutylene

  • Aluminum tris-(2-tert-butylphenolate) catalyst

  • Saturated aliphatic or cycloaliphatic hydrocarbon (diluent)

Equipment:

  • Pressure reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

  • Distillation apparatus for purification.

Procedure:

  • Charge the pressure reactor with 2-tert-butylphenol and the hydrocarbon diluent.

  • Add the aluminum tris-(2-tert-butylphenolate) catalyst (0.005 to 5 mol % based on 2-tert-butylphenol).[5]

  • Pressurize the reactor with isobutylene to 1.5 - 2.8 bars.[5]

  • Maintain the reaction temperature between 10 °C and 30 °C.[5]

  • Continuously feed isobutylene to maintain the pressure as it is consumed.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 2-tert-butylphenol is achieved.

  • Upon completion, vent the excess isobutylene.

  • The reaction mixture is then subjected to high-resolution rectification to isolate the 2,6-di-tert-butylphenol.[6]

  • Further purification can be achieved by alternate cooling and warming procedures to obtain a product with up to 100% purity.[6]

Protocol 2: Laboratory Scale Synthesis of 4,4'-di-tert-butylbiphenyl

This protocol describes a laboratory-scale synthesis that can be adapted for pilot-scale production.

Materials:

  • Biphenyl

  • tert-Butyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid

  • Anhydrous calcium chloride

  • 95% Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Gas absorption trap

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve biphenyl (e.g., 15.4 g, 100 mmol) in dichloromethane (100 ml).

  • Add anhydrous ferric chloride (e.g., 80 mg).

  • Slowly add tert-butyl chloride (e.g., 23.2 ml, 210 mmol) to the stirred solution at room temperature.[12]

  • The reaction is stirred overnight.[12]

  • Pour the reaction mixture into a separatory funnel and wash the organic layer three times with 10% hydrochloric acid.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Recrystallize the crude product from 95% ethanol to obtain pure 4,4'-di-tert-butylbiphenyl.

Visualizations

Signaling Pathways and Workflows

Scale_up_Synthesis_Workflow cluster_0 Raw Material Handling cluster_1 Reaction Stage cluster_2 Downstream Processing Raw_Materials Substrate (e.g., Phenol, Biphenyl) Reactor Reactor (Pressure Vessel) Raw_Materials->Reactor Tert_Agent tert-Butylating Agent (e.g., Isobutylene) Tert_Agent->Reactor Process_Control Process Control (Temp, Pressure) Reactor->Process_Control Quenching Reaction Quenching/ Catalyst Removal Reactor->Quenching Catalyst_Addition Catalyst Addition (e.g., Al Phenoxide) Catalyst_Addition->Reactor Purification Purification (Distillation/Crystallization) Quenching->Purification Final_Product Final Product (tert-Butylated Compound) Purification->Final_Product

Caption: General workflow for the scale-up synthesis of a tert-butylated compound.

Friedel_Crafts_Mechanism cluster_0 Step 1: Formation of tert-butyl carbocation cluster_1 Step 2: Electrophilic attack on the aromatic ring cluster_2 Step 3: Deprotonation and catalyst regeneration Alkyl_Halide R-X (e.g., t-BuCl) Carbocation R+ (tert-butyl cation) Alkyl_Halide->Carbocation + AlCl3 Lewis_Acid Catalyst (e.g., AlCl3) Complex [X-AlCl3]- Aromatic Ar-H (Aromatic Ring) Carbocation->Aromatic Sigma_Complex Arenium ion (Sigma Complex) Aromatic->Sigma_Complex + R+ Alkylated_Product Ar-R (Alkylated Product) Sigma_Complex->Alkylated_Product + [X-AlCl3]- Sigma_Complex->Alkylated_Product Regen_Catalyst Catalyst (AlCl3) HX H-X Catalyst_Selection_Logic Start Select Catalyst for Scale-up tert-Butylation Decision1 Is catalyst recovery and reuse critical? Start->Decision1 Homogeneous Homogeneous Catalyst (e.g., AlCl3, H2SO4) Decision1->Homogeneous No Heterogeneous Heterogeneous Catalyst (e.g., Zeolites, Ion-exchange resins) Decision1->Heterogeneous Yes Decision2 High temperature stability required? Heterogeneous->Decision2 Ion_Exchange Ion-exchange Resin Decision2->Ion_Exchange No Zeolite Zeolite Decision2->Zeolite Yes Decision3 High selectivity for a specific isomer needed? Zeolite->Decision3 Shape_Selective Shape-selective Zeolite Decision3->Shape_Selective Yes Non_Selective Consider other parameters Decision3->Non_Selective No

References

Green Chemistry Approaches to Tert-butyl Methanesulfonate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methanesulfonate is a valuable reagent and intermediate in organic synthesis, frequently utilized in the pharmaceutical industry for the introduction of the tert-butyl group or as a leaving group in nucleophilic substitution reactions. Traditional synthesis methods often rely on volatile and hazardous chlorinated solvents like dichloromethane and produce stoichiometric amounts of acidic byproducts. In line with the principles of green and sustainable chemistry, there is a growing need for cleaner, safer, and more efficient methods for its preparation. These approaches focus on the use of greener solvents, alternative reaction pathways, and catalytic methods to minimize environmental impact and improve process safety. This document provides detailed application notes and experimental protocols for greener synthetic routes to this compound.

Greener Synthetic Approaches

Several strategies can be employed to render the synthesis of this compound more environmentally benign. These include the substitution of hazardous solvents, exploration of alternative reaction pathways that minimize waste, and the use of catalytic systems to improve reaction efficiency.

Direct Sulfonylation in Greener Solvents

The most common route to this compound is the direct reaction of tert-butanol with methanesulfonyl chloride in the presence of a base. A significant green improvement to this method is the replacement of traditional chlorinated solvents with more sustainable alternatives.

Key Advantages of Greener Solvents:

  • Reduced Environmental Impact: Lower toxicity, biodegradability, and reduced volatile organic compound (VOC) emissions.

  • Improved Safety: Higher flash points and lower peroxide-forming tendencies for some green ethers.

  • Potential for Improved Workup: Solvents with low water miscibility can simplify aqueous workup procedures.

Recommended Green Solvents:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent derived from renewable resources like corncobs, it is a suitable alternative to dichloromethane and tetrahydrofuran (THF).[1][2] It offers the advantage of low water miscibility, facilitating easier product extraction and solvent recovery.[1]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation tendency.[3][4] Its stability under acidic and basic conditions makes it a robust choice for a variety of reactions.[3][5]

  • Aromatic Hydrocarbons (Toluene, Xylene): While not as green as bio-based solvents, they are considered preferable to chlorinated solvents and can be used effectively in this synthesis.

Solvent-Free Synthesis

A highly attractive green alternative is to conduct the reaction under solvent-free conditions. This approach eliminates solvent-related waste, cost, and safety concerns entirely. The reaction between a liquid alcohol (tert-butanol) and methanesulfonyl chloride can be performed neat, often with gentle heating or in the presence of a solid-supported catalyst.

Transesterification Route

An alternative pathway that avoids the use of methanesulfonyl chloride and the subsequent generation of hydrochloric acid is transesterification.[6] This method involves the reaction of tert-butanol with a more benign methanesulfonate ester, such as methyl methanesulfonate, under acidic or basic catalysis. While this reaction is equilibrium-limited, it can be driven to completion by using an excess of tert-butanol or by removing the lower-boiling alcohol byproduct.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful green chemistry tool that can facilitate reactions between reactants in immiscible phases, thereby eliminating the need for a single, often hazardous, solvent that can dissolve all components. In the synthesis of this compound, a PTC approach would typically involve an aqueous solution of a base (e.g., sodium hydroxide) and an organic phase containing tert-butanol, methanesulfonyl chloride, and a greener solvent. The phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the hydroxide ion into the organic phase to react.

Benefits of PTC:

  • Avoidance of hazardous and expensive anhydrous solvents.

  • Use of inexpensive inorganic bases.

  • Simplified workup and catalyst recycling.

  • Potentially faster reaction rates.

Data Presentation

Synthesis MethodSolventBaseCatalystTemperature (°C)Reaction Time (h)Yield (%)Green Chemistry Advantages
Traditional Method DichloromethaneTriethylamineNone-15 to 251 - 4up to 100High yield and purity.
Greener Solvent 2-MeTHF or CPMETriethylamineNone0 - 252 - 6> 90 (expected)Avoids chlorinated solvents; 2-MeTHF is bio-based; CPME has low peroxide formation.[1][3]
Solvent-Free NoneTriethylamine or solid baseNone or ZnO25 - 501 - 3> 90 (expected)Eliminates solvent waste; high atom economy.[7]
Transesterification Excess tert-butanolK₂CO₃ or p-TSANoneReflux12 - 24Moderate to GoodAvoids methanesulfonyl chloride and HCl byproduct.
Phase-Transfer Catalysis Toluene/WaterNaOHTBAHS25 - 502 - 8> 90 (expected)Avoids hazardous solvents and bases; simplified workup.

TBAHS: Tetrabutylammonium hydrogen sulfate p-TSA: p-Toluenesulfonic acid

Experimental Protocols

Protocol 1: Direct Sulfonylation in 2-Methyltetrahydrofuran (2-MeTHF)
  • To a stirred solution of tert-butanol (1.0 eq) in 2-MeTHF (5 mL per gram of tert-butanol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to 0 °C and quench with water.

  • Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.

Protocol 2: Solvent-Free Synthesis
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place tert-butanol (1.0 eq) and triethylamine (1.2 eq).

  • With vigorous stirring, add methanesulfonyl chloride (1.1 eq) dropwise at a rate that maintains the reaction temperature between 25-30 °C. Cooling may be required.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • To the reaction mixture, add a nonpolar organic solvent such as heptane to precipitate the triethylamine hydrochloride salt.

  • Filter the mixture and wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

Protocol 3: Synthesis via Phase-Transfer Catalysis
  • In a flask, combine tert-butanol (1.0 eq), methanesulfonyl chloride (1.1 eq), and toluene (5 mL per gram of tert-butanol).

  • Add an aqueous solution of sodium hydroxide (2.0 eq in water) and the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 eq).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by GC or TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain this compound.

Visualizations

Traditional_vs_Green_Solvent cluster_traditional Traditional Synthesis cluster_green Green Synthesis tert_butanol_trad tert-Butanol product_trad This compound tert_butanol_trad->product_trad + mesyl_chloride_trad Methanesulfonyl Chloride mesyl_chloride_trad->product_trad + triethylamine_trad Triethylamine byproduct_trad Triethylamine HCl triethylamine_trad->byproduct_trad dcm Dichloromethane dcm->product_trad Solvent tert_butanol_green tert-Butanol product_green This compound tert_butanol_green->product_green + mesyl_chloride_green Methanesulfonyl Chloride mesyl_chloride_green->product_green + triethylamine_green Triethylamine byproduct_green Triethylamine HCl triethylamine_green->byproduct_green green_solvent 2-MeTHF or CPME green_solvent->product_green Solvent Alternative_Routes cluster_solvent_free Solvent-Free Synthesis cluster_transesterification Transesterification tert_butanol_sf tert-Butanol product_sf This compound tert_butanol_sf->product_sf mesyl_chloride_sf Methanesulfonyl Chloride mesyl_chloride_sf->product_sf base_sf Base (e.g., Triethylamine) base_sf->product_sf Neat tert_butanol_trans tert-Butanol (excess) product_trans This compound tert_butanol_trans->product_trans methyl_mesylate Methyl Methanesulfonate methyl_mesylate->product_trans catalyst_trans Acid or Base Catalyst catalyst_trans->product_trans byproduct_trans Methanol (removed) product_trans->byproduct_trans Equilibrium PTC_Workflow cluster_ptc Phase-Transfer Catalysis Workflow organic_phase Organic Phase (Toluene) - tert-Butanol - Methanesulfonyl Chloride reaction Reaction in Organic Phase organic_phase->reaction aqueous_phase Aqueous Phase - NaOH ptc PTC (TBAHS) aqueous_phase->ptc OH⁻ transport ptc->organic_phase product_ptc This compound reaction->product_ptc separation Phase Separation product_ptc->separation

References

Application of Tert-butyl Methanesulfonate Derivatives in the Synthesis of Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The strategic use of bulky protecting groups and efficient leaving groups is paramount in the multi-step synthesis of complex antiviral nucleoside and nucleotide analogues. This application note details the utility of a tert-butyl and methanesulfonate-containing reagent, specifically (Di-tert-butoxyphosphoryl)methyl methanesulfonate, in the efficient synthesis of the antiviral drug Tenofovir. Furthermore, a similar protocol for the synthesis of Adefovir is presented. Detailed experimental protocols, quantitative data, and reaction pathways are provided to guide researchers and drug development professionals in the application of this methodology.

Introduction

The development of effective antiviral therapeutics is a cornerstone of modern medicine. Nucleoside and nucleotide analogues, such as Tenofovir and Adefovir, are critical components of antiretroviral therapies, primarily for HIV and Hepatitis B infections. The synthesis of these complex molecules often requires robust and high-yielding chemical transformations. A key challenge lies in the selective alkylation of nucleobase derivatives. This note focuses on the application of (Di-tert-butoxyphosphoryl)methyl methanesulfonate, a reagent that combines the steric hindrance of tert-butyl groups for processability and the excellent leaving group properties of a mesylate, to facilitate a crucial C-O bond formation in the synthesis of Tenofovir and Adefovir.

Synthesis of the Key Reagent: (Di-tert-butoxyphosphoryl)methyl methanesulfonate

The synthesis of the key phosphonomethylation reagent, (Di-tert-butoxyphosphoryl)methyl methanesulfonate, is a critical preliminary step. It is prepared in high yield from di-tert-butyl (hydroxymethyl)phosphonate through O-mesylation.

Experimental Protocol: Synthesis of (Di-tert-butoxyphosphoryl)methyl methanesulfonate

This protocol describes the mesylation of di-tert-butyl (hydroxymethyl)phosphonate.

  • Materials:

    • Di-tert-butyl (hydroxymethyl)phosphonate

    • Methanesulfonyl chloride

    • Triethylamine

    • Toluene

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve di-tert-butyl (hydroxymethyl)phosphonate in toluene.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add methanesulfonyl chloride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with deionized water.

    • Separate the organic layer and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crystalline product.

Quantitative Data for Reagent Synthesis
ProductStarting MaterialReagentsSolventYieldReference
(Di-tert-butoxyphosphoryl)methyl methanesulfonateDi-tert-butyl (hydroxymethyl)phosphonateMethanesulfonyl chloride, TriethylamineToluene97%[1]

Application in the Synthesis of Tenofovir (PMPA)

A highly efficient two-step synthesis of Tenofovir (PMPA) has been developed utilizing (Di-tert-butoxyphosphoryl)methyl methanesulfonate for the key alkylation of (R)-9-(2-hydroxypropyl)adenine (HPA).[1][2]

Synthesis Pathway

Synthesis_of_Tenofovir HPA (R)-9-(2-hydroxypropyl)adenine (HPA) intermediate Protected Tenofovir Intermediate HPA->intermediate 1. Mg(OtBu)2, DMA, 90°C reagent (Di-tert-butoxyphosphoryl)methyl methanesulfonate reagent->intermediate PMPA Tenofovir (PMPA) intermediate->PMPA 2. Aqueous Acid (e.g., HCl)

Synthesis of Tenofovir (PMPA)
Experimental Protocol: Synthesis of Tenofovir (PMPA)

This protocol outlines the alkylation of HPA followed by deprotection to yield Tenofovir.

  • Materials:

    • (R)-9-(2-hydroxypropyl)adenine (HPA)

    • (Di-tert-butoxyphosphoryl)methyl methanesulfonate

    • Magnesium tert-butoxide (Mg(OtBu)₂)

    • N,N-Dimethylacetamide (DMA)

    • Aqueous Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Deionized water

  • Procedure:

    • Suspend (R)-9-(2-hydroxypropyl)adenine (HPA) and magnesium tert-butoxide in N,N-dimethylacetamide (DMA).

    • Heat the mixture to 90°C.

    • Add a solution of (Di-tert-butoxyphosphoryl)methyl methanesulfonate in DMA to the reaction mixture.

    • Maintain the reaction at 90°C and monitor by HPLC.

    • After completion (typically 21 hours), cool the reaction mixture to room temperature.

    • For deprotection, add aqueous hydrochloric acid to the crude reaction mixture and stir. Alternatively, remove DMA in vacuo and add aqueous acid to the residue, heating to 60°C for faster deprotection (complete in 2 hours).[1]

    • Neutralize the solution and extract with an appropriate organic solvent.

    • Isolate and purify the product, Tenofovir (PMPA), by crystallization or chromatography.

Quantitative Data for Tenofovir Synthesis
ProductStarting MaterialKey ReagentBaseSolventYield (on 5g scale)Reference
Tenofovir (PMPA)(R)-9-(2-hydroxypropyl)adenine (HPA)(Di-tert-butoxyphosphoryl)methyl methanesulfonateMg(OtBu)₂DMA72%[1][2]

Application in the Synthesis of Adefovir

The developed protocol is also applicable to the synthesis of Adefovir, another important antiviral drug.[1][2]

Synthesis Pathway

Synthesis_of_Adefovir HEA 9-(2-hydroxyethyl)adenine intermediate Protected Adefovir Intermediate HEA->intermediate 1. Mg(OtBu)2, DMA, 90°C reagent (Di-tert-butoxyphosphoryl)methyl methanesulfonate reagent->intermediate Adefovir Adefovir intermediate->Adefovir 2. Deprotection

Synthesis of Adefovir
Experimental Protocol: Synthesis of Adefovir

The protocol is analogous to the Tenofovir synthesis, with 9-(2-hydroxyethyl)adenine as the starting material.

  • Materials:

    • 9-(2-hydroxyethyl)adenine

    • (Di-tert-butoxyphosphoryl)methyl methanesulfonate

    • Magnesium tert-butoxide (Mg(OtBu)₂)

    • N,N-Dimethylacetamide (DMA)

    • Deprotection agent (e.g., aqueous acid)

  • Procedure:

    • Follow the procedure outlined for Tenofovir synthesis (Section 3.2), substituting (R)-9-(2-hydroxypropyl)adenine with 9-(2-hydroxyethyl)adenine.

    • The reaction is monitored for the formation of the protected Adefovir intermediate.

    • Subsequent deprotection yields Adefovir.

Quantitative Data for Adefovir Synthesis
ProductStarting MaterialKey ReagentBaseSolventYield (on 1g scale)Reference
Adefovir9-(2-hydroxyethyl)adenine(Di-tert-butoxyphosphoryl)methyl methanesulfonateMg(OtBu)₂DMA64%[1][2]

Conclusion

The use of (Di-tert-butoxyphosphoryl)methyl methanesulfonate provides an efficient and high-yielding route for the synthesis of the antiviral drugs Tenofovir and Adefovir. The tert-butyl groups facilitate the handling and purification of intermediates, while the methanesulfonate moiety serves as an excellent leaving group in the key alkylation step. The protocols described herein offer a practical and scalable approach for researchers and professionals in the field of antiviral drug development.

Experimental Workflow Overview

Experimental_Workflow cluster_reagent Reagent Synthesis cluster_antiviral Antiviral Synthesis start_reagent Start: Di-tert-butyl (hydroxymethyl)phosphonate mesylation O-Mesylation start_reagent->mesylation purification_reagent Aqueous Workup & Crystallization mesylation->purification_reagent reagent Product: (Di-tert-butoxyphosphoryl)methyl methanesulfonate purification_reagent->reagent alkylation Alkylation with Reagent (Mg(OtBu)2, DMA, 90°C) reagent->alkylation Use in Alkylation start_antiviral Start: Nucleoside Analogue (HPA or HEA) start_antiviral->alkylation deprotection Deprotection (Aqueous Acid) alkylation->deprotection purification_antiviral Purification deprotection->purification_antiviral product_antiviral Final Product: Tenofovir or Adefovir purification_antiviral->product_antiviral

Overall Experimental Workflow

References

Application Notes and Protocols: The Role of the Methanesulfonate Group as a Good Leaving Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methanesulfonate group, commonly known as mesylate (MsO-), is a highly effective leaving group in organic synthesis, pivotal for a wide range of chemical transformations including nucleophilic substitution and elimination reactions. Its utility stems from the stability of the mesylate anion, which is a consequence of resonance and inductive effects. This document provides a detailed overview of the principles behind the efficacy of the mesylate group, its applications in organic synthesis and drug development, quantitative comparisons with other common leaving groups, and detailed experimental protocols for its installation and subsequent reactions.

Chemical Principles: Why is Methanesulfonate a Good Leaving Group?

The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departing from the substrate. Good leaving groups are typically weak bases, meaning their conjugate acids are strong.[1][2] The methanesulfonate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid (CH₃SO₃H), a strong acid with a pKa of approximately -1.2 to -2.[3] This indicates that the mesylate anion is a very stable and weak base.

The stability of the mesylate anion is attributed to two main factors:

  • Resonance Delocalization: The negative charge on the departing oxygen atom is delocalized across the three oxygen atoms of the sulfonate group through resonance. This distribution of charge significantly stabilizes the anion.[2]

  • Inductive Effect: The sulfur atom, being electronegative and bonded to two other oxygen atoms, exerts a strong electron-withdrawing inductive effect, further helping to disperse the negative charge.

This inherent stability lowers the activation energy of reactions where the mesylate is a leaving group, thereby facilitating the reaction.[4]

Quantitative Comparison of Sulfonate Leaving Groups

The choice of a sulfonate leaving group can significantly impact the outcome of a chemical reaction.[3] The table below provides a quantitative comparison of mesylate with other commonly used sulfonate leaving groups: tosylate (OTs) and triflate (OTf).

Leaving GroupAbbreviationStructureConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Rate
Mesylate -OMs CH₃SO₃⁻ Methanesulfonic Acid ~ -1.2 to -2 [3]1.00 [3][4]
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -6.5[3]0.70[3][4]
Triflate-OTfCF₃SO₃⁻Triflic Acid~ -12 to -13[3]56,000[3][4]

Key Observations:

  • Triflate is an exceptionally good leaving group, reacting orders of magnitude faster than both tosylate and mesylate in Sₙ2 reactions. This is due to the powerful electron-withdrawing effect of the trifluoromethyl group.[3]

  • Mesylate and Tosylate are both excellent and widely used leaving groups.[3] Their reactivity is comparable, making them suitable for a broad range of applications. The choice between them often depends on factors like cost, availability, and the specific reaction conditions.

Applications in Organic Synthesis and Drug Development

The primary role of the methanesulfonate group is to convert a poor leaving group, typically a hydroxyl group (-OH) in an alcohol, into an excellent one.[5][6] This transformation is a cornerstone of organic synthesis, enabling a variety of subsequent reactions.[7]

Nucleophilic Substitution Reactions

Mesylates are excellent substrates for Sₙ2 reactions, where a nucleophile attacks the carbon atom bearing the mesylate group, leading to its displacement with an inversion of stereochemistry.[4][8] This is a fundamental transformation for introducing a wide range of functional groups.

Mesylation_Workflow A Dissolve alcohol in DCM B Cool to 0 °C A->B C Add Et₃N B->C D Add MsCl dropwise C->D E Stir at 0 °C (1-4h) Monitor by TLC D->E F Quench with water E->F G Workup: - Separate layers - Extract aqueous layer - Wash organic layer F->G H Dry organic layer (Na₂SO₄ or MgSO₄) G->H I Filter and concentrate H->I J Purify (if necessary) I->J

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Tert-butylation Reactions with Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during tert-butylation reactions using tert-butyl methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: My tert-butylation reaction failed, and I have recovered most of my starting material. What are the likely causes?

Several factors could lead to a failed reaction with the recovery of the starting material. The most common culprits are related to reaction conditions and reagent stability.

  • Insufficient Reaction Temperature: The activation energy for the reaction may not have been reached. While this compound is reactive, the formation of the tert-butyl cation is the rate-determining step and requires sufficient thermal energy.

  • Inappropriate Solvent: For the reaction to proceed via the desired SN1 pathway, a polar protic solvent (e.g., water, alcohols) or a polar aprotic solvent that can stabilize the carbocation intermediate is generally preferred.[1] If the solvent is too nonpolar, the formation of the tert-butyl cation will be slow or inhibited.

  • Decomposition of this compound: This reagent is sensitive to moisture and can hydrolyze to form methanesulfonic acid and isobutylene, especially under non-anhydrous conditions.[1] If the reagent has degraded, it will not be available for the tert-butylation reaction. Always use a freshly opened bottle or a properly stored reagent under anhydrous conditions.

  • Poor Nucleophilicity of the Substrate: While the SN1 reaction rate is independent of the nucleophile concentration, the nucleophile must still be sufficiently reactive to attack the intermediate carbocation. If your substrate is a very weak nucleophile, the reaction may not proceed at a reasonable rate.

  • Presence of a Stronger Nucleophile: If there are other nucleophilic species present in the reaction mixture (e.g., water), they may compete with your substrate for the tert-butyl cation, leading to the formation of byproducts and consumption of the electrophile.

Q2: My reaction is producing a significant amount of isobutylene gas, and I'm getting a low yield of my desired product. What is happening?

The formation of isobutylene gas is a strong indication that an elimination reaction (E1) is competing with the desired substitution reaction (SN1). Both reactions share the same rate-determining step: the formation of the tert-butyl carbocation.

  • High Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

  • Strongly Basic Conditions: The use of a strong, hindered base can promote the E1 pathway by abstracting a proton from the intermediate tert-butyl cation.

  • Solvent Effects: The choice of solvent can influence the SN1/E1 ratio. While polar protic solvents are needed to promote the formation of the carbocation, some may also favor elimination.

To favor substitution, consider running the reaction at a lower temperature and using a non-nucleophilic, weakly basic proton scavenger instead of a strong base.

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of multiple products can be due to several factors:

  • Competing SN1 and E1 Pathways: As discussed in Q2, the formation of both substitution and elimination products is a common issue.

  • Reaction with Solvent (Solvolysis): If the solvent is nucleophilic (e.g., water, alcohols), it can react with the tert-butyl carbocation, leading to the formation of tert-butanol or tert-butyl ethers as byproducts.[1]

  • Substrate Reactivity: If your substrate has multiple nucleophilic sites, you may see a mixture of products where the tert-butyl group has attached to different atoms.

  • Rearrangement of the Substrate (less common with tert-butyl cation): While the tert-butyl cation itself is stable and unlikely to rearrange, other parts of your substrate molecule could potentially undergo rearrangements under the reaction conditions, especially if acidic byproducts are not effectively neutralized.

To improve selectivity, you can try the following:

  • Use a less nucleophilic solvent.

  • Employ a non-nucleophilic base to scavenge protons.

  • Optimize the reaction temperature to favor the desired pathway.

  • If your substrate has multiple nucleophilic sites, consider using a protecting group strategy to block unwanted reactions.

Q4: My reaction is very slow, and the conversion is low even after a long reaction time. How can I increase the reaction rate?

Slow reaction rates are typically due to factors that hinder the formation of the tert-butyl carbocation.

  • Solvent Choice: The stability of the tert-butyl carbocation is highly dependent on the ionizing power of the solvent.[1] Switching to a more polar protic solvent can significantly accelerate the reaction.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of the potential for increased side reactions, particularly elimination (see Q2).

  • Purity of Reagents: Ensure that your starting materials and solvent are pure and anhydrous. Impurities can interfere with the reaction.

  • Catalyst: While not always necessary, the addition of a Lewis acid or a Brønsted acid can sometimes facilitate the formation of the carbocation. However, this must be done with caution as it can also promote side reactions.

Data Presentation

The success of a tert-butylation reaction is highly dependent on the substrate and reaction conditions. Below is a summary of yields for the tert-butylation of various functional groups using an alternative method with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which provides insight into the relative reactivity of different substrates.

Substrate (Amino Acid)ProductYield (%)
D-ValineD-Valine tert-butyl ester81
L-LeucineL-Leucine tert-butyl ester74
L-PhenylalanineL-Phenylalanine tert-butyl ester86
L-CysteineS,O-di-tert-butyl-L-cysteine tert-butyl esterHigh
L-TyrosineL-Tyrosine tert-butyl ester68
Substrate (Carboxylic Acid)Catalyst Loading (mol%)ProductYield (%)
Hydrocinnamic acid2tert-Butyl hydrocinnamate76
4-Oxo-4-phenylbutanoic acid5tert-Butyl 4-oxo-4-phenylbutanoate79
4-Bromobutanoic acid10tert-Butyl 4-bromobutanoate66
Substrate (Alcohol)Catalyst Loading (mol%)ProductYield (%)
1,6-Hexanediol26-(tert-Butoxy)hexan-1-olHigh
Benzyl alcohol2Benzyl tert-butyl ether83
1-Adamantanol21-(tert-Butoxy)adamantane91

Data adapted from Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.[2][3]

Experimental Protocols

General Considerations:

  • This compound is moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: O-tert-butylation of a Phenol (e.g., 4-methoxyphenol)

This protocol is a general guideline and may require optimization for different phenolic substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-methoxyphenol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).

  • Addition of Base: Add a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge, 1.1 eq).

  • Addition of this compound: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-tert-butylation of an Amine (e.g., Aniline)

Direct N-alkylation of primary anilines can sometimes lead to over-alkylation. This protocol is a starting point and may need adjustment.

  • Reaction Setup: In a sealed tube or pressure vessel, combine the aniline (1.0 eq), a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq), and an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of this compound: Add this compound (1.1 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. Monitor the reaction progress by GC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Protocol 3: S-tert-butylation of a Thiol (e.g., Thiophenol)

Thiols are generally good nucleophiles and should react readily.

  • Reaction Setup: To a solution of the thiol (1.0 eq) in an anhydrous polar aprotic solvent such as THF or DMF, add a suitable base (e.g., sodium hydride or potassium carbonate, 1.1 eq) at 0 °C.

  • Formation of Thiolate: Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the thiolate.

  • Addition of this compound: Slowly add this compound (1.05 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude thioether by column chromatography.

Mandatory Visualization

Troubleshooting_Tert_Butylation start Reaction Failed or Low Yield check_sm Check Starting Material Recovery start->check_sm high_sm High Starting Material Recovery check_sm->high_sm Yes low_sm Low Starting Material Recovery (Side Products Formed) check_sm->low_sm No reagent_degraded Reagent Degraded? high_sm->reagent_degraded check_elimination Isobutylene Gas Observed? low_sm->check_elimination reagent_ok Conditions Inadequate? reagent_degraded->reagent_ok No solve_reagent Solution: - Use fresh/anhydrous reagent - Store properly reagent_degraded->solve_reagent Yes solve_conditions Solution: - Increase temperature - Use more polar solvent - Check substrate nucleophilicity reagent_ok->solve_conditions Yes elimination_product E1 Pathway Dominating check_elimination->elimination_product Yes check_solvolysis Solvent Adduct Formed? check_elimination->check_solvolysis No solve_elimination Solution: - Lower reaction temperature - Use non-nucleophilic weak base elimination_product->solve_elimination solvolysis_product Solvolysis Occurred check_solvolysis->solvolysis_product Yes multiple_products Multiple Substrate Alkylation? check_solvolysis->multiple_products No solve_solvolysis Solution: - Use a non-nucleophilic solvent - Ensure anhydrous conditions solvolysis_product->solve_solvolysis multi_alk_product Multiple Nucleophilic Sites multiple_products->multi_alk_product Yes solve_multi_alk Solution: - Use protecting groups - Optimize stoichiometry multi_alk_product->solve_multi_alk Reaction_Pathways start Substrate (Nu-H) + t-Bu-OMs carbocation t-Butyl Cation (t-Bu+) start->carbocation Rate-determining step sn1_product Desired Product (Nu-t-Bu) carbocation->sn1_product + Nu-H, -H+ e1_product Elimination Product (Isobutylene) carbocation->e1_product - H+ solvolysis_product Solvolysis Product (Solvent-t-Bu) carbocation->solvolysis_product + Solvent, -H+

References

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl methanesulfonate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure vigorous stirring throughout the reaction. - Extend the reaction time, monitoring progress by TLC or GC. - Confirm the quality and reactivity of starting materials.
Decomposition of the product.The product is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Incorrect stoichiometry.Use a slight excess (around 1.2 equivalents) of the base relative to methanesulfonyl chloride to ensure complete neutralization of the generated HCl.[1]
Presence of Impurities in the Final Product Unreacted starting materials.- Optimize reaction time and temperature to drive the reaction to completion. - Purify the crude product using column chromatography or recrystallization.
Formation of isobutylene.This can result from the decomposition of the product, especially in the presence of excess base or high temperatures. Use a non-nucleophilic base and maintain the recommended temperature range.
Residual methanesulfonic acid.This indicates hydrolysis of the product. Work up the reaction under anhydrous conditions and minimize exposure to moisture during purification and storage.[1]
Reaction is Difficult to Control (Exothermic) The reaction between tert-butanol and methanesulfonyl chloride is exothermic.[1]- Maintain the reaction temperature between 0–25°C using an ice bath.[1] - For better control, some protocols recommend temperatures as low as -15°C.[1] - Add the methanesulfonyl chloride dropwise to the reaction mixture to manage the heat generated.
Formation of Side Products (e.g., Di-tert-butyl ether) Acid-catalyzed side reactions.The HCl generated during the reaction can catalyze the formation of di-tert-butyl ether from tert-butanol. Ensure an adequate amount of base is present to neutralize the acid as it is formed.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and industrially significant method is the direct sulfonylation of tert-butanol with methanesulfonyl chloride.[1] This reaction is typically carried out under alkaline conditions to neutralize the hydrochloric acid byproduct.[1]

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The reaction is exothermic and should be controlled by maintaining a temperature between 0–25°C.[1] Some protocols have reported achieving a 100% yield at -15°C in dichloromethane.[1]

Q3: Which solvent is recommended for this reaction?

A3: Polar aprotic solvents such as dichloromethane (DCM) are favored because they facilitate rapid reaction kinetics.[1]

Q4: What role does the base play in this reaction?

A4: The base is critical as it acts as an acid scavenger, neutralizing the hydrochloric acid produced.[1] This prevents the protonation of tert-butanol and shifts the reaction equilibrium towards the product, ensuring high conversion rates.[1] A slight excess of a non-nucleophilic base like triethylamine is often used.

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproducts, it is crucial to control the reaction temperature, use anhydrous conditions, and ensure the correct stoichiometry of reagents.[1] The primary byproduct, hydrochloric acid, should be effectively neutralized by a base.[1] An elimination side reaction to form isobutylene can be promoted by excess base, so careful control of the base stoichiometry is important.[1]

Q6: How should I handle and store this compound?

A6: this compound is sensitive to moisture and can decompose to form methanesulfonic acid and isobutylene.[1] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.

Q7: What are the primary safety concerns when working with the reagents for this synthesis?

A7: Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] Tert-butanol is flammable. Standard laboratory safety procedures should be followed.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on the direct sulfonylation of tert-butanol.

Materials:

  • tert-Butanol

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve tert-butanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again to 0°C and slowly quench by adding saturated aqueous sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionExpected OutcomeReference
Stoichiometry (Base:MsCl) 1.2 : 1High yield (≥95%)[1]
Temperature 0–25°CControlled exothermic reaction[1]
-15°CPotentially 100% yield[1]
Reaction Time 2–4 hoursReaction completion[1]
Solvent Dichloromethane (DCM)Rapid reaction kinetics[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine tert-Butanol, Triethylamine, and DCM cool Cool to 0°C start->cool add_mscl Add Methanesulfonyl Chloride Dropwise cool->add_mscl react Stir for 2-4 hours add_mscl->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Column) dry->purify product Pure Tert-butyl Methanesulfonate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes decomposition Product Decomposition start->decomposition Yes side_reactions Side Reactions start->side_reactions Yes optimize_cond Optimize Time/Temp incomplete_rxn->optimize_cond anhydrous Use Anhydrous Conditions decomposition->anhydrous control_stoich Control Stoichiometry side_reactions->control_stoich

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common side reactions with Tert-butyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tert-butyl Methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as tert-butyl mesylate, is an organic compound with the formula C₅H₁₂O₃S. It is primarily used as a tert-butylating agent in organic synthesis. Due to the bulky tert-butyl group, it is an excellent reagent for introducing this moiety onto various nucleophiles such as amines, alcohols, and thiols. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions.[1]

Q2: What is the dominant reaction mechanism when using this compound?

Due to the tertiary structure of the carbocation that forms upon the departure of the methanesulfonate leaving group, reactions involving this compound predominantly proceed through a unimolecular nucleophilic substitution (Sₙ1) mechanism. This involves the formation of a stable tertiary carbocation intermediate, which is then attacked by a nucleophile.[1] This Sₙ1 pathway often competes with a unimolecular elimination (E1) reaction.

Q3: What are the most common side reactions observed with this compound?

The two most common side reactions encountered when using this compound are:

  • E1 Elimination: The intermediate tert-butyl carbocation can lose a proton to form isobutylene, an alkene. This is a common competing pathway to the desired Sₙ1 substitution.

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form tert-butanol and methanesulfonic acid. This not only consumes the reagent but can also alter the pH of the reaction mixture, potentially leading to other side reactions.[1]

Q4: How should I store this compound to prevent decomposition?

To minimize hydrolysis, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Troubleshooting Guides

Issue 1: Low yield of the desired tert-butylated product and formation of a significant amount of alkene byproduct.

This issue is likely due to the competing E1 elimination reaction being favored over the Sₙ1 substitution.

Troubleshooting Steps:

Parameter Recommendation to Favor Sₙ1 (Substitution) Rationale
Temperature Lower the reaction temperature.Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.
Base Use a weak, non-nucleophilic base, or a hindered, non-nucleophilic strong base if a base is required.Strong, unhindered bases can promote the E1 pathway by abstracting a proton from the carbocation intermediate.
Solvent Use a polar protic solvent (e.g., ethanol, methanol, water) or a less polar, non-coordinating solvent.Polar protic solvents can stabilize the carbocation intermediate, favoring both Sₙ1 and E1. However, highly polar aprotic solvents might favor elimination to a greater extent in some cases.

Quantitative Data on Sₙ1 vs. E1 Ratios for a Model Tert-butyl System (tert-Butyl Bromide)

Data presented is for tert-butyl bromide as a representative model for a tert-butyl system and may vary for this compound.

Solvent Temperature (°C) % Sₙ1 Product (tert-butanol) % E1 Product (Isobutylene)
80% Ethanol / 20% Water25~80%~20%
80% Ethanol / 20% Water55~71%~29%
Ethanol25~81%~19%
Ethanol55~72%~28%

As the data illustrates, increasing the temperature leads to a higher proportion of the elimination product.

Issue 2: The reaction is sluggish or does not go to completion, and analysis shows the presence of tert-butanol and methanesulfonic acid.

This indicates that hydrolysis of the this compound is a significant problem.

Troubleshooting Steps:

Parameter Recommendation to Minimize Hydrolysis Rationale
Reaction Setup Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum).To remove any adsorbed water.
Solvents and Reagents Use anhydrous solvents and ensure all other reagents are dry.Water is the reactant for the hydrolysis side reaction.
Atmosphere Run the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent atmospheric moisture from entering the reaction vessel.

Experimental Protocols

General Protocol for N-tert-butylation of an Amine

This protocol provides a general guideline for the N-alkylation of a primary or secondary amine using this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • A non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine (DIPEA)) (optional, to scavenge the methanesulfonic acid byproduct)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the chosen anhydrous solvent.

  • If using a base, add it to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for O-tert-butylation of an Alcohol

This protocol provides a general guideline for the O-alkylation of an alcohol or phenol using this compound.

Materials:

  • Alcohol or Phenol (1.0 eq)

  • This compound (1.2 - 2.0 eq)

  • Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., 2,6-lutidine or a hindered pyridine derivative)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alcohol/phenol and the anhydrous solvent.

  • Add the non-nucleophilic base to the mixture.

  • Cool the solution to 0 °C.

  • Slowly add the this compound.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup the reaction by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting tert-butyl ether by flash chromatography.

Visualizations

SN1_E1_Pathway cluster_start Reactant cluster_intermediate Intermediate cluster_products Products tBuOMs This compound tBu_cation tert-Butyl Carbocation tBuOMs->tBu_cation Slow, Rate-determining step (Loss of MsO⁻) SN1_Product Substitution Product (Sₙ1) tBu_cation->SN1_Product + Nucleophile (fast) E1_Product Elimination Product (E1) tBu_cation->E1_Product - H⁺ (fast)

Sₙ1 vs. E1 reaction pathway for this compound.

Troubleshooting_Flowchart start Low Yield of Desired Product check_alkene Significant alkene byproduct observed? start->check_alkene check_hydrolysis tert-Butanol and/or methanesulfonic acid detected? check_alkene->check_hydrolysis No favor_elimination E1 Elimination is likely the major side reaction. check_alkene->favor_elimination Yes hydrolysis_issue Hydrolysis of starting material is occurring. check_hydrolysis->hydrolysis_issue Yes other_issue Other issues (e.g., poor reactivity of nucleophile). check_hydrolysis->other_issue No solution_elimination - Lower reaction temperature - Use a weaker/hindered base - Change solvent favor_elimination->solution_elimination solution_hydrolysis - Use anhydrous conditions - Run under inert atmosphere hydrolysis_issue->solution_hydrolysis

Troubleshooting logic for low product yield.

Experimental_Workflow start Start setup Reaction Setup (Anhydrous, Inert Atmosphere) start->setup reaction Addition of this compound (0 °C to RT) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

General experimental workflow for tert-butylation.

References

How to avoid elimination byproducts in tert-butylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate byproducts in tert-butylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination byproduct in tert-butylation reactions and why does it form?

The most common elimination byproduct is isobutylene (2-methylpropene). Tert-butylation reactions, whether for C-alkylation (like Friedel-Crafts) or O-alkylation (ether formation), typically proceed through a tert-butyl carbocation intermediate.[1] This high-energy intermediate can react in two competing ways:

  • Substitution (Desired Reaction): It can act as an electrophile and be attacked by a nucleophile (e.g., an aromatic ring or an alcohol) to form the desired tert-butylated product.[1]

  • Elimination (Undesired Reaction): It can lose a proton (H+) to a base, leading to the formation of the alkene isobutylene. This is a classic E1 elimination pathway.[1]

The balance between these two pathways is highly sensitive to reaction conditions.

Q2: How does the choice of tert-butylating agent influence byproduct formation?

The choice of the reagent used to generate the tert-butyl cation is critical:

  • tert-Butanol (TBA): Often used with a strong acid catalyst. A major drawback is that the acid can easily dehydrate the TBA directly to isobutylene, even at room temperature, which can then act as the alkylating agent or be lost from the system.[2][3]

  • Isobutylene: Using isobutylene gas directly avoids the dehydration side reaction of TBA. However, controlling the stoichiometry can be difficult, and under acidic conditions, isobutylene can polymerize or oligomerize, leading to other byproducts.[4][5]

  • tert-Butyl Halides (e.g., t-BuCl): Used in classic Friedel-Crafts reactions with a Lewis acid catalyst. This method reliably generates the carbocation but can suffer from issues of its own, such as the harshness of the Lewis acid promoting side reactions.[6]

  • Milder Reagents: For sensitive substrates, milder alternatives like di-tert-butyl dicarbonate or tert-butyl acetoacetate can be used to generate the tert-butyl cation under less aggressive conditions, thereby reducing side reactions.[7]

Q3: How do reaction temperature and catalyst choice affect the formation of elimination byproducts?

Temperature and catalyst selection are the most powerful tools for controlling the reaction outcome:

  • Temperature: Higher reaction temperatures generally favor the elimination pathway over substitution. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a key strategy to minimize isobutylene formation.[2][8]

  • Catalyst: The nature of the acid catalyst is crucial.

    • Strong Liquid Acids (e.g., H₂SO₄, TFA): These are effective but can be non-selective and aggressively promote the dehydration of tert-butanol and other side reactions.[4][9]

    • Solid Acid Catalysts (e.g., Zeolites, Montmorillonite Clays): These are often preferred as they can be more selective, easier to separate, and reusable.[10][11] Zeolites, with their defined pore structures, can offer "shape selectivity," favoring the formation of specific isomers (like p-tert-butylphenol) by sterically hindering the formation of others.[8]

    • Lewis Acids (e.g., AlCl₃, FeCl₃): Essential for Friedel-Crafts reactions, their strength must be matched to the substrate to avoid excessive side reactions.[6][11]

Q4: I am observing byproducts with a mass increase of +56 Da during the removal of a Boc or t-butyl ester protecting group. Is this an elimination byproduct?

No, this is the opposite problem, but it originates from the same tert-butyl cation intermediate. During acid-catalyzed deprotection (e.g., with Trifluoroacetic Acid - TFA), a reactive tert-butyl cation is formed.[9][12] Instead of undergoing elimination, this cation can act as an alkylating agent and attach to nucleophilic sites on your molecule of interest, such as the side chains of tryptophan or methionine residues in peptides.[9] This results in an unwanted mass addition of 56 Da (the mass of a tert-butyl group). The solution is to add scavengers to the reaction mixture to trap the cation before it can react with your product.[9][12]

Troubleshooting Guides

Issue 1: Low Yield of C-Alkylation Product and/or Formation of Polymer-like Material
  • Symptom: The desired alkylated product is obtained in low yield, and significant amounts of a sticky, uncharacterized residue are present. GC-MS analysis of the volatile components may show isobutylene.

  • Possible Cause: The reaction conditions are too harsh, strongly favoring elimination and subsequent polymerization of the resulting isobutylene. This is common in Friedel-Crafts reactions run at high temperatures or with highly active catalysts.[5]

  • Solutions:

    • Lower the Reaction Temperature: Reducing the temperature will kinetically disfavor the elimination pathway.[2]

    • Choose a Milder Catalyst: If using a strong Lewis acid like AlCl₃, consider switching to a milder one (e.g., FeCl₃, ZnCl₂) or using a solid acid catalyst like a zeolite or modified clay.[10][11]

    • Use an Excess of the Aromatic Substrate: Using the aromatic compound as the solvent or in large excess can help ensure the tert-butyl cation is more likely to encounter and react with it rather than undergoing elimination or reacting with another isobutylene molecule.[13]

    • Change the Solvent: In some cases, the solvent can influence reaction pathways. For instance, in deprotection reactions, using solvents like methanol or toluene instead of THF can reduce the amount of isobutylene that escapes as a gas by trapping it as an ether or promoting oligomerization in the solution.[5]

Issue 2: Unwanted Side-Reactions During Acid-Catalyzed Deprotection of Boc/t-Butyl Esters
  • Symptom: Mass spectrometry of the final product shows a peak at [M+56]+, indicating tert-butylation of the product.

  • Possible Cause: The tert-butyl cation generated during acidolysis is alkylating nucleophilic functional groups within the product (e.g., indole of tryptophan, thioether of methionine).[9][12]

  • Solutions:

    • Incorporate Scavengers: Add a nucleophilic scavenger to the cleavage cocktail to trap the tert-butyl cation. The choice of scavenger depends on the substrate.[12]

    • Optimize the Scavenger Cocktail: A common and highly effective mixture for peptide deprotection is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Water helps suppress aspartimide formation, while TIS is an excellent carbocation scavenger.[12]

Data & Protocols

Data Presentation

Table 1: Effect of Catalyst and Conditions on the tert-Butylation of Phenol with tert-Butanol (TBA)

CatalystTemp (°C)Phenol:TBA Molar RatioPhenol Conversion (%)4-TBP Selectivity (%)2,4-DTBP Selectivity (%)Reference
Ga-FSM-16160-80.353.9 (Yield)37.7 (Yield)[14]
Fe-bentonite80-100 (TBA Conv.)81.0-[11]
Ionic Liquid¹70-86.057.6-[11]
H-beta Zeolite²1801:3 (Toluene:TBA)-82.7-[8]

¹Sulfonic acid functionalized triethylammonium hydrogen sulfate. ²Ce₂O₃-modified H-beta zeolite for tert-butylation of toluene.

Table 2: Common Scavengers for Trapping t-Butyl Cations During Deprotection Reactions

ScavengerTarget/UseTypical ConcentrationNotesReference
Triisopropylsilane (TIS)General carbocation scavenger, protects Trp2.5 - 5% (v/v)Highly effective. Reduces the cation to isobutane.[12]
Triethylsilane (TES)Protects Trp, Met10-20 equivalentsEffective for sensitive residues.[12]
ThioanisolePrevents S-alkylation of Met5% (v/v)Has a strong odor.[12]
WaterGeneral scavenger, suppresses other side reactions2.5 - 5% (v/v)Traps the cation as tert-butanol.[12]
PhenolProtects Tyr, Trp5% (w/v)Can be alkylated by the cation.
Experimental Protocols
Protocol 1: Optimized tert-Butylation of Phenol using a Solid Acid Catalyst

This protocol is a general guideline based on procedures using solid acid catalysts like modified clays or zeolites.[10][11]

  • Catalyst Activation: Activate the solid acid catalyst (e.g., Fe-modified montmorillonite K10) by heating under vacuum at 110-120°C for 2-3 hours to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the phenol, the tert-butylating agent (e.g., tert-butanol), and the solvent (if any). A typical molar ratio might be 1:2 phenol to tert-butanol.

  • Catalyst Addition: Add the activated catalyst to the mixture (e.g., 10 wt% relative to phenol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-90°C) and stir vigorously.[15]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. Wash the catalyst with a small amount of solvent (e.g., toluene).

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography to separate the desired product isomers (e.g., 4-tert-butylphenol) from other products and unreacted starting material.

Protocol 2: General Boc-Deprotection using a Scavenger Cocktail

This protocol is standard for removing a Boc protecting group from a nitrogen atom in a small molecule or a peptide.[12]

  • Preparation: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like dichloromethane (DCM). For solid-phase peptide synthesis, the peptide-resin should be swollen in DCM.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A standard, robust cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) by volume. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction: Add the cleavage cocktail to the dissolved compound or the swollen resin. For a small molecule, a 1:1 volume ratio of the DCM solution to the TFA cocktail is often sufficient. For resin cleavage, use approximately 10 mL of cocktail per gram of resin.

  • Agitation: Stir or agitate the reaction mixture at room temperature for 1-3 hours.

  • Work-up (Small Molecule): Remove the TFA and solvent under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product can then be purified.

  • Work-up (Peptide): Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether. Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

Diagrams

Elimination_vs_Substitution cluster_main tert-Butylation Reaction Reactants Reactants (e.g., Phenol + t-BuOH) tBu_Cation tert-Butyl Cation (Reactive Intermediate) Reactants->tBu_Cation  Generation Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Reactants  Activates Substitution SUBSTITUTION (SN1) Desired Pathway tBu_Cation->Substitution Nucleophilic Attack Elimination ELIMINATION (E1) Undesired Pathway tBu_Cation->Elimination Proton Loss Product Desired Product (tert-Butyl Phenol) Substitution->Product Byproduct Byproduct (Isobutylene) Elimination->Byproduct

Caption: Competing substitution and elimination pathways from the central tert-butyl cation intermediate.

Troubleshooting_Workflow start Start: High Elimination Byproduct q_temp Is Reaction Temperature High? start->q_temp a_temp Action: Lower Temperature q_temp->a_temp Yes q_cat Is Catalyst Highly Acidic/Active? q_temp->q_cat No a_temp->q_cat a_cat Action: Use Milder or Solid Acid Catalyst q_cat->a_cat Yes q_conc Is Substrate Concentration Low? q_cat->q_conc No a_cat->q_conc a_conc Action: Increase Substrate Concentration or Use as Solvent q_conc->a_conc Yes end Result: Minimized Byproducts q_conc->end No a_conc->end

Caption: A troubleshooting workflow for reducing elimination byproducts in tert-butylation.

Scavenger_Mechanism cluster_deprotection Boc/t-Butyl Deprotection with Scavenger Protected Boc-Protected Substrate tBu_Cation tert-Butyl Cation Protected->tBu_Cation  Cleavage Deprotected_Product Desired Deprotected Product Protected->Deprotected_Product  Releases TFA Strong Acid (TFA) TFA->Protected  Initiates Alkylated_Byproduct Alkylated Byproduct ([M+56]) tBu_Cation->Alkylated_Byproduct Undesired Alkylation Trapped_Cation Inert Trapped Species (e.g., Isobutane) tBu_Cation->Trapped_Cation Desired Trapping Scavenger Scavenger (e.g., TIS) Scavenger->tBu_Cation  Intercepts

Caption: Mechanism showing how scavengers intercept the reactive tert-butyl cation.

References

Managing hydrolysis of Tert-butyl methanesulfonate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl methanesulfonate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage the hydrolysis of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound, also known as tert-butyl mesylate, is a chemical reagent commonly used in organic synthesis.[1][2][3] It is particularly useful for introducing a tert-butyl group or utilizing the methanesulfonate group as an effective leaving group in nucleophilic substitution reactions.[4] However, it is sensitive to moisture and can undergo hydrolysis, breaking down into methanesulfonic acid and isobutylene.[5] This decomposition can lead to reduced reaction yields, formation of unwanted byproducts, and changes in reaction kinetics, making the management of hydrolysis critical for successful and reproducible experiments.

Q2: What are the primary factors that promote the hydrolysis of this compound?

The primary factors that promote hydrolysis are the presence of water (moisture), the use of protic solvents, and non-neutral pH conditions. Due to the tertiary nature of the carbon atom attached to the leaving group, this compound tends to undergo nucleophilic substitution via the SN1 pathway, which involves the formation of a stable tert-butyl carbocation intermediate.[5] Protic solvents, especially water, can facilitate the formation of this carbocation, thus accelerating the rate of hydrolysis.[5] Both acidic and basic conditions can also catalyze the hydrolysis process.

Q3: How can I minimize hydrolysis during my reaction?

To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout the experiment.[5] This includes using anhydrous solvents, drying glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Whenever possible, opt for polar aprotic solvents over polar protic solvents, as the former do not have O-H or N-H bonds and are less likely to participate in hydrolysis.[7][8] Controlling the reaction pH is also important; avoid highly acidic or basic conditions unless required by the reaction mechanism.[6][9]

Q4: What type of solvent is best to use to avoid hydrolysis?

Polar aprotic solvents are generally the best choice to minimize the hydrolysis of this compound.[7][8] These solvents can dissolve the reagent without providing a source of protons that would facilitate the SN1 hydrolysis pathway. Examples of suitable polar aprotic solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF).[10] In contrast, polar protic solvents like water, methanol, and ethanol should be avoided as they can actively promote hydrolysis.[5][7]

Q5: How can I detect and monitor the extent of hydrolysis during my experiment?

Several analytical techniques can be used to monitor the hydrolysis of this compound. High-Performance Liquid Chromatography (HPLC) is a common method where the hydrolysis product, being more polar, will have a different retention time than the starting material.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to observe the appearance of signals corresponding to the hydrolysis products and the disappearance of the starting material.[11] Mass spectrometry (MS) is another powerful tool for identifying the parent compound and its hydrolysis byproducts.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield and presence of unexpected byproducts. Hydrolysis of this compound due to moisture.Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).[6]
Reaction fails to proceed or proceeds very slowly. The reagent may have degraded due to improper storage.Store this compound in a tightly sealed container at the recommended temperature (typically 2-8°C) and under an inert atmosphere to protect it from atmospheric moisture.[1] Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation.[6]
Inconsistent results between batches. Varying levels of moisture in solvents or reagents.Use freshly opened anhydrous solvents or purify solvents before use. Ensure all reagents are handled under strict anhydrous conditions.
Appearance of an acidic byproduct (methanesulfonic acid). Significant hydrolysis has occurred.During the work-up, perform extractions with chilled aqueous solutions to minimize further hydrolysis.[6] If the product is stable, consider a mild basic wash to neutralize the acid, but be cautious as this could promote other side reactions.
LC/MS analysis shows the presence of the hydrolyzed product. Hydrolysis occurred during the reaction, work-up, or even during the analysis itself if the mobile phase is aqueous and contains acid (e.g., TFA).To confirm if hydrolysis is an artifact of the analysis, inject a sample of the starting material under the same LC/MS conditions. If hydrolysis is observed, consider using a non-aqueous or less acidic mobile phase if possible. For reaction monitoring, minimize the time the reaction mixture is in contact with aqueous solutions during work-up.[6]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 16427-41-1[1]
Molecular Formula C5H12O3S
Molecular Weight 152.21 g/mol [1]
Density ~1.098 g/cm³
Boiling Point ~228.7 °C at 760 mmHg[12]
Storage Temperature 2-8°C[1]

Table 2: Relative Stability in Different Solvent Types

Solvent TypeExamplesStability of this compoundRationale
Polar Protic Water, Methanol, EthanolLowCan solvate the carbocation intermediate and act as a nucleophile, promoting SN1 hydrolysis.[5][7]
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO, AcetoneHighCan dissolve the reagent but lack O-H or N-H bonds, thus do not facilitate protonation or act as a proton source for hydrolysis.[8][10]
Nonpolar Hexane, TolueneModerate to HighLow solubility may be an issue. Lack of polarity slows down the formation of the carbocation intermediate.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions

  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >100°C for at least 4 hours and allow to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Inert Atmosphere Setup: Assemble the glassware and flush the entire system with a dry, inert gas such as nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use only anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If using a substrate or other reagents that may contain residual water, ensure they are thoroughly dried beforehand.

  • Reaction Setup: Dissolve the substrate and any other non-hydrolyzing reagents in the anhydrous solvent within the reaction flask under the inert atmosphere.

  • Addition of this compound: Add the this compound to the reaction mixture. If it is a liquid, use a dry syringe. If it is a solid, add it under a positive flow of inert gas.

  • Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR) by periodically withdrawing small aliquots with a dry syringe.

  • Work-up: Once the reaction is complete, quench the reaction with a suitable non-aqueous reagent if necessary. During aqueous work-up, use pre-chilled solutions and minimize the contact time with the aqueous phase to reduce the risk of hydrolysis of any unreacted starting material.[6]

  • Purification: After extraction and drying of the organic phase with a drying agent (e.g., anhydrous MgSO4 or Na2SO4), remove the solvent under reduced pressure. Purify the product using standard techniques like column chromatography or recrystallization.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This is a general guideline and may need optimization for specific reaction mixtures.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain a small amount of acid like 0.1% formic acid. Be aware that an acidic mobile phase can potentially cause some hydrolysis on the column.

  • Gradient Program:

    • Start with a higher aqueous concentration (e.g., 90% A) to retain the polar hydrolysis product (methanesulfonic acid and tert-butanol).

    • Ramp to a higher organic concentration (e.g., 90% B) to elute the less polar this compound.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with a solvent compatible with the mobile phase (e.g., acetonitrile).

  • Analysis: Inject the sample. The hydrolysis products will typically elute earlier than the parent this compound. The percentage of hydrolysis can be estimated by comparing the peak areas.[6]

Visualizations

Hydrolysis_Pathway tbm Tert-butyl Methanesulfonate transition_state SN1 Intermediate (Tert-butyl Carbocation) tbm->transition_state Slow, Rate- Determining Step h2o H₂O (Water) h2o->transition_state msa Methanesulfonic Acid transition_state->msa Fast isobutylene Isobutylene + H₂O transition_state->isobutylene Fast (Elimination) tbuoh Tert-butanol isobutylene->tbuoh Hydration

Caption: SN1 hydrolysis pathway of this compound.

Experimental_Workflow start Start prep 1. Prepare Anhydrous Setup (Oven-dried glassware, inert gas) start->prep reagents 2. Add Anhydrous Solvent and Substrate prep->reagents add_tbm 3. Add this compound reagents->add_tbm react 4. Run Reaction at Controlled Temperature add_tbm->react monitor 5. Monitor Progress (TLC, HPLC) react->monitor monitor->react Incomplete workup 6. Quench & Aqueous Work-up (Use chilled solutions, minimize time) monitor->workup Complete end End (Purification) workup->end

Caption: Workflow for minimizing hydrolysis during reactions.

Caption: Troubleshooting logic for managing hydrolysis.

References

Technical Support Center: Tert-butyl Methanesulfonate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound, and how does the solvent influence it?

A1: this compound predominantly reacts through a unimolecular nucleophilic substitution (Sₙ1) or unimolecular elimination (E1) pathway.[1] This is due to the sterically bulky tert-butyl group, which hinders the backside attack required for a bimolecular (Sₙ2) mechanism, and the high stability of the tertiary carbocation intermediate that forms during the reaction.[1]

The solvent plays a critical role in stabilizing this carbocation intermediate. The choice of solvent can significantly impact the reaction rate and product distribution.

  • Polar Protic Solvents (e.g., water, ethanol, methanol, formic acid): These solvents dramatically accelerate the reaction rate. They possess high ionizing power and can effectively solvate both the departing methanesulfonate leaving group and the tert-butyl carbocation intermediate through hydrogen bonding.[1] In these solvents, the reaction typically follows first-order kinetics, with the rate depending solely on the concentration of this compound.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are less effective at stabilizing the carbocation intermediate compared to protic solvents. While they have dipoles that can offer some solvation, they lack the hydrogen-bonding capability that is so crucial for stabilizing both the cation and the anion. Reactions in these solvents are generally slower.

  • Nonpolar Aprotic Solvents (e.g., hexane, toluene, dichloromethane): Reactions in these solvents are typically very slow, as they do little to stabilize the charged intermediate and leaving group formed in the rate-determining step.

Q2: Why is an Sₙ2 reaction not observed with this compound?

A2: The Sₙ2 mechanism involves a one-step process where a nucleophile attacks the carbon atom from the side opposite to the leaving group. The bulky tert-butyl group, with its three methyl groups, creates significant steric hindrance that effectively shields the electrophilic carbon atom, making it extremely difficult for a nucleophile to perform this backside attack.[1]

Q3: What are the common side reactions, and how can they be minimized?

A3: The most common side reaction is elimination (E1), which competes with the Sₙ1 substitution. Both pathways proceed through the same tert-butyl carbocation intermediate. The E1 reaction involves the removal of a proton from a carbon adjacent to the carbocation, forming isobutylene.

  • Minimizing Elimination: The ratio of substitution to elimination can be influenced by the nucleophile/base and the solvent. Using a non-basic, highly nucleophilic reagent in a suitable solvent can favor substitution. Conversely, using a strong, sterically hindered base will favor the E1 pathway. In synthesis, an excess of base can promote the elimination side reaction.[1]

  • Hydrolysis: this compound is sensitive to moisture.[1] It can hydrolyze to form methanesulfonic acid and isobutylene, especially in the presence of water. Therefore, using anhydrous reaction conditions and proper storage are crucial to prevent decomposition of the starting material.[1]

Troubleshooting Guide

Issue 1: The reaction is extremely slow or appears to be incomplete.

  • Question: I am reacting this compound with a nucleophile in toluene, but even after 24 hours, I see very little product formation. What is the problem?

  • Answer: The slow reaction rate is likely due to your choice of a nonpolar aprotic solvent (toluene). Toluene is unable to effectively stabilize the tert-butyl carbocation intermediate required for the Sₙ1 reaction.

    • Solution: Switch to a more polar solvent. For Sₙ1 reactions, a polar protic solvent like ethanol or a mixture of water and ethanol would significantly accelerate the rate.[1] If your nucleophile is sensitive to protic solvents, consider a polar aprotic solvent like acetone or acetonitrile, although the rate enhancement will be less pronounced.

Issue 2: The main product of my reaction is a gas (isobutylene), not the expected substitution product.

  • Question: I am trying to synthesize a tert-butyl ether using sodium ethoxide in ethanol, but the yield is very low, and I observe gas evolution. What is happening?

  • Answer: You are observing the result of a competing E1 elimination reaction, which is favored by the use of a strong base (sodium ethoxide). The tert-butyl carbocation intermediate is losing a proton to form isobutylene gas.

    • Solution 1: Use a less basic nucleophile. For example, using neutral ethanol as the solvent and nucleophile (a solvolysis reaction) will favor the substitution product, tert-butyl ethyl ether, over isobutylene.

    • Solution 2: Modify the reaction conditions. Lowering the reaction temperature can sometimes favor the substitution reaction, which often has a lower activation energy than the competing elimination reaction.

Issue 3: I am observing multiple unexpected byproducts in my final product mixture.

  • Question: After performing a reaction to tert-butylate a complex molecule, my mass spectrometry results show several species with an added mass corresponding to a tert-butyl group at different positions. Why did this happen?

  • Answer: The highly reactive tert-butyl cation generated during the reaction is an aggressive electrophile.[2] If your substrate contains multiple nucleophilic sites (e.g., amines, thiols, phenols, or electron-rich aromatic rings), the carbocation can react with them indiscriminately, leading to a mixture of alkylated byproducts.[2]

    • Solution: This is a common issue in protecting group chemistry. The use of "scavengers" is recommended. Scavengers are nucleophilic compounds, such as triisopropylsilane (TIS) or water, that are added to the reaction mixture to trap the reactive tert-butyl cation before it can react with your substrate.[2][3]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the Sₙ1/E1 mechanism, a troubleshooting workflow for common issues, and a typical experimental setup.

G cluster_0 Sₙ1/E1 Mechanism Reactant t-Bu-OMs Intermediate t-Bu⁺ + MsO⁻ Reactant->Intermediate Ionization (slow) Rate-Determining Step Product_SN1 t-Bu-Nu (Substitution) Intermediate->Product_SN1 + Nucleophile (Nu⁻) Product_E1 Isobutylene (Elimination) Intermediate->Product_E1 - H⁺ G Start Reaction Issue Encountered Slow Slow / Incomplete Reaction? Start->Slow Byproduct Byproducts Observed? Slow->Byproduct No Solvent Change to Polar Protic or Polar Aprotic Solvent Slow->Solvent Yes Elimination Main product is Isobutylene? Byproduct->Elimination No Scavenger Add Scavengers (e.g., TIS, H₂O) Byproduct->Scavenger Yes (Multiple Alkylations) Base Use Weaker, Non-basic Nucleophile. Lower Temp. Elimination->Base Yes Success Problem Resolved Elimination->Success No Solvent->Success Scavenger->Success Base->Success G A Prepare Aqueous Ethanol Solvent B Thermostat Solvent to 25.0°C A->B D Place Solvent in Reaction Vessel with Stirrer B->D C Prepare 0.2M t-Bu-OMs Stock in Anhydrous EtOH F Inject Stock Solution (t=0) Start Timer C->F E Equilibrate Conductivity Probe in Solvent D->E E->F G Record Conductivity vs. Time F->G H Plot Data and Calculate Rate Constant (k) G->H

References

Preventing the formation of di-tert-butylated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alkylation Reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the prevention of di-tert-butylated byproducts in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are di-tert-butylated byproducts and in which reactions do they commonly form?

A1: Di-tert-butylated byproducts are molecules that have been substituted with two tert-butyl groups when the desired outcome is the addition of only one. This phenomenon, also known as polyalkylation, is a common side reaction in electrophilic aromatic substitution reactions, particularly Friedel-Crafts alkylation. The initial introduction of an electron-donating alkyl group activates the aromatic ring, making the mono-substituted product more susceptible to a second alkylation than the starting material.

Q2: What is the primary cause of di-tert-butylation in Friedel-Crafts reactions?

A2: The primary cause is the activating nature of the tert-butyl group. Once one tert-butyl group is attached to an aromatic ring, it increases the electron density of the ring through its electron-donating inductive effect. This makes the mono-tert-butylated product more nucleophilic and thus more reactive towards further electrophilic attack than the original unsubstituted aromatic compound, leading to the formation of di-tert-butylated products.

Q3: How does steric hindrance influence the formation of di-tert-butylated byproducts?

A3: Steric hindrance plays a crucial role in directing the position of substitution and can be leveraged to control the extent of alkylation. The bulky nature of the tert-butyl group can prevent substitution at positions adjacent to it (ortho positions). However, if the reaction conditions are harsh or the reaction time is prolonged, substitution at less sterically hindered positions (meta or para) can still occur, leading to di-substituted products. In some cases, shape-selective catalysts like zeolites can be used to control product distribution based on the steric fit of reactants and products within the catalyst's pores.[1]

Q4: Are there alternative methods to Friedel-Crafts alkylation for introducing a single tert-butyl group?

A4: Yes, the most effective and widely recommended alternative is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is deactivating, which prevents further substitution on the aromatic ring. Once the mono-acylated product is isolated, the carbonyl group can be reduced to a methylene group using methods like the Clemmensen or Wolff-Kishner reduction, yielding the desired mono-alkylated product. This two-step approach offers much better control and selectivity for mono-substitution.

Troubleshooting Guides

Issue: Formation of Significant Amounts of Di-tert-butylated Byproduct

Possible Cause 1: Reaction Conditions are Too Forcing.

  • Solution: Optimize reaction conditions to favor mono-alkylation.

    • Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction, which typically has a higher activation energy. This can provide kinetic control over the reaction, favoring the faster-forming mono-alkylated product.[2][3][4]

    • Reaction Time: Shorter reaction times can minimize the formation of the thermodynamically more stable di-substituted product. Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction once the desired mono-substituted product is maximized.[2][5]

Possible Cause 2: Inappropriate Stoichiometry of Reactants.

  • Solution: Adjust the molar ratio of the reactants.

    • Excess Aromatic Substrate: Using a large excess of the aromatic starting material increases the probability of the electrophile reacting with the unsubstituted substrate rather than the mono-alkylated product. This is a common strategy to statistically favor mono-substitution.

Possible Cause 3: Highly Active Catalyst.

  • Solution: Employ a milder Lewis acid catalyst.

    • Strong Lewis acids like AlCl₃ are very effective but can promote polyalkylation. Consider using milder Lewis acids such as FeCl₃ or solid acid catalysts like zeolites.[6] Zeolites, with their defined pore structures, can offer shape selectivity, favoring the formation of less bulky mono-alkylated products that can diffuse out of the catalyst pores more easily than the bulkier di-alkylated products.[1][7][8][9]

Issue: Poor Regioselectivity Leading to a Mixture of Isomers

Possible Cause: Lack of Regiocontrol in Electrophilic Aromatic Substitution.

  • Solution 1: Utilize Steric Hindrance.

    • The bulky tert-butyl group will preferentially add to the less sterically hindered positions of the aromatic ring. For example, in the alkylation of phenol, the para position is generally favored over the ortho position.

  • Solution 2: Employ Shape-Selective Catalysts.

    • Zeolite catalysts can control regioselectivity based on the transition state geometry that fits within their pores. For instance, zeolites with medium-sized pores may selectively produce the para-substituted product as the transition state for ortho-substitution is too bulky to form within the catalyst's channels.[1]

  • Solution 3: Consider Kinetic vs. Thermodynamic Control.

    • At lower temperatures (kinetic control), the product that is formed fastest will predominate. At higher temperatures (thermodynamic control), the reaction may be reversible, leading to the most stable isomer.[2][3][4][5][10] Understanding the stability of the possible isomers can help in choosing the right conditions to favor the desired product.

Data Presentation

Table 1: Comparison of Catalysts for the Tert-Butylation of Toluene with Tert-Butyl Chloride

CatalystTert-butylating AgentTemperature (°C)Toluene Conversion (%)4-tert-Butyltoluene Selectivity (%)Reference
AlCl₃tert-Butyl chloride608570[6]
H-Y Zeolitetert-Butyl alcohol120~30~89[6]
Fe₂O₃-modified Hβ Zeolitetert-Butyl alcohol19054.781.5[6]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be used as a general guide.[6]

Table 2: Influence of Reaction Conditions on the Tert-butylation of Phenol

CatalystTert-butylating AgentTemperature (°C)Phenol Conversion (%)2,4-Di-tert-butylphenol Yield (%)Reference
H-Y Zeolitetert-Butanol150-200Up to 86.3High selectivity can be tuned[11]
H-Y Zeolitetert-Butanol130>9065[11]
Ga-FSM-16 (20)tert-Butanol16080.330.3[12]

Experimental Protocols

Protocol 1: Selective Mono-alkylation via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol describes the synthesis of isobutylbenzene from benzene, avoiding polyalkylation by using an acylation-reduction sequence.[13][14]

Step 1: Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (CH₂Cl₂).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add isobutyryl chloride to the stirred suspension. Following this, add benzene dropwise through the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation and purify the resulting isobutyrophenone by vacuum distillation.

Step 2: Clemmensen Reduction of Isobutyrophenone

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).

  • Reagent Addition: Add the isobutyrophenone obtained from Step 1 to the flask.

  • Reflux: Heat the mixture to reflux for several hours. Periodically add more concentrated HCl.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation to obtain the final product, isobutylbenzene.

Protocol 2: Shape-Selective Tert-butylation of Biphenyl using Zeolite Catalyst

This protocol demonstrates the use of a shape-selective zeolite catalyst to favor the formation of specific mono- and di-tert-butylated products of biphenyl.[1]

  • Catalyst Activation: Activate the HMordenite zeolite catalyst by heating it under a flow of inert gas (e.g., nitrogen or argon) at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: In a high-pressure autoclave reactor, charge the activated zeolite catalyst, biphenyl, and a suitable solvent (if necessary).

  • Reaction: Seal the reactor, and introduce the tert-butylating agent (e.g., tert-butanol). Heat the reaction mixture to 160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC-MS to determine the conversion of biphenyl and the selectivity towards 4-(tert-butyl)biphenyl and 4,4'-di(tert-butyl)biphenyl.

  • Work-up: After the desired conversion is reached, cool the reactor, filter to recover the catalyst, and isolate the products from the reaction mixture by distillation or crystallization.

Mandatory Visualization

Friedel_Crafts_Alkylation_Byproduct_Formation cluster_conditions Reaction Conditions Aromatic Aromatic Substrate Mono Mono-tert-butylated Product (More Activated) Aromatic->Mono + R+ Electrophile tert-Butyl Electrophile (R+) Di Di-tert-butylated Byproduct Mono->Di + R+ (Undesired) Forcing Conditions High Temp. Long Reaction Time Strong Catalyst Forcing Conditions->Di Favors

Caption: Formation of di-tert-butylated byproducts in Friedel-Crafts alkylation.

Troubleshooting_Workflow Start Di-tert-butylated Byproduct Observed Q1 Are reaction conditions too harsh? Start->Q1 A1 Lower Temperature Shorten Reaction Time Q1->A1 Yes Q2 Is the catalyst too active? Q1->Q2 No End Minimized Byproduct Formation A1->End A2 Use Milder Lewis Acid or Zeolite Q2->A2 Yes Q3 Is reactant stoichiometry optimal? Q2->Q3 No A2->End A3 Use Large Excess of Aromatic Substrate Q3->A3 Yes Alt Consider Friedel-Crafts Acylation/Reduction Q3->Alt No A3->End Alt->End

Caption: Troubleshooting workflow for minimizing di-tert-butylated byproducts.

Acylation_Reduction_Pathway Benzene Benzene Ketone Mono-acylated Product (Deactivated Ring) Benzene->Ketone + Acyl-Cl / AlCl₃ Acyl_Cl Acyl Chloride (RCOCl) AlCl3 AlCl₃ Final_Product Mono-alkylated Product Ketone->Final_Product Reduction No_Poly No Poly-acylation Reduction Reduction (e.g., Clemmensen)

Caption: Selective mono-alkylation via Friedel-Crafts acylation and reduction.

References

Technical Support Center: Purifying Tert-Butylated Compounds via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of tert-butylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for challenges encountered during column chromatography of these sterically hindered molecules.

Frequently Asked Questions (FAQs)

Q1: Why can purifying tert-butylated compounds be challenging?

The primary challenge stems from the bulky nature of the tert-butyl group. This steric hindrance can influence the molecule's interaction with the stationary phase, potentially leading to issues like poor separation from structurally similar impurities, unexpected elution patterns, and decreased reactivity if the group is part of a protecting strategy.[1][2]

Q2: What is the best stationary phase for purifying tert-butylated compounds?

For most applications, standard silica gel (SiO₂) with a pore size of 60 Å and a particle size of 40-63 µm (230-400 mesh) is the preferred stationary phase.[1][3] Its slightly acidic nature should be considered, as it can cause degradation of acid-sensitive compounds.[4] In such cases, deactivated (neutralized) silica gel or alternative stationary phases like alumina can be used.[4]

Q3: How do I choose an appropriate solvent system (mobile phase)?

The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound on a Thin Layer Chromatography (TLC) plate to ensure good separation on the column.[5] Due to the typically non-polar nature of the tert-butyl group, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a moderately polar solvent such as ethyl acetate or diethyl ether.

Q4: Can the tert-butyl protecting group (e.g., Boc, t-butyl ester, TBDMS) be cleaved during silica gel chromatography?

Yes, the acidic nature of standard silica gel can lead to the partial or complete removal of acid-labile tert-butyl protecting groups.[4] This is a common source of unexpected spots on a TLC and impurities in collected fractions.

Q5: What is "dry loading," and when should I use it for my tert-butylated compound?

Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel, which is then loaded onto the column.[6] This technique is particularly useful when the crude mixture has poor solubility in the initial, non-polar mobile phase, which is often the case for more polar tert-butylated compounds.[6][7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of tert-butylated compounds.

Problem 1: Poor Separation of the Tert-Butylated Compound from Impurities

Symptoms:

  • Overlapping or co-eluting spots on the analytical TLC.

  • Collected fractions contain a mixture of the desired product and impurities.

Logical Troubleshooting Workflow:

G A Poor Separation Observed B Optimize TLC Solvent System (Target Rf ≈ 0.25-0.35) A->B C Is separation improved on TLC? B->C D Implement Optimized System on Column C->D  Yes E Try a Different Solvent System (e.g., Hexane/MTBE, DCM/Methanol) C->E  No E->B Re-optimize F Consider a Different Stationary Phase (e.g., Alumina, Reversed-Phase Silica) E->F

Caption: Troubleshooting workflow for poor separation.

Solutions:

  • Optimize Solvent System: The most critical step is to find a solvent system that provides good separation on TLC (ΔRf > 0.2).[5] If using a standard hexane/ethyl acetate system, try varying the ratio. For highly non-polar compounds, consider solvents like methyl tert-butyl ether (MTBE) in place of ethyl acetate to gain different selectivity.[8]

  • Gradient Elution: If a single solvent mixture (isocratic elution) fails, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with different polarities.[9]

  • Change Stationary Phase: If optimizing the mobile phase is unsuccessful, consider switching to a different stationary phase. Alumina can be effective for basic compounds, while reversed-phase silica (e.g., C18) separates compounds based on hydrophobicity and is suitable for highly polar molecules.[10]

Problem 2: The Compound is Unstable and Decomposes on the Column

Symptoms:

  • Streaking on the TLC plate.

  • Appearance of new, more polar spots after running the column.

  • Low overall recovery of the desired product.

Solutions:

  • Deactivate Silica Gel: The acidity of silica gel can be neutralized by flushing the column with the chosen eluent containing a small amount of a base, such as 0.1-1% triethylamine (Et₃N).[2] This is particularly important for compounds bearing acid-sensitive functional groups.

  • Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, it indicates instability on silica.[4] A 2D TLC can also be used for this purpose.[11]

  • Use an Alternative Stationary Phase: If the compound is highly acid-sensitive, use a more inert stationary phase like Florisil or alumina.[4]

Problem 3: The Compound Won't Elute from the Column or Elutes Very Slowly (Broad Tailing Bands)

Symptoms:

  • The desired compound remains at the baseline of the TLC even with a highly polar solvent system.

  • The product comes off the column over many fractions, resulting in broad, dilute bands.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, switching to a stronger solvent system like dichloromethane/methanol may be necessary.[2] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[2]

  • Add a Modifier: For acidic or basic compounds that interact strongly with silica, adding a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase can improve peak shape and reduce tailing.[12]

  • Check Solubility: Ensure your compound is soluble in the mobile phase. If not, this can lead to slow elution and band broadening.

Data Presentation: Solvent System Selection

The following table provides starting points for solvent systems for the purification of different classes of tert-butylated compounds. The ratios should be optimized using TLC to achieve an Rf of 0.25-0.35 for the target compound.

Compound ClassPolarityRecommended Starting Solvent SystemTypical Rf Range (Target)
Tert-butylated ArenesNon-polar1-5% Ethyl Acetate in Hexanes0.3 - 0.5
Tert-butyl EthersLow5-15% Ethyl Acetate in Hexanes0.3 - 0.6
Tert-butyl EstersModerate10-30% Ethyl Acetate in Hexanes0.25 - 0.4
Tert-butylated PhenolsModerate-Polar20-50% Ethyl Acetate in Hexanes0.2 - 0.4
N-Boc Protected AminesModerate-Polar15-40% Ethyl Acetate in Hexanes0.2 - 0.4
Tert-butylated AlcoholsPolar30-60% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane0.2 - 0.35

Note: Dichloromethane (DCM) can be a useful solvent for compounds with poor solubility in hexanes/ethyl acetate mixtures.[2]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Tert-butylated Compound

This protocol outlines a standard procedure for purifying a moderately polar tert-butylated compound.

Materials:

  • Crude tert-butylated compound

  • Silica gel (60 Å, 230-400 mesh)[3]

  • Solvents (e.g., HPLC grade Hexane and Ethyl Acetate)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Methodology:

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_post Post-Purification A 1. Select Solvent System via TLC (Target Rf = 0.25-0.35) B 2. Prepare Silica Slurry in Non-polar Solvent A->B C 3. Pack Column with Slurry (Tap to remove air bubbles) B->C D 4. Dissolve Crude Sample in Minimal Solvent C->D E 5. Load Sample onto Column D->E F 6. Add a Protective Layer of Sand E->F G 7. Elute with Mobile Phase (Apply gentle air pressure) F->G H 8. Collect Fractions Sequentially G->H I 9. Monitor Fractions by TLC H->I J 10. Combine Pure Fractions I->J K 11. Remove Solvent (Rotary Evaporation) J->K L 12. Characterize Pure Product K->L

Caption: Standard workflow for flash column chromatography.

  • Solvent System Selection: Determine the optimal solvent system by running analytical TLCs of your crude mixture. Aim for an Rf value of 0.25-0.35 for your target compound.[5]

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer of sand.[13]

    • Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane).

    • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.[13]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[2]

    • Carefully pipette the sample solution onto the top of the silica gel.

    • Add a protective layer of sand over the sample band.[13]

  • Elution and Fraction Collection:

    • Carefully add your pre-mixed mobile phase to the column.

    • Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[14]

    • Determine the yield and confirm the purity of the final product. A typical recovery for a well-optimized column is >90%.[15]

References

Technical Support Center: Recrystallization of Tert-Butylated Solids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of tert-butylated solid compounds.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization of tert-butylated solids often challenging?

A1: The bulky tert-butyl group can present several challenges during recrystallization. Its large size can hinder the orderly packing of molecules into a crystal lattice, potentially leading to slower crystallization rates or the formation of less stable crystal structures. This steric hindrance can also increase the likelihood of "oiling out," where the compound separates as a liquid instead of a solid.

Q2: What are the key considerations when selecting a solvent for recrystallizing a tert-butylated compound?

A2: The ideal solvent should exhibit a significant difference in solubility for the compound at high and low temperatures; high solubility near the solvent's boiling point and low solubility at or below room temperature. For tert-butylated compounds, which are often nonpolar to moderately polar, common solvent choices include ethanol, methanol, isopropanol, toluene, and hexane, or mixtures such as ethanol/water. The principle of "like dissolves like" is a good starting point; however, due to the bulky nature of the tert-butyl group, some empirical testing is often necessary.

Q3: My tert-butylated compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute melts and separates as an oil rather than crystallizing. This is common for compounds with melting points below the boiling point of the solvent or when the solution is supersaturated. To address this, you can:

  • Add a small amount of a solvent in which the compound is more soluble to reduce the supersaturation.

  • Lower the temperature at which you dissolve the solid.

  • Try a different solvent with a lower boiling point.

  • Use a larger volume of solvent.

  • Induce crystallization by scratching the inside of the flask or by adding a seed crystal.

Q4: Crystallization of my tert-butylated solid is very slow, or it's not crystallizing at all. What steps can I take?

A4: Slow or absent crystallization can be due to several factors, including the steric hindrance of the tert-butyl group. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus of the solution to create nucleation sites.

  • Add a seed crystal of the pure compound to provide a template for crystal growth.

  • Cool the solution in an ice bath to further decrease the solubility.

  • Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration.

  • Consider a solvent-antisolvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of tert-butylated solids.

Issue Possible Cause(s) Troubleshooting Steps
Poor Crystal Yield - Too much solvent was used. - The solution was not cooled sufficiently. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath. - Select a solvent in which the compound has lower solubility at cold temperatures. - During hot filtration, use a pre-heated funnel and a minimum amount of excess hot solvent to prevent crystallization.
"Oiling Out" - The melting point of the solid is lower than the boiling point of the solvent. - The solution is too concentrated (supersaturated). - Rapid cooling.- Use a solvent with a lower boiling point. - Add a small amount of a "good" solvent to the hot solution. - Allow the solution to cool more slowly. - Use a larger volume of the primary solvent.
No Crystals Form - The solution is not saturated. - Steric hindrance from the tert-butyl group is inhibiting nucleation. - The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the flask or adding a seed crystal. - If impurities are suspected, consider a preliminary purification step like column chromatography.
Crystals are Colored - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.
Formation of Solvates - The solvent molecules are incorporated into the crystal lattice.- This may not always be a problem if the solvate is stable and the solvent can be removed. - Try recrystallizing from a different solvent. - Dry the crystals under vacuum at an elevated temperature (below the melting point) to remove the solvent.

Quantitative Data Summary

The following table summarizes recrystallization parameters for some common tert-butylated solids. Please note that optimal conditions can vary based on the purity of the starting material and the scale of the experiment.

CompoundRecrystallization Solvent(s)Typical Temperature ProfileReported Yield
2,4,6-Tri-tert-butylphenol 95% EthanolDissolve in hot solvent, cool to room temperature, then in an ice bath.-
4,4'-Di-tert-butylbiphenyl 95% EthanolDissolve in boiling ethanol, followed by cooling.[1][2]~22% (from crude reaction mixture)[2]
2,6-Di-tert-butyl-4-methylphenol (BHT) Not specified, but a patent mentions recrystallization after synthesis.[3]-94.7%[3]
2,6-Di-tert-butylphenol Aliphatic hydrocarbons (e.g., n-heptane)Dissolve in hot solvent, then cool.[1]>80% (after initial purification)[1]
p-tert-Butylbenzoic Acid TolueneDissolve in hot toluene, wash with water, then cool to crystallize.[4][5]-
3,5-Di-tert-butyl-4-hydroxybenzoic Acid IsopropanolDissolve in hot isopropanol, then cool.[2]93.2%[5]

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol outlines the fundamental steps for purifying a tert-butylated solid using a single solvent.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A suitable solvent will dissolve the solid when hot but not when cold.

  • Dissolution: Place the crude tert-butylated solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate or a steam bath) while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Melt Crystallization Protocol for 2,4,6-Tri-tert-butylphenol

Melt crystallization is an alternative to solvent-based recrystallization, particularly useful when finding a suitable solvent is difficult.[6]

  • Initial Purification: The crude mixture containing 2,4,6-tri-tert-butylphenol is often first subjected to vacuum distillation to remove lower-boiling impurities.

  • Crystallization: The residue from the distillation is then subjected to melt crystallization. This can be achieved using a zone-melting apparatus. The material is slowly cooled to a temperature just below the melting point of the pure 2,4,6-tri-tert-butylphenol, allowing it to crystallize while impurities remain in the molten phase.

  • Sweating: The temperature is then gradually raised to "sweat out" any trapped impurities from the crystal mass.

  • Melting and Collection: Finally, the temperature is raised above the melting point of the pure compound to melt the crystals, which are then collected. This process can be repeated to achieve higher purity.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter hot_filter->dissolve Insoluble Impurities Present cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Solid dry->end

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' start Observation: 'Oiling Out' Occurs cause1 Possible Cause: Supersaturation start->cause1 solution1a Action: Add more hot solvent cause1->solution1a Yes solution1b Action: Reheat to dissolve oil, then cool more slowly cause1->solution1b Yes cause2 Possible Cause: Melting Point < Solvent BP cause1->cause2 No cool cool solution1a->cool solution1b->cool solution2 Action: Choose a solvent with a lower boiling point cause2->solution2 Yes induce_cryst Try to Induce Crystallization cause2->induce_cryst No solution2->start scratch Scratch flask induce_cryst->scratch seed Add seed crystal induce_cryst->seed end Crystallization scratch->end seed->end

Caption: Decision tree for troubleshooting the "oiling out" phenomenon.

References

Technical Support Center: Identifying and Characterizing Unexpected Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and characterize unexpected side products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of unexpected side products in a chemical reaction?

Unexpected side products can originate from various sources throughout the drug development process.[1] These can include:

  • Starting Materials and Intermediates: Impurities in the initial materials or intermediates can lead to unforeseen reactions.[1][2]

  • Reagent-Related Impurities: Side reactions can be initiated by impurities present in the reagents or catalysts used.

  • Reaction Conditions: Suboptimal reaction conditions such as temperature, pressure, or pH can favor alternative reaction pathways.[3][4]

  • Degradation Products: The desired product or intermediates may degrade under the reaction or storage conditions, forming new impurities.[1][5]

  • Solvent-Related Issues: The solvent itself might react with the reactants or product, or contain impurities that interfere with the desired reaction.[3]

Q2: My reaction produced an unexpected product. What is the first step I should take?

When an unexpected product is detected, the immediate goal is to gather as much preliminary information as possible. A logical first step is to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] This can help determine when the side product is being formed. If the reaction seems clean but the final product is incorrect, it is crucial to isolate and identify the unexpected product, as these can sometimes be the most interesting outcomes of a reaction.[6]

Q3: How can I minimize the formation of side products in my synthesis?

Minimizing side products often involves a systematic optimization of the reaction conditions.[7] Consider the following strategies:

  • Re-evaluate Reagent and Solvent Quality: Ensure the purity of your starting materials, reagents, and solvents. Using freshly purified or anhydrous solvents can be critical, especially in moisture-sensitive reactions.[3]

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, concentration, and reaction time.[3] Lowering the temperature, for instance, can often increase selectivity and reduce the rate of side reactions.[4]

  • Modify Stoichiometry: Adjusting the ratio of reactants can sometimes disfavor the formation of side products.[3]

  • Change the Catalyst or Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway.[3][4]

  • Use Protecting Groups: If your molecule has multiple reactive sites, using protecting groups can prevent unwanted reactions at other functional groups.[3]

Troubleshooting Guides

Issue 1: An unknown peak is observed in my HPLC/LC-MS analysis.

Q: I see an unexpected peak in my chromatogram. How do I identify what it is?

A: The appearance of an unknown peak necessitates a systematic approach to its identification and characterization.

Workflow for Identifying an Unknown Chromatographic Peak

G start Unknown Peak Detected in HPLC/LC-MS lcms_analysis Initial LC-MS Analysis (Obtain Mass Spectrum) start->lcms_analysis hrms High-Resolution Mass Spectrometry (HRMS) (Determine Molecular Formula) lcms_analysis->hrms msms Tandem Mass Spectrometry (MS/MS) (Obtain Fragmentation Pattern) hrms->msms database Search Spectral Databases (e.g., NIST, MassBank) msms->database propose Propose Putative Structures database->propose isolate Isolate the Impurity (Prep-HPLC, SPE) propose->isolate nmr NMR Spectroscopy (1H, 13C, 2D NMR) isolate->nmr ir Infrared (IR) Spectroscopy (Identify Functional Groups) isolate->ir confirm Confirm Structure nmr->confirm ir->confirm end Structure Elucidated confirm->end

Caption: Workflow for the identification of an unknown peak.

Experimental Protocols:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the first step to get molecular weight information about the unknown compound.[2][8]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula of the side product.[2]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule, MS/MS provides structural information that can be used to elucidate the structure of the unknown compound.[8]

  • Preparative HPLC or Solid Phase Extraction (SPE): These techniques are used to isolate a sufficient quantity of the impurity for further analysis by techniques like NMR.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for definitive structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[8][10]

  • Infrared (IR) Spectroscopy: IR can help identify the functional groups present in the side product.[1][8]

Issue 2: My product is degrading during the reaction or workup.

Q: I suspect my desired product is unstable under the experimental conditions. How can I confirm this and prevent degradation?

A: Product instability can be a significant source of impurities. Forced degradation studies are a systematic way to investigate the stability of your compound.[5][11]

Forced Degradation Study Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1.0 M HCl or H₂SO₄, heatHydrolysis of esters, amides, ethers, etc.
Base Hydrolysis 0.1 M to 1.0 M NaOH or KOH, heatSaponification of esters, hydrolysis of amides, etc.
Oxidation 3-30% H₂O₂, heatOxidation of electron-rich moieties (e.g., phenols, thiols).[5]
Thermal Degradation Elevated temperatures (e.g., 40-80°C)Thermally induced rearrangements, eliminations, or fragmentation.[5]
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours)[11]Photochemical reactions such as isomerization or cyclization.

This table summarizes common conditions for forced degradation studies as described in pharmaceutical guidelines.[5][11]

G start Suspected Product Degradation forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation identify_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants propose_mechanism Propose Degradation Pathway identify_degradants->propose_mechanism modify_conditions Modify Reaction/Workup Conditions (Lower Temp, Change pH, Protect from Light) propose_mechanism->modify_conditions retest Re-run Reaction and Analyze for Degradants modify_conditions->retest end Minimized Degradation retest->end

Caption: Competing substitution and elimination pathways.

References

Technical Support Center: Optimizing Tert-Butylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and selectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in tert-butylation reactions?

A1: The primary challenges in tert-butylation reactions include:

  • Overalkylation: Due to the electron-donating nature of the tert-butyl group, the product of the initial reaction is often more nucleophilic than the starting material, leading to the addition of multiple tert-butyl groups.[1]

  • Poor Regioselectivity: Achieving selective substitution at a specific position (e.g., ortho vs. para) can be difficult, often resulting in a mixture of isomers.

  • Side Reactions: Dehydration of tert-butyl alcohol to isobutylene is a common side reaction, especially under acidic conditions.[2] Additionally, the tert-butyl cation can rearrange or react with other nucleophiles present.

  • Catalyst Deactivation: Catalysts, particularly solid acids, can be deactivated by the formation of coke or poisoning by water produced during the reaction.[3]

  • Low Yields: These challenges collectively can lead to low overall yields of the desired product.

Q2: How does the choice of catalyst affect the outcome of a tert-butylation reaction?

A2: The catalyst is a critical factor that influences reaction efficiency, selectivity, and environmental impact.[4]

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These are traditional catalysts for Friedel-Crafts alkylation but often require stoichiometric amounts and can lead to overalkylation and rearrangement.[1][5]

  • Brønsted Acids (e.g., H₂SO₄, Tf₂NH): Strong Brønsted acids are effective but can also promote side reactions.[6][7] Milder Brønsted acids can offer better control.

  • Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia): These offer advantages such as high activity, shape selectivity (which can control isomer formation), and reusability.[4][8] For example, the pore structure of zeolites can favor the formation of specific isomers.[9]

  • Ionic Liquids: These can act as both solvent and catalyst, offering high conversion under milder conditions and excellent reusability.[4]

Q3: My reaction is producing a mixture of ortho- and para-isomers. How can I improve selectivity?

A3: Improving regioselectivity often involves careful selection of the catalyst and reaction conditions:

  • Steric Hindrance: Bulky catalysts or substrates can favor the formation of the less sterically hindered para-isomer.

  • Temperature: Reaction temperature can influence the isomer distribution. Lower temperatures often favor the para-product (thermodynamic control), while higher temperatures may favor the ortho-product (kinetic control).

  • Catalyst Structure: The pore size and shape of solid catalysts like zeolites can be tailored to selectively produce one isomer over another.[9] For instance, modifying Hβ zeolite with Fe₂O₃ can narrow the pores, favoring the diffusion of the smaller para-isomer.[9]

Q4: I am observing significant amounts of isobutylene as a byproduct. What can I do to minimize this?

A4: Isobutylene formation results from the dehydration of tert-butanol or the deprotonation of the tert-butyl cation.[2] To minimize this:

  • Use a Milder Catalyst: Highly acidic conditions promote dehydration. Using a less aggressive catalyst can reduce this side reaction.

  • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of dehydration.

  • Choose a Different Tert-butylating Agent: Reagents like di-tert-butyl dicarbonate or tert-butyl acetate under specific conditions might be less prone to forming isobutylene.[6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your tert-butylation experiments.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Catalyst Loading3. Low Reaction Temperature4. Poor Solubility of Reactants1. Activate the catalyst (e.g., by heating solid acids under vacuum). Ensure anhydrous conditions for Lewis acids like AlCl₃.[1]2. Increase the catalyst loading incrementally.3. Gradually increase the reaction temperature while monitoring for side product formation.4. Choose a solvent that dissolves all reactants. For substrates like free amino acids, using an additive like bis(trifluoromethanesulfonyl)imide (Tf₂NH) can enhance solubility.[7][10]
Formation of Multiple Alkylated Products (Overalkylation) 1. Product is more reactive than the starting material.2. High concentration of the alkylating agent.3. Strong acid catalyst.1. Use a molar excess of the aromatic substrate relative to the tert-butylating agent.2. Add the tert-butylating agent slowly to the reaction mixture.3. Employ a milder or shape-selective catalyst (e.g., certain zeolites) to sterically hinder further alkylation.[1]
Undesired Side Products (e.g., rearrangement, ether formation) 1. Unstable carbocation intermediate.2. Presence of water or other nucleophiles.1. Use a tertiary alkylating agent like tert-butanol or tert-butyl chloride to minimize carbocation rearrangement.[1]2. Ensure anhydrous reaction conditions. With phenol substrates, O-alkylation to form tert-butyl phenyl ether can occur, which can be a desired intermediate or a side product depending on the goal.[8]
Catalyst Deactivation and Difficult Recovery 1. Coke formation on solid catalysts.2. Catalyst poisoning by impurities or water.3. Homogeneous catalyst is difficult to separate.1. Regenerate the catalyst (e.g., by calcination at high temperature).[3]2. Use purified reagents and solvents. Dry the reagents and solvent before use.3. Switch to a heterogeneous catalyst (e.g., solid acid, supported catalyst) or an easily separable ionic liquid for simpler workup and recycling.[4]

Data on Catalyst Performance

The choice of catalyst significantly impacts the conversion and selectivity of tert-butylation reactions. The following tables summarize the performance of different catalysts for the tert-butylation of phenol.

Table 1: Performance of Zeolite Catalysts in Phenol Tert-butylation

CatalystTert-butylating AgentTemperature (°C)Phenol Conversion (%)Product Selectivity/YieldReference
H-Y Zeolitetert-Butanol150-200Up to 86.3High activity, selectivity towards 2,4-di-tert-butylphenol can be tuned.[4]
H-Y Zeolitetert-Butanol130>9065% yield of 2,4-di-tert-butylphenol (in the presence of CO₂)[4]
H-β Zeolite (Parent)tert-Butyl alcohol19058.467.3% selectivity for 4-tert-butyltoluene (using toluene as substrate)[9]
Fe₂O₃ (20%)/Hβtert-Butyl alcohol19054.781.5% selectivity for 4-tert-butyltoluene (using toluene as substrate)[9]
Ga-FSM-16 (Si/Ga = 20)tert-Butanol16080.343.3% yield of 4-tert-butyl phenol and 30.3% yield of 2,4-di-tert-butyl phenol[11]

Table 2: Performance of Other Catalysts in Phenol Tert-butylation

Catalyst TypeSpecific ExampleTert-butylating AgentTemperature (°C)Phenol Conversion (%)Product Selectivity/YieldReference
Ionic LiquidBrønsted acidic ionic liquidtert-Butyl alcohol708657.6% selectivity to 4-tert-butylphenol[12]
Ionic LiquidHeteropolyanion-basedtert-Butyl alcoholNot specified93Not specified[12]
Solid AcidSulfated Zirconiatert-Butanol120-15094 (conversion of tert-butanol)98% selectivity for 2-tert-butyl-mesitylene (using mesitylene as substrate)[13]

Experimental Protocols

Protocol 1: Tert-butylation of Phenol using a Solid Acid Catalyst (H-β Zeolite)

This protocol is adapted from studies on the alkylation of aromatics using solid acid catalysts.[9]

Materials:

  • Phenol

  • tert-Butyl alcohol

  • H-β Zeolite catalyst

  • Toluene (solvent)

  • Nitrogen gas

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Catalyst Activation: Activate the H-β zeolite catalyst by heating it under a nitrogen flow or vacuum at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: To a dry, nitrogen-flushed reaction flask equipped with a condenser and magnetic stirrer, add the activated H-β zeolite catalyst.

  • Add Reactants: Add toluene, followed by phenol and tert-butyl alcohol in the desired molar ratio (e.g., a toluene/tert-butyl alcohol ratio of 2:1).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 190 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of phenol and the selectivity for the tert-butylated products.

  • Work-up: After the reaction reaches the desired conversion (e.g., 4 hours), cool the mixture to room temperature.

  • Catalyst Separation: Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and regenerated for future use.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by distillation or chromatography.

Protocol 2: O-tert-butylation of Carboxylic Acids using Tf₂NH

This protocol is based on a method for the efficient tert-butylation of carboxylic acids and alcohols.[6][7]

Materials:

  • Carboxylic acid

  • tert-Butyl acetate (t-BuOAc) - serves as both solvent and tert-butylating agent

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) - catalyst

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid in tert-butyl acetate.

  • Catalyst Addition: Add a catalytic amount of Tf₂NH to the solution (e.g., 1-5 mol%). For substrates with basic functional groups like free amino acids, a stoichiometric amount (e.g., 1.1 equivalents) may be required to enhance solubility and promote the reaction.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating as required. The reaction is often significantly faster than conventional methods.[6][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography if necessary.

Diagrams

G cluster_start Start cluster_troubleshooting Troubleshooting Path cluster_end Outcome start Reaction Issue Identified issue1 Low or No Conversion? start->issue1 Analyze issue2 Overalkylation Observed? issue1->issue2 No solution1 Check Catalyst Activity Increase Temp/Loading Improve Solubility issue1->solution1 Yes issue3 Poor Selectivity? issue2->issue3 No solution2 Use Excess Substrate Slow Reagent Addition Use Milder Catalyst issue2->solution2 Yes solution3 Optimize Temperature Use Shape-Selective Catalyst Consider Steric Effects issue3->solution3 Yes end Reaction Optimized issue3->end No solution1->end solution2->end solution3->end

Caption: A troubleshooting workflow for common issues in tert-butylation reactions.

G cluster_reagents Reactants & Catalyst cluster_process Reaction Process cluster_products Products & Analysis A Aromatic Substrate (e.g., Phenol) Setup 1. Catalyst Activation & Reaction Setup A->Setup B Tert-butylating Agent (e.g., t-BuOH) B->Setup Cat Acid Catalyst (e.g., Zeolite) Cat->Setup Reaction 2. Add Reactants & Heat to Target Temp Setup->Reaction Monitor 3. Monitor Progress (GC/TLC) Reaction->Monitor Monitor->Reaction Continue Workup 4. Cool, Filter Catalyst, & Isolate Product Monitor->Workup Complete Product Desired Product(s) Workup->Product Byproduct Side Products Workup->Byproduct

Caption: A general experimental workflow for a catalytic tert-butylation reaction.

References

Technical Support Center: Catalyst Deactivation in Tert-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to catalyst deactivation during tert-butylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the tert-butylation of various substrates, providing potential causes and recommended solutions in a question-and-answer format.

Q1: We are observing a significant drop in conversion after the first few runs with our solid acid catalyst. What is the likely cause and what should we do?

A: A rapid decline in conversion is a classic sign of catalyst deactivation. The most common causes for solid acid catalysts like zeolites in tert-butylation are fouling by coke formation and poisoning from impurities in the reactants.[1][2]

  • Potential Causes:

    • Coke Formation: Heavy organic deposits, or "coke," can form on the catalyst surface, blocking active sites and pores.[1][2] This is particularly common at higher reaction temperatures.

    • Catalyst Poisoning: Impurities in the feedstock (e.g., sulfur or nitrogen compounds) can strongly bind to the active sites, rendering them inactive.[3] The phenolic hydroxyl group itself can also contribute to the deactivation of acidic sites.[1]

    • Leaching: In liquid-phase reactions, the active components of the catalyst can dissolve into the reaction medium, leading to an irreversible loss of active sites.[4][5]

  • Recommended Solutions:

    • Catalyst Regeneration: For deactivation caused by coking, a regeneration procedure can be performed. This typically involves a controlled calcination (heating in the presence of air) to burn off the carbonaceous deposits.[1][4]

    • Feedstock Purification: Ensure high-purity reactants are used to minimize the risk of poisoning.[4]

    • Optimize Reaction Conditions: Lowering the reaction temperature or shortening the reaction time can sometimes reduce the rate of coke formation.[1] Adjusting the molar ratio of the reactants can also be beneficial.[1]

    • Catalyst Selection: Consider using a catalyst with a larger pore size, which can be less susceptible to deactivation by coke deposition.[6]

Q2: Our reaction is producing a mixture of isomers (e.g., 2-tert-butyl vs. 4-tert-butyl phenol) and the selectivity is poor. How can we improve it?

A: Isomer selectivity in tert-butylation is heavily influenced by both reaction conditions and catalyst properties.

  • Potential Causes:

    • Reaction Conditions: Higher temperatures and longer reaction times can favor the formation of thermodynamically more stable isomers.[1]

    • Catalyst Properties: The pore structure and acidity of the catalyst are critical. For example, zeolites can offer shape selectivity due to their well-defined pore systems.[7] Catalysts with larger pores might allow for the formation of bulkier isomers.[1]

  • Recommended Solutions:

    • Optimize Reaction Temperature: Conduct the reaction at a lower temperature to favor the kinetically controlled product.[1]

    • Adjust Reaction Time: Shorter reaction durations can prevent isomerization to the thermodynamically favored product.[1]

    • Select a Shape-Selective Catalyst: Employing a zeolite catalyst with appropriate pore dimensions (e.g., H-Y, H-Beta) can enhance selectivity towards a specific isomer.[7][8]

Q3: We are getting significant amounts of di- and poly-tert-butylated byproducts. How can this be minimized?

A: The formation of polysubstituted products is a common challenge, especially when high conversion is desired.

  • Potential Causes:

    • Excess Tert-butylating Agent: A high concentration of the tert-butylating agent (e.g., tert-butanol, isobutylene) increases the probability of further alkylation.[1]

    • High Catalyst Acidity: Very strong acid sites on the catalyst can accelerate the rate of the second alkylation step.[1]

    • High Temperature and Long Reaction Time: These conditions can promote polysubstitution.[1]

  • Recommended Solutions:

    • Control Stoichiometry: Use a molar ratio that favors mono-alkylation (e.g., a higher ratio of the aromatic substrate to the tert-butylating agent).[1]

    • Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time.[1]

    • Modify Catalyst Acidity: Consider using a catalyst with moderate acidity to reduce the rate of subsequent alkylation reactions.

Q4: What are the main mechanisms of catalyst deactivation in tert-butylation?

A: Catalyst deactivation in these reactions can be broadly categorized into four main types:

  • Chemical Deactivation (Poisoning): This occurs when molecules from the feed or products strongly chemisorb onto the catalyst's active sites, blocking them from participating in the reaction.[3][9]

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances, such as carbonaceous polymers (coke), onto the catalyst surface and within its pores, leading to blockage of active sites.[2][3][9]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small crystallites of the active catalytic phase to agglomerate into larger ones. This process, known as sintering, results in a decrease in the active surface area.[3][4]

  • Leaching: This mechanism involves the dissolution of the active catalytic species from the solid support into the liquid reaction medium, causing an irreversible loss of activity.[4][5][10]

Data Presentation: Catalyst Performance

The following tables summarize quantitative data on the performance of various catalysts in tert-butylation reactions.

Table 1: Performance of Various Catalysts in the Tert-Butylation of Phenol

Catalyst TypeSpecific ExampleTert-butylating AgentTemp. (°C)Phenol Conversion (%)Product Selectivity/YieldReference
ZeoliteH-Y Zeolitetert-Butanol150-200Up to 86.3High activity; selectivity towards 2,4-di-tert-butylphenol can be tuned.[7]
ZeoliteGa-FSM-16 (20)tert-Butanol16080.343.3% yield of 4-tert-butylphenol (4-TBP) and 30.3% yield of 2,4-di-tert-butylphenol (2,4-DTBP). No deactivation observed after 5h.[6]
Ionic LiquidSO3H-functionalizedtert-Butanol708657.6% selectivity to 4-tert-butylphenol.[11][12]
Solid AcidSulfated Tin Oxidetert-Butanol15096 (Hydroquinone)65% yield of 2-tert-butylhydroquinone. No obvious deactivation in four runs.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst testing, activation, and regeneration in tert-butylation.

Protocol 1: General Procedure for Tert-Butylation using a Zeolite Catalyst
  • Catalyst Activation:

    • Place the required amount of zeolite catalyst (e.g., H-Y, H-Beta) in a quartz tube furnace.[1]

    • Heat the catalyst under a continuous flow of dry air or nitrogen to 500-550°C at a heating rate of 5°C/min.[1]

    • Hold at this temperature for 3-4 hours to eliminate adsorbed moisture and organic impurities.[1][7]

    • Cool the catalyst to the desired reaction temperature under an inert atmosphere (e.g., nitrogen).[1]

  • Reaction Setup:

    • Charge a batch reactor with the aromatic substrate (e.g., phenol) and the activated zeolite catalyst. The typical catalyst loading is 5-15% by weight of the substrate.[7]

    • Heat the mixture to the desired reaction temperature (e.g., 120-160°C) with constant stirring.[1][8]

    • Slowly introduce the tert-butylating agent (e.g., tert-butanol or isobutylene) into the reactor at a controlled rate.[1][7]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction's progress by periodically withdrawing small aliquots from the mixture.

    • Analyze the aliquots using gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards the products.[7]

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the catalyst from the product mixture by filtration.[1][7]

    • The liquid product can then be purified, typically by distillation under reduced pressure.[7]

Protocol 2: Regeneration of a Coked Zeolite Catalyst

This procedure is for catalysts deactivated by the deposition of coke.

  • Preparation:

    • After use, recover the catalyst by filtration and wash it with a suitable solvent (e.g., acetone or toluene) to remove any residual reactants and products. Dry the catalyst in an oven at approximately 110°C.

  • Calcination (Coke Removal):

    • Place the dried, deactivated catalyst in a tube furnace.[1]

    • Begin flushing the furnace with an inert gas, such as nitrogen.

    • Introduce a controlled, dilute flow of air mixed with nitrogen (e.g., 5% air) into the furnace.[1]

    • Slowly increase the temperature to 450-550°C at a rate of 2-5°C/min to avoid damaging the catalyst structure due to excessive heat from combustion.[1]

    • Hold at this temperature for 3-5 hours, or until the off-gas analysis shows no more CO₂ evolution, which indicates that all coke has been combusted.[1]

    • Switch the gas flow back to pure nitrogen and allow the furnace to cool to room temperature. The regenerated catalyst is now ready for activation and reuse.[1]

Visualizations

Catalyst Deactivation Pathways

G cluster_main Catalyst Deactivation in Tert-Butylation cluster_mechanisms ActiveCatalyst Active Catalyst Deactivation Deactivation Mechanisms ActiveCatalyst->Deactivation Reaction Conditions (High Temp, Impurities) Fouling Fouling / Coking (Pore Blockage) Deactivation->Fouling Coke Precursors Poisoning Poisoning (Active Site Blockage) Deactivation->Poisoning Feed Impurities Sintering Thermal Degradation (Sintering) Deactivation->Sintering High Temperature Leaching Leaching (Active Site Loss) Deactivation->Leaching Liquid Phase DeactivatedCatalyst Deactivated Catalyst (Loss of Activity/Selectivity) Fouling->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Primary mechanisms of catalyst deactivation in tert-butylation reactions.

Troubleshooting Workflow for Low Catalyst Activity

G Start Start: Low Conversion Observed CheckActivation Was the catalyst properly activated? Start->CheckActivation Activate Perform Catalyst Activation (Protocol 1) CheckActivation->Activate No CheckReactants Are reactants of high purity? CheckActivation->CheckReactants Yes Activate->CheckActivation Purify Purify Reactants CheckReactants->Purify No CheckConditions Are reaction conditions (T, P) optimal? CheckReactants->CheckConditions Yes Purify->CheckReactants Optimize Optimize T, P, and reactant ratios CheckConditions->Optimize No Regenerate Regenerate Catalyst (Protocol 2 for Coking) CheckConditions->Regenerate Yes (Suspect Coking) Optimize->CheckConditions SuspectDeactivation Suspect Irreversible Deactivation (Sintering/Leaching) Replace Consider Catalyst Replacement SuspectDeactivation->Replace Regenerate->SuspectDeactivation Activity not restored End Problem Resolved Regenerate->End G cluster_strategies Prevention Strategies cluster_details Prevention Prevention of Catalyst Deactivation Feed Feedstock Purification Prevention->Feed Process Process Optimization Prevention->Process CatalystDesign Catalyst Innovation Prevention->CatalystDesign Regen Periodic Regeneration Prevention->Regen Feed_Detail Reduces Poisoning and Fouling Feed->Feed_Detail Longevity Enhanced Catalyst Longevity Feed->Longevity Process_Detail Minimizes Sintering and Coking Process->Process_Detail Process->Longevity Catalyst_Detail Enhances Resistance to Deactivation CatalystDesign->Catalyst_Detail CatalystDesign->Longevity Regen_Detail Restores Activity by Removing Deposits Regen->Regen_Detail Regen->Longevity

References

Technical Support Center: Removal of Unreacted Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted tert-butyl methanesulfonate from reaction mixtures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
TLC analysis shows a persistent non-polar spot corresponding to this compound after aqueous workup. 1. Incomplete quenching of the reagent. 2. Insufficient phase separation during extraction. 3. The desired product has a similar polarity to this compound.1. Ensure thorough mixing during the quenching step with an aqueous base like sodium bicarbonate. 2. Allow adequate time for layers to separate and consider a brine wash to break up emulsions.[1] 3. Proceed with column chromatography for purification.
Formation of an unknown, more polar impurity after aqueous workup. Hydrolysis of this compound to methanesulfonic acid.[2]Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to extract the acidic byproduct as its water-soluble salt.[1]
Low yield of the desired product after aqueous workup. The desired product may have some water solubility.Minimize the number of aqueous washes or use a saturated brine solution to reduce the solubility of the organic product in the aqueous phase.[1]
Difficulty in removing this compound by chromatography alone. Co-elution of the product and the unreacted starting material.1. Consider a preliminary aqueous workup to reduce the amount of this compound before chromatography. 2. Optimize the solvent system for chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

1. What is the first step to remove unreacted this compound?

The initial and most crucial step is to quench the reaction mixture. This involves adding a reagent that will react with the excess this compound to convert it into a more easily removable substance.

2. What are the common quenching agents for this compound?

Aqueous solutions of bases like sodium bicarbonate or sodium carbonate are commonly used. These will hydrolyze the this compound to the water-soluble methanesulfonic acid salt and tert-butanol.

3. How does an aqueous workup help in removing this compound?

An aqueous workup, typically following a quench, utilizes liquid-liquid extraction to separate the desired organic product from water-soluble byproducts.[1][3] The hydrolyzed this compound (methanesulfonic acid) is deprotonated by a mild base and extracted into the aqueous layer.[1]

4. Can I use column chromatography to remove unreacted this compound?

Yes, silica gel column chromatography is an effective method for separating unreacted this compound from the desired product, especially if they have different polarities. It is often performed after an initial aqueous workup to reduce the bulk of the unreacted reagent.

5. Is this compound stable to acidic conditions?

Tert-butyl esters can be labile to strongly acidic conditions.[4] Therefore, washing with strong acids should be approached with caution if your desired product is also acid-sensitive.

6. What are the byproducts of this compound hydrolysis?

The hydrolysis of this compound produces methanesulfonic acid and isobutylene or tert-butanol.[2]

Quantitative Data

PropertyValueSource
Molecular Weight 152.21 g/mol [5]
Density 1.098 g/cm³
Storage Temperature 2°C - 8°C

Experimental Protocols

Protocol 1: Quenching and Aqueous Workup

This protocol is suitable for reactions where the desired product is stable to aqueous basic conditions and is not water-soluble.

  • Quenching:

    • Cool the reaction mixture in an ice bath (0°C).

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Caution: This may be exothermic and could cause gas evolution.

    • Continue stirring for 15-30 minutes to ensure complete quenching of the unreacted this compound.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (to remove any remaining methanesulfonic acid).

      • Water.

      • Saturated aqueous NaCl (brine) (to help remove dissolved water from the organic layer).[1]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Silica Gel Chromatography

This protocol is used to purify the product from any remaining this compound after an initial workup.

  • Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Loading and Elution:

    • Load the dissolved crude product onto the top of the silica gel column.

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluting solvent (e.g., by adding increasing amounts of ethyl acetate to the hexane).

  • Fraction Collection and Analysis:

    • Collect fractions as the solvent elutes from the column.

    • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the desired product and which contain impurities.

    • Combine the pure fractions containing the desired product.

  • Concentration:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Visualizations

Removal_Workflow start Reaction Mixture (contains unreacted t-BuOMs) quench Quench with aqueous base (e.g., NaHCO3) start->quench extract Aqueous Workup (Liquid-Liquid Extraction) quench->extract dry Dry and Concentrate extract->dry analyze Analyze Purity (TLC/NMR) dry->analyze pure Product is Pure analyze->pure Yes chromatography Silica Gel Chromatography analyze->chromatography No finish Purified Product chromatography->finish

Caption: Workflow for the removal of this compound.

References

Impact of base selection on Tert-butyl methanesulfonate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl methanesulfonate. The focus is on the critical impact of base selection on reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound, with a focus on base-related problems.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue that can often be traced back to reaction conditions. Consider the following factors:

  • Insufficient Base: The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct.[1] If the base is not present in a slight excess (typically 1.1-1.2 equivalents), the accumulating acid can protonate the starting alcohol, hindering the reaction and shifting the equilibrium away from the product.[1]

  • Presence of Water: this compound is sensitive to moisture.[1] Any water in the reaction mixture can lead to the hydrolysis of the product, regenerating methanesulfonic acid and forming isobutylene.[1] It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Temperature: The reaction is exothermic.[1] While it is often run between 0-25°C, poor temperature control can lead to an increase in side reactions.[1] In some protocols, temperatures as low as -15°C have been used to achieve high yields.[1][2]

  • Competing Elimination Reaction: The formation of 2-methylpropene (isobutylene) via an elimination reaction is a major competing pathway.[1] The choice and amount of base are critical in minimizing this side reaction.

Q2: I'm observing a significant amount of an elimination byproduct (2-methylpropene). How can I minimize this?

The formation of 2-methylpropene is a classic E1 or E2 elimination side reaction. Because this compound is a tertiary substrate, it is prone to forming a stable tertiary carbocation, which can then be deprotonated to form the alkene.[1][3]

  • Choice of Base: Strong, sterically hindered bases, such as potassium tert-butoxide, strongly favor the E2 elimination pathway.[1] Weaker, non-nucleophilic bases like triethylamine (NEt₃) are generally preferred as they are effective acid scavengers without aggressively promoting elimination.[1]

  • Control of Base Stoichiometry: Using a large excess of any base can promote elimination.[1] Stick to the recommended 1.1-1.2 equivalents to neutralize the generated HCl without creating an overly basic environment that favors elimination.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0°C or -15°C) can help favor the desired substitution pathway.[1][2]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I check?

An incomplete reaction can be frustrating. Here are the primary checkpoints:

  • Reagent Stoichiometry: Double-check the molar equivalents of your reagents. A slight excess of the base relative to methanesulfonyl chloride is crucial for driving the reaction to completion.[1]

  • Reagent Quality: Ensure that the methanesulfonyl chloride and the tert-butanol are pure and anhydrous. Degradation of reagents can inhibit the reaction.

  • Mixing: The reaction is typically heterogeneous at the start. Vigorous stirring is necessary to ensure proper mixing and facilitate the reaction, which should complete within 2 to 4 hours under optimal conditions.[1]

Q4: My final product is impure after workup. What are common contaminants and how can I remove them?

Common impurities include unreacted starting materials, the HCl salt of your base (e.g., triethylamine hydrochloride), and hydrolysis byproducts.

  • Workup Procedure: A common purification step involves washing the crude product solution. Washing with a dilute aqueous solution of a weak base, like sodium carbonate, can effectively remove remaining acidic byproducts and the hydrochloride salt of a tertiary amine base.[4] This should be followed by a water wash to remove the carbonate and a brine wash before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the synthesis of this compound?

The base acts as an acid scavenger. In the reaction between tert-butanol and methanesulfonyl chloride, one equivalent of hydrochloric acid (HCl) is produced. The base, typically a tertiary amine like triethylamine, neutralizes this acid.[1] This prevents the acid from protonating the unreacted alcohol and shifts the reaction equilibrium towards the formation of the desired ester product, ensuring a high conversion rate.[1]

Q2: Which bases are recommended for this reaction?

Triethylamine (NEt₃) is a commonly used and highly effective base for this synthesis.[1] Its primary advantages are its sufficient basicity to scavenge HCl and its non-nucleophilic nature, which minimizes side reactions. Other tertiary amines can also be employed.[4] While stronger bases like sodium tert-butoxide (NaOtBu) have been explored, they significantly increase the likelihood of the competing elimination reaction to form 2-methylpropene.[1]

Q3: How does base selection impact the SN1/SN2 vs. E1/E2 pathways?

Due to the significant steric hindrance of the tertiary carbon center, the SN2 pathway is virtually impossible.[1] The reaction proceeds through an SN1-like mechanism involving the formation of a stable tertiary carbocation. This same carbocation is the intermediate for the E1 elimination pathway. The choice of base is critical in determining the fate of this intermediate.

  • Weak, Non-nucleophilic Bases (e.g., Triethylamine): These bases primarily act as acid scavengers and are not strong enough to actively deprotonate the carbocation intermediate, thus favoring the SN1 pathway.

  • Strong, Hindered Bases (e.g., Potassium tert-butoxide): These bases strongly favor the E2 pathway by abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[1][5]

Q4: Why are anhydrous conditions so critical for this reaction?

The product, this compound, is susceptible to hydrolysis, especially under the acidic conditions that would prevail without a base.[1] Water can act as a nucleophile, attacking the electrophilic sulfur atom or reacting with the carbocation intermediate, leading to decomposition of the product back to methanesulfonic acid and isobutylene.[1] Therefore, using anhydrous solvents (like dichloromethane) and reagents is essential for achieving a high yield.[1]

Data Presentation

Table 1: Impact of Base Selection on Reaction Outcomes (Illustrative)

BaseBase TypePrimary RoleTypical Yield of MesylatePropensity for EliminationKey Considerations
Triethylamine (NEt₃) Tertiary Amine (Weak Base)Acid Scavenger> 95%[1]LowIndustry standard; easy to remove during workup.[1]
Pyridine Aromatic Amine (Weak Base)Acid ScavengerGood to HighLow to ModerateCan sometimes be more difficult to remove than NEt₃.
Potassium Carbonate (K₂CO₃) Inorganic BaseAcid ScavengerModerateLowHeterogeneous reaction; may require longer reaction times.
Sodium tert-butoxide (NaOtBu) Alkoxide (Strong Base)Base / PromoterVariable (Potentially Low)HighNot recommended; strongly promotes E2 elimination.[1]
Potassium tert-butoxide (KOtBu) Alkoxide (Strong, Hindered Base)Base / PromoterLowVery HighPrimarily used when elimination is the desired outcome.[1]

Table 2: General Experimental Protocol for this compound Synthesis

StepProcedureDetails
1. Preparation To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).Use of anhydrous solvent is critical.[1]
2. Reagent Addition Cool the flask to 0°C (or -15°C) in an ice or ice/salt bath.[1][2]Lower temperature helps control the exothermic reaction and minimize side products.
Add tert-butanol (1.0 eq.).
Add triethylamine (1.2 eq.) and stir vigorously.A slight excess of base ensures complete neutralization of HCl.[1]
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel.Maintain the low temperature during addition.
3. Reaction Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.Monitor reaction progress by TLC or LC-MS.[6]
4. Workup Quench the reaction by adding cold water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.The NaHCO₃ wash removes any remaining acidic impurities.
5. Isolation Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.The product can be further purified by distillation if necessary.

Visualizations

ReactionPathways Competing SN1 and E1/E2 Pathways cluster_start Starting Materials cluster_product Reaction Intermediate & Products tBuOH tert-Butanol tBuOMs This compound (Product) tBuOH->tBuOMs + MsCl + Base MsCl Methanesulfonyl Chloride Base Base Carbocation tert-Butyl Carbocation (Intermediate) tBuOMs->Carbocation - MsO⁻ (SN1 / E1) Alkene 2-Methylpropene (Elimination Product) Carbocation->Alkene - H⁺ (E1 Pathway) Sub_Product Substitution Product Carbocation->Sub_Product + Nucleophile (SN1 Pathway) Base_Choice Base Choice Influences Pathway Base_Choice->Alkene Strong, Hindered Base (e.g., KOtBu) Favors E2 Base_Choice->Sub_Product Weak Base (e.g., NEt3) Favors SN1

Caption: Competing substitution (SN1) and elimination (E1/E2) pathways.

TroubleshootingWorkflow Base Selection & Troubleshooting Logic start Start: Synthesize tBuOMs check_yield Is Yield > 90%? start->check_yield check_elimination Significant Elimination Byproduct? check_yield->check_elimination No success Success: Proceed with Pure Product check_yield->success Yes cause_low_yield Potential Causes: 1. Insufficient Base (use 1.2 eq) 2. Presence of Water (use anhydrous) 3. Low Temperature check_elimination->cause_low_yield No cause_elimination Potential Causes: 1. Base too strong (use NEt3) 2. Excess Base (use 1.2 eq) 3. High Temperature check_elimination->cause_elimination Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Monitoring Tert-butyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for monitoring reactions involving tert-butyl methanesulfonate. The selection of an appropriate analytical method is critical for understanding reaction kinetics, optimizing process parameters, and ensuring the quality and purity of the final product. This compound is a key alkylating agent, and its reactions often require careful monitoring due to the potential for side reactions and the formation of impurities.

This document outlines the performance characteristics, experimental protocols, and operational workflows of three principal analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Performance Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, the desire for in-situ monitoring, or the necessity of structural elucidation of unknown byproducts. The following table summarizes the key quantitative performance metrics for each method based on data from the analysis of this compound and related alkyl methanesulfonates.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility and polarity, detection by massSeparation by polarity, detection by UV-Vis, MS, etc.Detection of nuclear spin transitions in a magnetic field
Typical Limit of Quantitation (LOQ) 0.05 - 6 ppm[1][2][3]~0.6 ppm (with derivatization)[4]Millimolar (mM) range
Precision Excellent (RSD < 5%)Excellent (RSD < 5%)Good to Excellent (RSD < 5%)
Linearity (r²) > 0.99[1][2]> 0.99 (with derivatization)Intrinsically linear
Analysis Time 20 - 40 minutes10 - 30 minutes1 - 15 minutes per time point[5]
In-situ Monitoring NoPossible with flow cellsYes, directly in the NMR tube[6]
Sample Preparation Extraction often required[1]Dilution; derivatization may be needed for UV detection[7]Simple dilution in a deuterated solvent
Structural Information Yes (from mass fragmentation)Limited (retention time); Yes with MS detectorExcellent (detailed molecular structure)
Calibration External/Internal standards requiredExternal/Internal standards requiredCan be quantitative without standards (qNMR)[8]

Experimental Workflows and Logical Relationships

The general workflow for monitoring a chemical reaction using any of the discussed analytical techniques follows a similar logical progression from sampling to data analysis. The key differences lie in the sample preparation and the specific instrumentation used.

G cluster_0 Reaction Monitoring Workflow cluster_1 Analytical Techniques A Reaction Mixture B Sampling at Time Intervals A->B Periodic withdrawal C Sample Quenching/Preparation B->C Dilution, extraction, or derivatization D Analytical Measurement C->D Injection/Insertion E Data Processing D->E Chromatogram/Spectrum generation D_GCMS GC-MS D_HPLC HPLC D_NMR NMR F Kinetic Analysis E->F Peak integration/ Signal intensity measurement

Caption: Generalized experimental workflow for reaction monitoring.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization based on the specific reaction conditions and available instrumentation.

Protocol 1: GC-MS for Reaction Monitoring

This method is highly sensitive and provides structural information about the components of the reaction mixture through mass spectrometry.

1. Sample Preparation:

  • At predetermined time intervals, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a vial containing 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to stop the reaction and prepare the sample for analysis.

  • If necessary, perform a liquid-liquid extraction to separate the analyte from non-volatile components of the reaction mixture. For example, add water to the diluted sample, vortex, and allow the layers to separate. The organic layer containing the this compound and related species can then be analyzed.[1]

2. GC-MS Conditions:

  • Column: DB-5 or DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Detector:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks for the starting material, product, and any byproducts based on their retention times and mass spectra.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

  • Plot the concentration or relative peak area of the starting material and product as a function of time to determine the reaction kinetics.

Protocol 2: HPLC for Reaction Monitoring

HPLC is a versatile technique suitable for a wide range of compounds. For analytes lacking a UV chromophore, like this compound, derivatization or the use of a universal detector (e.g., ELSD, CAD, or MS) is often necessary.

1. Sample Preparation (with UV detection via derivatization):

  • Withdraw an aliquot (e.g., 100 µL) of the reaction mixture at various time points.

  • Quench the reaction by diluting with a suitable solvent (e.g., acetonitrile).

  • To the diluted sample, add a derivatizing agent that reacts with the methanesulfonate and imparts a UV-active chromophore. For example, a nucleophilic aromatic compound in the presence of a base.[7]

  • Allow the derivatization reaction to proceed to completion under controlled temperature and time.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid for better peak shape and MS compatibility.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector:

    • UV-Vis detector set to the maximum absorbance wavelength of the derivatized product.

    • Alternatively, an MS detector can be used for direct detection without derivatization.

3. Data Analysis:

  • Correlate the peaks in the chromatogram to the starting material, product, and byproducts based on their retention times.

  • Integrate the peak areas to determine the relative concentrations of each species.

  • Construct a reaction profile by plotting the change in concentration over time.

Protocol 3: In-situ NMR for Reaction Monitoring

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time structural and quantitative information without the need for sample workup.[6]

1. Sample Preparation:

  • In a standard 5 mm NMR tube, dissolve the starting materials in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL.

  • Ensure the concentration is high enough to obtain a good signal-to-noise ratio in a single scan.

  • The reaction is typically initiated by adding the final reactant or catalyst directly to the NMR tube, followed by rapid mixing.

2. NMR Acquisition:

  • Spectrometer: Any standard NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A series of 1D ¹H NMR spectra are acquired automatically over time.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (ns): Typically 1 to 4 to ensure a rapid snapshot of the reaction state.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest for accurate quantification.

    • Acquisition Time (aq): Sufficient to resolve the key signals.

  • Kinetic Setup: Use the spectrometer's software to set up an array of experiments with a fixed delay between each acquisition (e.g., every 1-10 minutes).[10]

3. Data Analysis:

  • Process the series of spectra (e.g., Fourier transform, phase correction, and baseline correction).

  • Identify the characteristic signals for the starting material and product. The tert-butyl group often provides a sharp, intense singlet that is easy to monitor.

  • Integrate the signals corresponding to the starting material and product in each spectrum.

  • The ratio of the integrals gives the relative concentrations of the species at each time point.

  • Plot the relative concentrations against time to determine the reaction kinetics.

Logical Relationships and Experimental Design

The following diagram illustrates the decision-making process for selecting an appropriate analytical method for monitoring a this compound reaction.

G A Need to Monitor This compound Reaction B Is In-situ, Real-time Monitoring Required? A->B C Is High Sensitivity (Trace Level) Required? B->C No E Use NMR Spectroscopy B->E Yes D Is Structural Elucidation of Unknowns a Priority? C->D No F Use GC-MS C->F Yes D->E Yes (Detailed Structure) D->F Yes (Fragmentation) G Use HPLC-MS D->G Yes (MS Data) H Use HPLC-UV (with derivatization) or other universal detectors D->H No

Caption: Decision tree for selecting an analytical method.

References

Unambiguous Characterization of Tert-Butylated Compounds: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyl group is a ubiquitous structural motif in organic chemistry, materials science, and pharmacology. Its steric bulk and chemical stability are leveraged to modulate the properties of molecules, influencing everything from reaction selectivity to a drug's metabolic profile. Accurate and detailed characterization of tert-butylated compounds is therefore critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier analytical technique for this purpose, providing unparalleled insight into molecular structure, conformation, and dynamics in the solution state.

This guide offers a comparative overview of NMR spectroscopy for the characterization of tert-butylated compounds. It provides key experimental data, detailed protocols, and an objective comparison with alternative analytical methods, aimed at researchers, scientists, and drug development professionals.

The NMR Signature of a Tert-Butyl Group

The tert-butyl group provides a highly distinctive and easily identifiable set of signals in NMR spectra due to its unique symmetry.

  • ¹H NMR Spectroscopy : The nine protons of the three methyl groups are chemically and magnetically equivalent, resulting in a single, sharp resonance (a singlet). This signal is characteristically intense, integrating to nine protons, which makes it stand out from other resonances in the spectrum.[1][2] The chemical shift typically appears in the upfield region of the spectrum.

  • ¹³C NMR Spectroscopy : The tert-butyl group displays two distinct carbon signals: one for the three equivalent methyl carbons and another for the central quaternary carbon.

The precise chemical shifts are sensitive to the local electronic environment, providing valuable structural information.

Table 1: Typical NMR Chemical Shift Ranges for the Tert-Butyl Group
NucleusType of Carbon/ProtonTypical Chemical Shift (δ) in ppmNotes
¹H Methyl Protons (-C(CH ₃)₃)0.5 - 2.0[1]A sharp singlet integrating to 9H. Can shift downfield if adjacent to an electronegative atom.
¹³C Methyl Carbons (-C(C H₃)₃)20 - 42[1]
¹³C Quaternary Carbon (-C (CH₃)₃)25 - 55+This value is highly dependent on the substituent. For example, when bonded to an oxygen (tert-butoxy), it can be significantly deshielded to 75-80 ppm.[3]

Advanced NMR Techniques: Probing Spatial Relationships

Beyond simple 1D spectra, multi-dimensional NMR experiments can elucidate the three-dimensional structure and intermolecular interactions of tert-butylated compounds.

Nuclear Overhauser Effect (NOE) Spectroscopy : The NOE is a powerful phenomenon used to detect protons that are close in space (typically within 5 Å), irrespective of through-bond connectivity.[4] For a molecule containing a tert-butyl group, NOE experiments (like 2D NOESY) can reveal which other parts of the molecule, or even which parts of a different molecule (e.g., a protein receptor), are in close spatial proximity to the tert-butyl protons. This is invaluable for:

  • Determining stereochemistry and conformation.

  • Identifying the binding site and orientation of a tert-butyl-containing ligand within a protein's binding pocket.[5]

  • Studying intermolecular interactions in macromolecular complexes.[6][7]

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Acquisition

This protocol outlines the general steps for acquiring standard 1D NMR spectra for a novel tert-butylated compound.

  • Sample Preparation : Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] The choice of solvent is crucial to ensure the sample is fully dissolved.[8]

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz or higher).[8] Tune and shim the probe to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : Typically 12-16 ppm.

    • Acquisition Time : ~2-4 seconds.

    • Relaxation Delay : 1-5 seconds. A longer delay ensures quantitative integration.[2]

    • Number of Scans : 8 to 16 scans are usually sufficient due to the strong signal of the tert-butyl group.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width : Typically 0-220 ppm.[9]

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : May range from several hundred to several thousand scans, as the ¹³C nucleus is much less sensitive than ¹H and quaternary carbons often give weak signals.[10]

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[8] Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: 2D NOESY for Structural Elucidation

This protocol is for determining spatial proximity between the tert-butyl protons and other protons in the molecule.

  • Sample Preparation : Prepare the sample as described in Protocol 1. Ensure the sample is free of paramagnetic impurities which can interfere with the NOE.

  • Instrument Setup : Set up the spectrometer as in Protocol 1.

  • Acquisition :

    • Pulse Sequence : Standard 2D NOESY (noesyesgp).

    • Parameters : Set the spectral widths in both dimensions to cover all proton signals.

    • Mixing Time (d8) : This is a critical parameter. It is the time during which the NOE transfer occurs. A typical starting value for small molecules (MW < 600) is 0.5-1.0 seconds.[4] For larger molecules or intermolecular studies, shorter mixing times (e.g., 100-300 ms) are often used to minimize spin diffusion.[4][5] A series of experiments with varying mixing times (a "build-up curve") can provide more quantitative distance information.[4]

    • Number of Scans : 8-16 scans per increment.

    • Increments : 256-512 increments in the indirect dimension (t1).

  • Data Processing : Process the 2D data using appropriate window functions, Fourier transformation, and phasing in both dimensions. The resulting 2D spectrum will show diagonal peaks and off-diagonal "cross-peaks." A cross-peak between two protons indicates they are spatially close.

Visualizing Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Tert-butylated Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Dissolve->Acquire1D Process1D Process & Assign 1D Spectra Acquire1D->Process1D Decision Is Structure Ambiguous? Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Decision->Acquire2D Yes Structure Elucidate Structure Decision->Structure No Process2D Process & Assign 2D Spectra Acquire2D->Process2D AcquireNOESY Acquire 2D NOESY/ROESY AcquireNOESY->Structure Process1D->Decision Process2D->Structure Structure->AcquireNOESY Confirm 3D Conformation Final Final Characterized Structure Structure->Final

NOE_Logic cluster_exp Experiment cluster_obs Observation cluster_conc Conclusion Ligand Ligand with Tert-Butyl Group Mix Mix Ligand and Protein Ligand->Mix Protein Protein Receptor (e.g., with ILV methyls) Protein->Mix RunNOESY Acquire 2D NOESY Spectrum Mix->RunNOESY Crosspeak Observe Intermolecular NOE Cross-peak? RunNOESY->Crosspeak Proximity Tert-butyl group is in close spatial proximity to specific protein residue(s) Crosspeak->Proximity Yes NoProximity No evidence of close spatial proximity Crosspeak->NoProximity No BindingSite Determine Ligand Binding Orientation Proximity->BindingSite

Comparison with Alternative Techniques

While NMR is exceptionally powerful, other techniques provide complementary information. The choice of method depends on the specific analytical question.

Table 2: Comparison of NMR with Mass Spectrometry and X-ray Crystallography
FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Sample State Solution (near-physiological conditions possible)[11]Gas phase (requires ionization); can be coupled to LC for solution analysis[12]Solid (requires high-quality single crystal)[13]
Information Obtained Detailed 3D structure, conformation, dynamics, connectivity, intermolecular interactions.[14][15]Molecular weight, elemental composition, fragmentation patterns, sequence (for polymers).[2]High-resolution, static 3D atomic structure in the crystal lattice.[14][16]
Tert-Butyl Group Info Precise chemical environment, connectivity, and spatial proximity to other atoms.Contributes to the overall mass and can be identified in fragmentation patterns.Provides exact atomic coordinates and bond lengths/angles in the solid state.
Detection of Hydrogen Excellent. Direct observation of protons is the basis of ¹H NMR and NOE.[15]Not directly detected, but their presence is inferred from mass.Generally not observed due to very low electron density.[13][15]
Key Advantage Provides rich data on molecular structure and dynamics in solution.[16]Extremely high sensitivity and mass accuracy.Can provide the highest atomic resolution for well-ordered crystals; no molecular size limit.[11][16]
Key Limitation Lower sensitivity than MS; practical molecular size limitations for full assignment (~<50 kDa).[11]Provides no 3D structural information on its own.Requires crystallization (can be a major bottleneck); provides a static picture that may not reflect solution behavior.[13]

References

Comparative Analysis of Mass Spectrometry Techniques for Tert-Butyl Methanesulfonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The analysis of tert-butyl methanesulfonate and its reaction products is critical in pharmaceutical development and chemical synthesis due to its role as an alkylating agent and the potential for genotoxic impurities. Mass spectrometry (MS) coupled with chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) offers high sensitivity and specificity for the identification and quantification of these compounds. This guide provides a comparative overview of GC-MS and LC-MS/MS methods for the analysis of this compound, alongside alternative HPLC-UV methods, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the performance characteristics of different analytical methods for the analysis of short-chain alkyl methanesulfonates. This data, derived from studies on related compounds, provides a benchmark for the expected performance in the analysis of this compound.

Table 1: Comparison of Mass Spectrometry Methods for Alkyl Methanesulfonate Analysis

ParameterGC-MSLC-MS/MS
Principle Separation of volatile compounds followed by electron ionization and mass analysis.Separation by liquid chromatography followed by soft ionization (ESI/APCI) and tandem mass analysis.
Typical Column DB-5, DB-WAX (30 m x 0.25 mm, 0.25 µm)Zorbax SB C18, Atlantis T3 (150 mm x 4.6 mm, 3.5 µm)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Limit of Detection (LOD) ~0.1-2 ppm~0.002-0.3 µg/mL
Limit of Quantification (LOQ) ~0.3-6 ppm~0.01-0.4 µg/mL
Linearity (r²) >0.998>0.999
Key Advantage Excellent for volatile and thermally stable compounds.High sensitivity and specificity for a wider range of compounds, including non-volatile ones.
Key Limitation May require derivatization for less volatile compounds.Potential for matrix effects and ion suppression.

Table 2: Comparison with Alternative HPLC-UV Method

ParameterHPLC-UV
Principle Separation by liquid chromatography and detection by UV absorbance.
Typical Column C8 or C18 reverse-phase columns.
Detection UV detector (e.g., 210 nm). Often requires derivatization or use of ion-pairing reagents for compounds lacking a chromophore.
Limit of Quantification (LOQ) ~0.6-1.0 ppm (with derivatization)
Key Advantage Wider availability and lower operational cost compared to MS.
Key Limitation Lower sensitivity and specificity; may not be suitable for trace-level analysis of genotoxic impurities without derivatization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

GC-MS Protocol for this compound Analysis

This protocol is based on established methods for short-chain alkyl methanesulfonates.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: DB-5 (30 m x 0.32 mm, 1.0 µm film thickness) or equivalent.

  • Injector: Splitless mode, 220°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Full scan (m/z 40-200) for identification and Selective Ion Monitoring (SIM) for quantification.

    • Predicted SIM Ions for this compound: m/z 57 (base peak), 79, 96.

LC-MS/MS Protocol for this compound Analysis

This protocol is adapted from methods for related alkyl sulfonates.[1]

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: Zorbax SB C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

    • Gradient: 70:30 (A:B) isocratic.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Spray Voltage: 5500 V.

    • Source Temperature: 450°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transition for this compound: [M+H]+ m/z 153.1 -> 57.1 (Quantifier), 153.1 -> 97.1 (Qualifier).

HPLC-UV Protocol (with Ion-Pairing) for Alkyl Sulfonate Analysis

This is a general method for the analysis of sulfonates that lack a UV chromophore.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water (50:50) containing 0.1 mM N-methylpyridinium iodide (ion-pairing reagent).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 258 nm.

  • Note: This method is less sensitive and specific than MS-based methods and is generally not suitable for trace-level genotoxic impurity analysis without significant optimization and validation.

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the typical workflow for the analysis of this compound reaction products using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) ReactionMixture->Extraction Drying Drying of Organic Layer (e.g., over Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation (DB-5 Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Full Scan / SIM) Ionization->MassAnalysis DataAcquisition Data Acquisition MassAnalysis->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Predicted Electron Ionization Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to be dominated by the formation of the highly stable tert-butyl cation.

Fragmentation_Pathway cluster_main Predicted EI Fragmentation Parent This compound [C5H12O3S]+• m/z = 152 Fragment1 tert-Butyl Cation [C4H9]+ m/z = 57 (Base Peak) Parent->Fragment1 α-cleavage Neutral1 •CH3SO3 (Neutral Loss) Parent->Neutral1 Fragment2 [CH3SO2O]+ m/z = 95 Parent->Fragment2 Neutral2 •C(CH3)3 (Neutral Loss) Parent->Neutral2 Fragment3 [CH3SO2]+ m/z = 79 Parent->Fragment3 Neutral3 •OC(CH3)3 (Neutral Loss) Parent->Neutral3

Caption: Predicted fragmentation of this compound.

Logical Relationship of Analytical Method Selection

The choice of an analytical method depends on several factors, including the required sensitivity and the nature of the analyte.

Method_Selection Start Need to Analyze This compound Question1 Is Trace-Level Quantification (e.g., for Genotoxic Impurities) Required? Start->Question1 Question2 Is the Analyte Volatile and Thermally Stable? Question1->Question2 Yes Method_HPLC HPLC-UV with Derivatization or Ion-Pairing may be Considered Question1->Method_HPLC No Method_LCMS LC-MS/MS is the Preferred Method Question2->Method_LCMS No / Unsure Method_GCMS GC-MS is a Suitable Method Question2->Method_GCMS Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to HPLC Methods for Assessing the Purity of Tert-Butylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research, quality control, and drug development. For molecules containing a tert-butyl group, High-Performance Liquid Chromatography (HPLC) stands out as a versatile and robust analytical technique. The bulky and hydrophobic nature of the tert-butyl group influences chromatographic behavior, necessitating the careful selection and optimization of HPLC methods. This guide provides an objective comparison of various HPLC approaches for assessing the purity of tert-butylated molecules, supported by experimental data and detailed protocols.

Comparison of HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the most common technique for purity analysis of non-volatile and thermally labile tert-butylated compounds.[1][2] The choice of stationary phase, mobile phase composition, and detector is paramount in achieving optimal separation and sensitivity. For chiral tert-butylated molecules, specialized chiral HPLC methods are required to separate enantiomers, which often exhibit different pharmacological or toxicological profiles.[3] Furthermore, stability-indicating HPLC methods are essential for identifying and quantifying degradation products, ensuring the stability and shelf-life of pharmaceutical products.[4][5][6]

Data Presentation: Quantitative Comparison of HPLC Methods

The following tables summarize key chromatographic parameters for the purity assessment of various tert-butylated molecules using different HPLC methods.

Table 1: Reversed-Phase HPLC Methods for Achiral Tert-Butylated Molecules

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
tert-Butyl 4-hydroxybutanoateC18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (50:50, v/v) with 0.1% formic acid (Isocratic)1.0UV at 210 nmNot Specified[1]
Tert-butylhydroquinone (TBHQ)C18 (4.6 x 150 mm, 5 µm)1% Acetic Acid:Acetonitrile (3:2, v/v) (Isocratic)1.0UV~5[7]
Butylated Hydroxyanisole (BHA)Newcrom R1 (3.2 x 100 mm, 5 µm)Acetonitrile:Water (50:50, v/v) with 0.1% H₂SO₄ (Isocratic)0.5UV at 280 nmNot Specified[8]
BHA and Butylated Hydroxytoluene (BHT)Newcrom R1Acetonitrile:Water with H₂SO₄Not SpecifiedUV at 280 nmNot Specified[9]
TBHQInertsil ODS-SP (4.6 x 150 mm, 5 µm)Acetonitrile:Methanol:5% Acetic Acid (20:20:60, v/v/v)1.0Fluorescence (Ex 293 nm, Em 332 nm)Not Specified[10]

Table 2: Chiral HPLC Methods for Tert-Butylated Molecules

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionApplicationReference
BAY 73-6691Astec® CHIROBIOTIC® T (15 cm x 4.6 mm)Heptane:Methyl tert-butyl ether (MTBE):Ethanol (80:10:10, v/v/v)0.5UV at 230 nmEnantiomeric Separation
Lansoprazole EnantiomersChiralpak IA (Amylose-based)Methyl-tert-butyl ether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1, v/v/v/v)Not SpecifiedNot SpecifiedEnantioseparation[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the HPLC analysis of tert-butylated compounds.

Protocol 1: Purity Assessment of tert-Butyl 4-hydroxybutanoate by RP-HPLC[1]
  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (50:50, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of tert-butyl 4-hydroxybutanoate and dissolve it in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

  • Data Analysis: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[1]

Protocol 2: Determination of Tert-butylhydroquinone (TBHQ) in Food Products by RP-HPLC[8]
  • Instrumentation: HPLC system with a standard UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of 1% acetic acid and acetonitrile in a 3:2 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector (wavelength not specified).

  • Sample Preparation (for edible oils): The synthetic antioxidants are extracted from the oil samples using a mixture of methanol/acetonitrile (1:1, v/v), followed by vortexing or ultrasonic treatment. The mixture is then cooled in a freezer at -20 °C for 1 hour, and the upper layer is collected for injection.[12]

  • Data Analysis: Quantification is performed using a calibration curve prepared from standard solutions of TBHQ. The method has a limit of detection (LOD) of 0.2 mg/L and a limit of quantification (LOQ) of 0.5 mg/L.[7]

Mandatory Visualization

The following diagrams illustrate the general workflow for developing and executing an HPLC method for purity assessment and the logical relationship in selecting an appropriate HPLC method.

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection_Logic Analyte Tert-Butylated Molecule Is_Chiral Is the molecule chiral? Analyte->Is_Chiral RP_HPLC Reversed-Phase HPLC Is_Chiral->RP_HPLC No Chiral_HPLC Chiral HPLC Is_Chiral->Chiral_HPLC Yes Stability Is stability a concern? RP_HPLC->Stability SIM Stability-Indicating Method Stability->SIM Yes Standard_Purity Standard Purity Assessment Stability->Standard_Purity No

Caption: Logic for selecting an HPLC method for tert-butylated molecules.

References

A Comparative Guide to Tert-butylation: Tert-butyl Methanesulfonate vs. Tert-butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the introduction of a tert-butyl group is a critical step for installing a sterically bulky moiety or for protecting various functional groups such as alcohols, phenols, amines, thiols, and carboxylic acids. The choice of the tert-butylating agent is paramount for achieving high yields and selectivity. This guide provides an objective comparison between two common reagents used for this purpose: tert-butyl methanesulfonate and tert-butyl chloride, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and tert-butyl chloride function as tert-butyl cation precursors, primarily reacting via a unimolecular nucleophilic substitution (Sₙ1) mechanism. The key difference lies in the leaving group: methanesulfonate (mesylate) is an excellent leaving group, making this compound a highly reactive alkylating agent. In contrast, the chloride ion is a good leaving group, but reactions with tert-butyl chloride often require Lewis acid catalysis or are conducted under conditions that favor the formation of the tert-butyl carbocation.

The principal side reaction for both reagents is elimination (E1) to form isobutylene, especially in the presence of a base or at elevated temperatures.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies across a wide range of substrates are not extensively documented, analysis of individual experimental data allows for a clear comparison of their typical performance.

O-tert-butylation (Alcohols & Phenols)

The protection of hydroxyl groups as tert-butyl ethers is a common strategy in multi-step synthesis.

FeatureThis compoundTert-butyl Chloride
Reactivity High, due to the excellent mesylate leaving group.Moderate, often requires activation or specific conditions.
Typical Conditions Reaction with the alcohol/phenol, often in the presence of a non-nucleophilic base in an aprotic solvent like dichloromethane.Typically generated in situ from tert-butanol and concentrated HCl, or used with a Lewis acid catalyst like zinc chloride.
Substrate Scope Broad, effective for a range of primary, secondary, and tertiary alcohols, as well as phenols.Effective for phenols and alcohols, though reaction with less nucleophilic alcohols may be slower.
Reported Yields High yields are achievable under optimized conditions. For instance, its synthesis from tert-butanol reports a 100% yield.Yields are generally good but can be variable. The synthesis of tert-butyl chloride itself from tert-butanol yields 78-88%.
N-tert-butylation (Amines)

Protecting amines or synthesizing N-tert-butyl compounds is crucial in the development of pharmaceuticals and agrochemicals.

FeatureThis compoundTert-butyl Chloride
Reactivity Highly reactive towards primary and secondary amines.Less reactive; reactions can be sluggish and may require elevated temperatures or catalysis.
Typical Conditions Reaction with the amine in a suitable solvent, often with a base to scavenge the generated methanesulfonic acid.Often requires specific catalysts or harsher conditions. For example, N-tert-butylation of aromatic amines has been achieved using copper catalysis with a different tert-butylating agent.
Side Reactions Over-alkylation (dialkylation) can be an issue with primary amines if stoichiometry is not carefully controlled.Elimination to isobutylene can compete with the desired substitution.
Reported Yields Generally good to excellent for a variety of amine substrates.Moderate to good, highly dependent on the substrate and reaction conditions.
S-tert-butylation (Thiols)

The tert-butyl group is a common protecting group for the cysteine thiol moiety in peptide synthesis.

FeatureThis compoundTert-butyl Chloride
Reactivity High, as thiols are excellent nucleophiles.Moderate, reaction proceeds readily with thiols and thiolates.
Typical Conditions Reaction with the thiol in the presence of a base (e.g., triethylamine) in an aprotic solvent.Reaction with the corresponding thiolate salt or with the thiol under basic conditions.
Reported Yields High yields are typically obtained. The tert-butylation of L-cysteine using a related method proceeded in high yield.Good yields are generally achieved due to the high nucleophilicity of sulfur.
Tert-butylation of Carboxylic Acids

Tert-butyl esters are valuable protecting groups for carboxylic acids, known for their stability and ease of removal under acidic conditions.

FeatureThis compoundTert-butyl Chloride
Reactivity Effective, especially when the carboxylate salt is used as the nucleophile.Generally requires activation of the carboxylic acid or specific catalytic conditions. Direct reaction is often inefficient.
Typical Conditions Reaction with a pre-formed carboxylate salt (e.g., sodium or potassium salt) in a polar aprotic solvent.Often requires conversion of the carboxylic acid to a more reactive species or the use of coupling agents. Use of the corresponding silver carboxylate salt with tert-butyl chloride has been reported.
Reported Yields Good to high yields can be achieved.Yields can be low to moderate with direct methods; higher yields are obtained with multi-step procedures.

Reaction Mechanisms and Experimental Workflow

The tert-butylation reaction with both reagents is dominated by the Sₙ1 mechanism, which proceeds through a stable tertiary carbocation intermediate. This is a two-step process involving the formation of the carbocation followed by nucleophilic attack.

G cluster_0 Reagent Ionization (Rate-Determining Step) cluster_1 Nucleophilic Attack tBuOMs This compound tBuCl tert-butyl chloride tBu_cation tert-butyl carbocation tBuOMs->tBu_cation Slow MsO_anion MsO⁻ tBuCl->tBu_cation Slow Cl_anion Cl⁻ Product_ion Protonated Product tBu_cation->Product_ion Fast NuH Nucleophile (R-OH, R-NH₂, R-SH, R-COOH) NuH->Product_ion Product Final Product Product_ion->Product -H⁺

Caption: Generalized Sₙ1 mechanism for tert-butylation.

A typical experimental procedure involves the reaction of the substrate with the tert-butylating agent, followed by an aqueous workup to remove byproducts and unreacted starting materials, and finally purification of the desired tert-butylated product.

G arrow Start Combine Substrate, Solvent & Base (if needed) arrow1 arrow1 Start->arrow1 Step1 Add tert-butylating agent (t-BuOMs or t-BuCl) arrow2 arrow2 Step1->arrow2 Step2 Stir at specified temperature and time arrow3 arrow3 Step2->arrow3 Step3 Quench Reaction (e.g., with water or aq. NaHCO₃) arrow4 arrow4 Step3->arrow4 Step4 Perform Liquid-Liquid Extraction arrow5 arrow5 Step4->arrow5 Step5 Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) arrow6 arrow6 Step5->arrow6 Step6 Filter and Concentrate (Rotary Evaporation) arrow7 arrow7 Step6->arrow7 End Purify Product (Distillation or Chromatography) arrow1->Step1 arrow2->Step2 arrow3->Step3 arrow4->Step4 arrow5->Step5 arrow6->Step6 arrow7->End

Caption: General experimental workflow for tert-butylation.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl Chloride from Tert-butanol (Illustrative of t-BuCl use)

This procedure details the preparation of the tert-butylating agent itself, which is then used for subsequent reactions.

Materials:

  • tert-butanol (1 mole, 74 g)

  • Concentrated hydrochloric acid (3 moles, ~247 cc)

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Separatory funnel, distillation apparatus

Procedure:

  • In a 500-cc separatory funnel, combine 74 g of tert-butanol and 247 cc of concentrated hydrochloric acid.

  • Shake the funnel for 15-20 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper organic layer is the crude tert-butyl chloride.

  • Separate the layers and wash the organic layer first with a 5% sodium bicarbonate solution, then with water until neutral. Vent frequently during the bicarbonate wash as CO₂ gas is produced.

  • Transfer the crude product to a dry flask and add a drying agent (e.g., anhydrous MgSO₄).

  • Filter the dried liquid and purify by simple distillation, collecting the fraction boiling between 49.5–52°C. The expected yield is 72–82 g (78–88%).

Protocol 2: Tert-butylation of a Carboxylic Acid using a Strong Acid Catalyst (Conceptual)

This protocol is based on a highly effective method for tert-butylation that highlights the principle of generating a tert-butyl cation from a stable precursor, in this case, tert-butyl acetate. While not using this compound directly, the underlying principle of using a strong acid to facilitate the reaction is analogous.

Materials:

  • Carboxylic acid (e.g., Hydrocinnamic acid, 1 equiv)

  • tert-Butyl acetate (solvent and reagent)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (catalytic amount, e.g., 2 mol%)

  • Dichloromethane (for catalyst solution)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the carboxylic acid (1 equiv) in tert-butyl acetate (to make a 0.1 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Tf₂NH (0.02 equiv) in a small amount of dichloromethane.

  • Stir the mixture at 0°C for the required time (e.g., 16 hours).

  • Slowly add the reaction mixture to a saturated aqueous NaHCO₃ solution at 0°C to quench the reaction.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.

  • Purify the product by column chromatography if necessary.

Conclusion

Both this compound and tert-butyl chloride are effective reagents for introducing a tert-butyl group.

  • This compound is a highly reactive, "ready-to-use" alkylating agent ideal for a broad range of nucleophiles under relatively mild conditions. Its primary drawback is its moisture sensitivity and potential for being overly reactive.

  • Tert-butyl chloride is a less reactive and more economical option. It is particularly effective when generated in situ from tert-butanol and HCl for reactions with strong nucleophiles or when used with a Lewis acid catalyst to enhance its electrophilicity.

The ultimate choice of reagent will depend on the specific substrate, the desired reaction conditions, and economic considerations. For researchers requiring high reactivity and broad applicability, this compound is an excellent choice. For applications where cost is a major factor and the substrate is sufficiently reactive, tert-butyl chloride remains a viable and valuable tool.

A Comparative Guide to the Reactivity of Tert-butyl Methanesulfonate and Other Tert-butylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a tert-butyl group is a critical step in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] This bulky functional group can impart desirable properties such as increased steric hindrance, enhanced lipophilicity, and can serve as a versatile protecting group for various functionalities.[1][2] The choice of the appropriate tert-butylating agent is paramount, as it directly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of tert-butyl methanesulfonate against other common tert-butylating agents, supported by available data to inform reagent selection in research and development.

Overview of Tert-butylating Agents and Their Reactivity

Tert-butylation reactions typically proceed through an S(_N)1-type mechanism, involving the formation of a stable tert-butyl carbocation. The reactivity of the tert-butylating agent is largely dependent on the nature of the leaving group. A better leaving group will facilitate the formation of the carbocation, thus increasing the reaction rate.

This compound (MsOT-bu) is a potent tert-butylating agent. The methanesulfonate (mesylate) group is an excellent leaving group due to the resonance stabilization of the resulting anion, making the attached tert-butyl group highly susceptible to nucleophilic attack.[3][4] Consequently, this compound readily undergoes S(_N)1 reactions.[3]

Other commonly employed tert-butylating agents include:

  • Tert-butyl Halides (t-BuCl, t-BuBr): These are classic reagents for tert-butylation. The reactivity order follows the stability of the leaving group: I

    ^-
    > Br
    ^-
    > Cl
    ^-
    . While effective, their use can be limited by the relatively lower reactivity compared to sulfonates and the potential for competing elimination reactions.

  • Di-tert-butyl Dicarbonate (Boc(_2)O): Widely known as Boc anhydride, this reagent is extensively used for the protection of amines as tert-butoxycarbonyl (Boc) carbamates.[5][6][7] It can also be used for the tert-butylation of other nucleophiles like alcohols and phenols, often in the presence of a Lewis acid catalyst.[8][9]

  • Tert-butyl Acetate (TBAc): This agent can serve as both a solvent and a reagent for tert-butylation, particularly in the presence of a strong acid catalyst.[10][11][12] It is considered a safer and more environmentally friendly option.[10][12]

  • Tert-butanol: In the presence of a strong acid catalyst, tert-butanol can act as a tert-butylating agent, typically for the alkylation of aromatic compounds like phenols.[13][14][15]

Comparative Reactivity and Mechanistic Pathways

The general mechanism for tert-butylation involves the generation of a tert-butyl cation, which is then attacked by a nucleophile (e.g., an alcohol, phenol, or amine). The efficiency of this process is heavily influenced by the tert-butylating agent and the reaction conditions.

Caption: General mechanism for tert-butylation.

The choice of catalyst is also crucial. For instance, in the tert-butylation of phenols, various catalysts like zeolites, ionic liquids, and solid acids have been studied to improve conversion and selectivity.[1]

Quantitative Data Comparison

The following table summarizes the performance of different tert-butylating agents in the tert-butylation of phenols under various catalytic conditions.

SubstrateTert-butylating AgentCatalystTemperature (°C)Phenol Conversion (%)Product Selectivity/YieldReference
Phenoltert-ButanolH-Y Zeolite150-200Up to 86.3High selectivity towards 2,4-di-tert-butylphenol[1]
Phenoltert-ButanolH-Y Zeolite130>9065% yield of 2,4-di-tert-butylphenol[1]
Phenoltert-ButanolGa-FSM-16 (20)16080.343.3% yield of 4-tert-butylphenol, 30.3% yield of 2,4-di-tert-butylphenol[13]
Phenoltert-ButanolMCM-3-NHPhSO3HNot Specified99Selectivity to only mono-alkylated products[13]
Phenoltert-ButanolFe-modified montmorillonite K10Not Specified100High selectivity for tert-butylphenol[15]
4-Methoxyphenoltert-ButanolZn–Al-MCM-41Not SpecifiedHighSelective synthesis of 2-t-butylated hydroxyl anisole[16]

Experimental Protocols

Below are representative protocols for the tert-butylation of an amino acid, which is a common application in peptide synthesis.[17][18][19][20]

Protocol 1: O-tert-butylation of Boc-L-Tyrosine using Di-tert-butyl Dicarbonate [18]

  • Dissolution: Dissolve Boc-L-Tyr-OH (1 equivalent) in acetonitrile.

  • Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) as a catalyst, followed by di-tert-butyl dicarbonate ((Boc)(_2)O) (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO(_3) solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate to yield the product, Boc-Tyr(Boc)-OH.

Protocol 2: A General Workflow for Tert-butylation in Solid-Phase Peptide Synthesis (SPPS) [20]

Caption: Workflow for incorporating Boc-Tyr(tBu)-OH in SPPS.

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).

  • Nα-Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain using a solution of trifluoroacetic acid (TFA) in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).

  • Amino Acid Activation and Coupling: In a separate vessel, activate the Boc-protected amino acid (e.g., Boc-Tyr(tBu)-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA). Add the activated amino acid to the resin to form the new peptide bond.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.

Conclusion

The selection of a tert-butylating agent is a critical decision in organic synthesis that depends on the substrate, desired product, and reaction conditions. This compound stands out as a highly reactive agent due to the excellent leaving group ability of the mesylate anion. However, other reagents like di-tert-butyl dicarbonate offer a milder and highly selective alternative, especially for the protection of amines. Tert-butyl acetate and tert-butanol, in conjunction with acid catalysts, provide effective and often more economical routes for tert-butylation, particularly in industrial applications. A thorough understanding of the reactivity and optimal conditions for each agent is essential for the successful implementation of the tert-butyl group in the development of novel chemical entities.

References

A Comparative Guide to Tert-butylation: Tert-butyl Methanesulfonate vs. Tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the introduction of a tert-butyl group is a critical step in creating advanced intermediates for pharmaceuticals, agrochemicals, and materials science. This bulky functional group serves as a valuable protecting group for carboxylic acids, alcohols, and phenols, prized for its steric hindrance and specific conditions for removal.[1][2] While tert-butanol has traditionally been a common reagent for this purpose, tert-butyl methanesulfonate (tert-butyl mesylate) is emerging as a superior alternative, offering significant advantages in efficiency, substrate compatibility, and reaction conditions.

This guide provides an objective comparison of these two reagents, supported by mechanistic insights and experimental data, to assist researchers in selecting the optimal reagent for their alkylation needs.

Mechanistic Differences: The Key to Performance

The primary difference between the two reagents lies in their reaction mechanisms. Tert-butanol requires harsh acidic conditions for activation, whereas this compound possesses an inherently good leaving group.

  • Tert-butanol: The hydroxyl group of tert-butanol is a poor leaving group. Therefore, strong Brønsted or Lewis acids are required to protonate the oxygen, converting the leaving group into a neutral water molecule. This is followed by the formation of a tert-butyl carbocation, which then alkylates the nucleophile.[3][4] This process often necessitates high temperatures and the use of corrosive acids like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).[3][5]

  • This compound: The methanesulfonate (mesylate) group is an excellent leaving group. The molecule readily undergoes nucleophilic substitution, typically via an Sₙ1 pathway, due to the stability of the tertiary carbocation that is formed upon the departure of the mesylate anion.[6] This intrinsic reactivity means that the reaction can proceed under much milder conditions, often without the need for strong, corrosive acids.

Performance Comparison: A Data-Driven Analysis

The advantages of using this compound are evident in improved yields, milder reaction conditions, and broader applicability. While direct comparative studies are sparse, a synthesis of data from alkylation reactions on common substrates like phenols highlights the performance gap.

ParameterAlkylation with Tert-butanolAlkylation with this compoundAdvantage
Activating Agent Strong Acid (e.g., H₂SO₄, AlCl₃, Zeolites)[3]Typically not required; mild base may be usedThis compound
Reaction Temperature Often elevated (70°C - 150°C)[5][7]Room temperature to moderate heatThis compound
Reaction Time Can be several hours (e.g., 2-7 hours)[5][8]Generally fasterThis compound
Typical Yield Variable; often moderate due to side reactionsGenerally high to quantitativeThis compound
Byproducts Water, which can promote side reactionsMethanesulfonic acid/salt (non-aqueous)This compound
Substrate Scope Limited by acid-sensitive functional groupsCompatible with a wide range of functional groups[9]This compound
Selectivity Risk of side products (e.g., di-alkylation, elimination)[3]Higher selectivity due to milder conditionsThis compound

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Phenol using Tert-butanol

This protocol is a representative example of Friedel-Crafts alkylation using tert-butanol, which requires an acid catalyst.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol substrate and a suitable solvent (e.g., heptane or excess phenol if it is liquid).

  • Catalyst Addition: Add the acid catalyst (e.g., a cation-exchange resin like Amberlyst-15 or a Brønsted acid like p-toluenesulfonic acid[10]) to the mixture.

  • Reagent Addition: Slowly add tert-butanol (typically 1 to 3 molar equivalents relative to the phenol) to the stirring mixture.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 70-120°C) and maintain for 2-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the solid catalyst. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to isolate the desired alkylated phenol.

Protocol 2: General Procedure for Alkylation of a Phenol using this compound

This protocol illustrates the milder conditions typically employed with this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate and a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.1 to 1.5 equivalents) to the mixture to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Reagent Addition: Add this compound (1.0 to 1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature or warm gently (e.g., to 40°C) if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the mixture to remove the base and its salt. Dilute the filtrate with the reaction solvent or ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. The crude product can then be purified by flash column chromatography.

Visualizing the Advantage

The following diagrams illustrate the core differences in reaction pathways, experimental workflows, and the resulting advantages.

G cluster_0 Alkylation via Tert-butanol cluster_1 Alkylation via this compound tBuOH Tert-butanol Activated Protonated Alcohol (Good Leaving Group) tBuOH->Activated Strong Acid (H⁺) Cation1 Tert-butyl Carbocation Activated->Cation1 - H₂O Product1 Alkylated Product Cation1->Product1 + Nucleophile tBuOMs Tert-butyl Methanesulfonate Cation2 Tert-butyl Carbocation tBuOMs->Cation2 Spontaneous (Good Leaving Group, MsO⁻) Product2 Alkylated Product Cation2->Product2 + Nucleophile

Caption: Comparison of reaction activation pathways.

G cluster_0 Workflow: Tert-butanol cluster_1 Workflow: this compound A1 Add Substrate & Corrosive Acid A2 Add Tert-butanol A1->A2 A3 Heat Reaction (High Temp) A2->A3 A4 Aqueous, Neutralizing Work-up A3->A4 A5 Purification A4->A5 B1 Add Substrate & Mild Base B2 Add t-BuOMs B1->B2 B3 Stir Reaction (Low Temp) B2->B3 B4 Simple Filtration & Non-Aqueous Work-up B3->B4 B5 Purification B4->B5

Caption: Comparative experimental workflows.

G center Tert-butyl Methanesulfonate adv1 Milder Reaction Conditions center->adv1 adv2 Higher Yields & Selectivity center->adv2 adv3 Broader Substrate Scope center->adv3 adv4 No Aqueous Byproduct center->adv4 adv5 Faster Reaction Times center->adv5

Caption: Key advantages of this compound.

Conclusion

For researchers, scientists, and drug development professionals engaged in multi-step synthesis, the choice of reagent can significantly impact the efficiency and success of a synthetic route. This compound offers a clear advantage over tert-butanol as a tert-butylating agent. Its ability to function under mild, non-acidic conditions translates to higher yields, greater selectivity, and compatibility with sensitive, complex substrates.[9][11][12] While tert-butanol may remain a viable option for simple, robust substrates where cost is the primary driver, this compound provides a more powerful, reliable, and versatile tool for modern organic synthesis.

References

A Comparative Guide to Alternatives for Introducing Tert-butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and selectivities. The tert-butyl (t-Bu) group is a cornerstone for the protection of alcohols, phenols, and carboxylic acids, prized for its steric bulk and its stability in neutral to basic conditions, while being readily cleavable under acidic conditions. While tert-butyl methanesulfonate can theoretically be used, it is not a common reagent for this purpose due to potential side reactions and the availability of more efficient and reliable alternatives. This guide provides an objective comparison of the most prevalent and effective reagents for introducing the tert-butyl protecting group, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic planning.

Comparison of Key Reagents for Tert-butylation

The choice of reagent for introducing a tert-butyl protecting group is critical and depends on the substrate, the presence of other functional groups, and the desired reaction conditions. The following table summarizes the performance of common alternatives.

Reagent/Catalyst SystemSubstrate ScopeTypical Reaction ConditionsYield Range (%)AdvantagesDisadvantages
Isobutene / H₂SO₄ (cat.) Alcohols, Phenols, Carboxylic AcidsDichloromethane or Dioxane, -78°C to RT64 - 95+Inexpensive, high atom economy.Gaseous reagent, requires careful handling; strongly acidic conditions may not be suitable for sensitive substrates.
Di-tert-butyl dicarbonate ((Boc)₂O) / Lewis Acid (e.g., Mg(ClO₄)₂) ** Alcohols, PhenolsDichloromethane, 40°C>94Mild conditions, commercially available, solid reagent.[1]Requires a catalyst, may form carbonate byproducts.
Tert-butyl acetate / Tf₂NH (cat.) Carboxylic Acids, Alcohols, Amino AcidsTert-butyl acetate (solvent and reagent), 0°C to RT66 - 100Highly efficient, rapid reactions, tolerates a wide range of functional groups.[2][3]Tf₂NH is a strong acid catalyst.
Tert-butyl 2,2,2-trichloroacetimidate / Lewis Acid (e.g., BF₃·OEt₂) **Alcohols, PhenolsCyclohexane/Dichloromethane, RT80 - 90+Mild, non-reversible reaction conditions.[4]Reagent can be moisture-sensitive.
Tert-butyl bromide / Base (e.g., K₂CO₃) Carboxylic AcidsAcetone, refluxModerate to HighReadily available liquid reagent.Can be slow, potential for elimination side reactions with hindered substrates.
Erbium(III) triflate (Er(OTf)₃) (cat.) / (Boc)₂O Alcohols, PhenolsSolvent-free, RTHighEco-friendly (solvent-free), catalyst can be recycled.[5]Catalyst can be expensive.

Reaction Mechanisms and Experimental Workflows

The mechanisms for O-tert-butylation generally proceed through the formation of a tert-butyl cation or a related electrophilic species, which is then trapped by the nucleophilic oxygen of the alcohol, phenol, or carboxylic acid.

G General O-tert-butylation Mechanism cluster_0 tert-Butyl Cation Formation cluster_1 Nucleophilic Attack Source t-Bu Source (Isobutene, t-BuOH, (Boc)₂O, etc.) Cation tert-Butyl Cation (CH₃)₃C⁺ Source->Cation Acid Catalyst Protected_Product R-O-t-Bu / R-COO-t-Bu Cation->Protected_Product Nucleophile R-OH / R-COOH Nucleophile->Protected_Product G start Select Substrate (Alcohol, Phenol, Carboxylic Acid) acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive steric_hindrance Is the substrate sterically hindered? acid_sensitive->steric_hindrance No mild_conditions (Boc)₂O / Lewis Acid or t-Bu-trichloroacetimidate acid_sensitive->mild_conditions Yes strong_acid_ok Isobutene / H₂SO₄ or t-Bu-acetate / Tf₂NH steric_hindrance->strong_acid_ok No highly_reactive t-Bu-acetate / Tf₂NH steric_hindrance->highly_reactive Yes end Protected Substrate mild_conditions->end strong_acid_ok->end highly_reactive->end

References

A Comparative Review of Modern tert-Butylating Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butyl group is a cornerstone transformation in modern organic synthesis, prized for its ability to provide steric shielding and to serve as a versatile protecting group for a variety of functional groups. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Historically, the installation of this bulky group relied on harsh methods, such as the use of isobutylene gas with strong mineral acids. However, the landscape of tert-butylation has evolved significantly, with the development of milder, more efficient, and highly selective modern reagents.

This guide provides a comparative analysis of the performance of three leading modern tert-butylating systems: Bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate , tert-butyl 2,2,2-trichloroacetimidate with a non-coordinating acid-base catalyst , and di-tert-butyl dicarbonate (Boc₂O) in conjunction with Lewis acids . The performance of these reagents is evaluated based on experimental data for substrate scope, reaction yields, and conditions, offering a comprehensive resource for selecting the optimal reagent for a given synthetic challenge.

Performance Comparison of Modern tert-Butylating Reagents

The choice of a tert-butylating reagent is dictated by the nature of the substrate and the desired selectivity. The following tables summarize the performance of the featured modern reagents in the tert-butylation of carboxylic acids, alcohols, phenols, and amines.

Table 1: tert-Butylation of Carboxylic Acids
Reagent SystemSubstrateTemp. (°C)Time (h)Yield (%)Reference
2 mol% Tf₂NH in t-BuOAcHydrocinnamic acid01699[1]
2 mol% Tf₂NH in t-BuOAc4-Bromobenzoic acid01699[1]
2 mol% Tf₂NH in t-BuOAcPhenylacetic acid01699[1]
2 mol% Tf₂NH in t-BuOAc4-Oxo-4-phenylbutanoic acid01699[1]
Table 2: tert-Butylation of Alcohols and Phenols
Reagent SystemSubstrateTemp. (°C)Time (h)Yield (%)Reference
t-Bu-TCA¹ / Tf₂NH / 2,6-lutidine2-Bromophenol80195[2]
t-Bu-TCA¹ / Tf₂NH / 2,6-lutidine4-Cyanophenol80196[2]
t-Bu-TCA¹ / Tf₂NH / 2,6-lutidine1-Adamantanol80195[2]
t-Bu-TCA¹ / Tf₂NH / 2,6-lutidineGeraniol80195[2]
Boc₂O / 10 mol% Mg(ClO₄)₂1-Octanol40292[1]
Boc₂O / 10 mol% Mg(ClO₄)₂Benzyl alcohol401.596[1]
Boc₂O / 10 mol% Sc(OTf)₃Phenol401.595[3]
2 mol% Tf₂NH in t-BuOAc1-Adamantanol251699[1]

¹t-Bu-TCA = tert-butyl 2,2,2-trichloroacetimidate

Table 3: N-tert-Butoxycarbonylation (N-Boc Protection) of Amines
Reagent SystemSubstrateTemp. (°C)Time (min)Yield (%)Reference
Boc₂O / 20 wt% Yttria-ZirconiaBenzylamineRT1596[4]
Boc₂O / 20 wt% Yttria-ZirconiaPyrrolidineRT1098[4]
Boc₂O / 20 wt% Yttria-ZirconiaAnilineReflux18091[4]
Boc₂O / 20 wt% Yttria-Zirconia2-AminophenolRT12090[4]

Experimental Protocols

Detailed methodologies for the application of these modern tert-butylating reagents are provided below.

Protocol 1: General Procedure for Tf₂NH-Catalyzed tert-Butylation of Carboxylic Acids[1]

To a solution of the carboxylic acid (1.0 equiv) in tert-butyl acetate (0.1 M), a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 equiv) in CH₂Cl₂ is added at 0 °C. The mixture is stirred at this temperature for the specified time (typically 16 hours). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C. The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the desired tert-butyl ester.

Protocol 2: General Procedure for tert-Butylation of Phenols using tert-Butyl 2,2,2-Trichloroacetimidate[2]

A mixture of the phenol (1.0 equiv), tert-butyl 2,2,2-trichloroacetimidate (2.0 equiv), Tf₂NH (0.1 equiv), and 2,6-lutidine (0.1 equiv) in an appropriate solvent (e.g., cyclohexane) is heated at 80 °C for 1 hour. After cooling to room temperature, the reaction mixture is filtered and concentrated. The residue is then purified by column chromatography to yield the tert-butyl ether.

Protocol 3: General Procedure for Mg(ClO₄)₂-Catalyzed tert-Butylation of Alcohols with Boc₂O[1]

To a solution of the alcohol (1.0 equiv) in dichloromethane (or under neat conditions), anhydrous Mg(ClO₄)₂ (0.1 equiv) and di-tert-butyl dicarbonate (Boc₂O) (2.3 equiv) are added. The mixture is stirred at 40 °C for the required time (typically 1.5-2 hours). After completion of the reaction, the solvent is evaporated, and the residue is purified by flash chromatography to give the pure tert-butyl ether.

Protocol 4: General Procedure for Yttria-Zirconia Catalyzed N-Boc Protection of Amines[4][5]

To a solution of the amine (1.0 equiv) in dry acetonitrile, the yttria-zirconia catalyst (20 wt%) is added. Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) in dry acetonitrile is then added dropwise with constant stirring at room temperature. The reaction is monitored by TLC. After completion, the catalyst is filtered off and washed with ether. The filtrate is concentrated, and the residue is purified to afford the N-Boc protected amine.

Visualizing Reaction Pathways and Selection Logic

The following diagrams illustrate the general mechanistic pathway for acid-catalyzed tert-butylation and a decision-making workflow for reagent selection.

G cluster_activation Activation of tert-Butyl Source cluster_nucleophilic_attack Nucleophilic Attack and Product Formation Reagent tert-Butyl Source (e.g., t-BuOAc, t-Bu-TCA, Boc₂O) Activated_Complex Activated Complex Reagent->Activated_Complex Protonation or Coordination Acid Acid Catalyst (e.g., Tf₂NH, Lewis Acid) Acid->Activated_Complex Intermediate tert-Butyl Cation Intermediate Activated_Complex->Intermediate Generation of tert-Butyl Cation (or equivalent) Product tert-Butylated Product Intermediate->Product Substrate Substrate (R-COOH, R-OH, R-NH₂) Substrate->Product Nucleophilic Attack G Start Select Substrate Type Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Alcohol_Phenol Alcohol / Phenol Start->Alcohol_Phenol Amine Amine Start->Amine Tf2NH Tf₂NH in t-BuOAc (High yield, mild) Carboxylic_Acid->Tf2NH Acid_Sensitive Acid-Sensitive Groups Present? Alcohol_Phenol->Acid_Sensitive Boc2O_YZ Boc₂O / Yttria-Zirconia (Heterogeneous, reusable catalyst) Amine->Boc2O_YZ tBuTCA t-Bu-TCA / Tf₂NH / Lutidine (Very mild, for sensitive substrates) Acid_Sensitive->tBuTCA Yes Boc2O_Lewis Boc₂O / Lewis Acid (e.g., Mg(ClO₄)₂, Sc(OTf)₃) (Tunable, good for ethers) Acid_Sensitive->Boc2O_Lewis No

References

A Comparative Guide to the Kinetic Studies of Tert-butyl Methanesulfonate Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis kinetics of tert-butyl methanesulfonate and other relevant tert-butyl derivatives. Due to the limited availability of specific quantitative kinetic data for this compound in publicly accessible literature, this guide presents a thorough analysis of closely related compounds to infer its reactivity. The data herein is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of the underlying chemical principles.

Introduction to Solvolysis and the SN1 Mechanism

Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. For tertiary substrates like tert-butyl derivatives, this reaction typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This two-step mechanism involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the solvent molecule. The stability of the tertiary carbocation makes this pathway highly favorable. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate and is influenced by the nature of the leaving group and the polarity of the solvent.

The Role of the Leaving Group

The efficiency of the leaving group is a critical factor in determining the rate of an SN1 solvolysis reaction. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. Generally, the conjugate bases of strong acids are excellent leaving groups.

The methanesulfonate (mesylate) group is recognized as an excellent leaving group due to the resonance stabilization of the negative charge across its three oxygen atoms. This makes the carbon-oxygen bond in this compound highly susceptible to heterolytic cleavage, leading to the formation of the stable tert-butyl carbocation. While specific kinetic data for this compound is scarce in the surveyed literature, its reactivity is expected to be comparable to or greater than that of other sulfonates like tosylates and significantly greater than that of halides.

Comparative Kinetic Data

To provide a quantitative basis for comparison, the following tables summarize the solvolysis rate constants and activation parameters for various tert-butyl derivatives in different solvent systems.

Table 1: First-Order Rate Constants (k) for the Solvolysis of Tert-Butyl Derivatives at 25 °C

SubstrateLeaving GroupSolventRate Constant (k) in s⁻¹
tert-Butyl Chloride-Cl80% Ethanol / 20% Water1.4 x 10⁻⁴
tert-Butyl Bromide-Br80% Ethanol / 20% Water3.0 x 10⁻³
tert-Butyl Iodide-I80% Ethanol / 20% Water1.1 x 10⁻²
tert-Butyl Chlorothioformate-SCOCl80% Ethanol / 20% Water4.04 x 10⁻⁴
tert-Butyl Chloride-Cl90% Acetone / 10% Water (at 50°C)4.55 x 10⁻⁶

Table 2: Activation Parameters for the Solvolysis of Tert-Butyl Derivatives

SubstrateLeaving GroupSolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
tert-Butyl Chlorothioformate-SCOCl100% Ethanol19.2-17.4
tert-Butyl Chlorothioformate-SCOCl80% Ethanol18.5-12.2

Experimental Protocols

The following is a generalized experimental protocol for determining the solvolysis rate of a tert-butyl derivative. This method is based on monitoring the production of acid during the reaction by titration.

Objective: To determine the first-order rate constant for the solvolysis of a tert-butyl derivative in a given solvent system.

Materials:

  • Tert-butyl derivative (e.g., tert-butyl chloride, this compound)

  • Solvent (e.g., ethanol/water mixture, acetone/water mixture)

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.01 M)

  • Indicator (e.g., bromothymol blue or phenolphthalein)

  • Erlenmeyer flasks

  • Burette

  • Pipettes

  • Stopwatch

  • Constant temperature bath

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 ethanol:water by volume).

  • Reaction Setup: In an Erlenmeyer flask, place a known volume of the solvent mixture and a few drops of the indicator.

  • Initiation of Reaction: Add a precise amount of the tert-butyl derivative to the solvent mixture and immediately start the stopwatch. This is time t=0.

  • Titration: The solvolysis reaction produces one equivalent of acid. At regular time intervals, titrate the reaction mixture with the standardized NaOH solution to the indicator endpoint. Record the volume of NaOH added and the corresponding time.

  • Data Collection: Continue taking measurements until the reaction is essentially complete (i.e., the volume of NaOH required for neutralization no longer changes significantly). This final volume corresponds to the total amount of acid produced (V∞).

  • Data Analysis: The first-order rate constant (k) can be determined graphically by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH added at time t. The slope of this line will be equal to -k.

Visualizations

SN1 Reaction Mechanism

The following diagram illustrates the signaling pathway of the SN1 solvolysis of a tert-butyl derivative (t-Bu-X).

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack by Solvent cluster_step3 Step 3: Deprotonation tBuX t-Bu-X Carbocation t-Bu⁺ + X⁻ tBuX->Carbocation Slow Protonated_Product t-Bu-OS⁺H Carbocation->Protonated_Product Fast Solvent SOH Final_Product t-Bu-OS + H⁺ Protonated_Product->Final_Product Fast

Caption: The SN1 solvolysis mechanism for a tert-butyl derivative.

Experimental Workflow for Kinetic Studies

This diagram outlines the general workflow for conducting a kinetic study of solvolysis.

Solvolysis_Workflow prep Preparation of Reagents (Substrate, Solvent, Titrant) reaction Initiate Solvolysis Reaction (t=0) prep->reaction sampling Take Aliquots at Regular Time Intervals reaction->sampling titration Titrate with Standard Base sampling->titration data Record Time and Volume of Titrant titration->data data->sampling Repeat until reaction is complete analysis Plot ln(V∞ - Vt) vs. Time data->analysis result Determine Rate Constant (k) from the Slope analysis->result

Caption: General experimental workflow for solvolysis kinetic studies.

A Comparative Guide to the Spectroscopic Identification of the Tert-Butyl Carbocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl carbocation, a cornerstone of physical organic chemistry, serves as a fundamental model for understanding the structure, stability, and reactivity of carbocation intermediates. Its unambiguous identification is crucial in mechanistic studies and various synthetic applications. This guide provides a comprehensive comparison of the primary spectroscopic techniques used to identify and characterize the tert-butyl carbocation, offering supporting experimental data, detailed protocols, and a clear visualization of the analytical workflows.

Spectroscopic Techniques: A Head-to-Head Comparison

The identification of the highly reactive tert-butyl carbocation requires specialized techniques capable of probing its structure under stabilizing conditions, typically in superacid media or in the gas phase. The most powerful and widely used methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. More recently, advanced mass spectrometry techniques have also emerged as a viable alternative for the detection of transient carbocations.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Detailed structural information, including carbon skeleton, connectivity, and electronic environment.[1]Information about vibrational modes and functional groups.[2]Mass-to-charge ratio, elemental composition, and fragmentation patterns.
Sample Phase Solution (typically in superacid)Gas phase or condensed phase (in superacid or salts).[2][3]Gas phase.
Strengths - Unambiguous structural elucidation.- Provides quantitative information.- Can determine geometry with specialized techniques (e.g., nutation NMR).- Highly sensitive to changes in bonding and molecular symmetry.- Can distinguish between gas-phase and condensed-phase structures.[2]- Extremely high sensitivity, capable of detecting transient species.- Provides exact mass and elemental formula (HRMS).
Limitations - Relatively low sensitivity, requiring higher concentrations.[4] - Requires specialized solvents (superacids) and low temperatures.[5]- Does not provide a complete structural picture on its own. - Spectra can be complex and require theoretical calculations for interpretation.- Provides limited structural information about the intact ion.- Fragmentation can be complex to interpret.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR and IR spectroscopy for the tert-butyl carbocation.

Table 1: 13C NMR Spectroscopic Data
SpeciesCarbon AtomChemical Shift (δ, ppm)Reference
tert-Butyl Carbocation ((CH3)3C+)C+ (quaternary)330[1]
CH3 (primary)~47
Isobutane ((CH3)3CH)CH (tertiary)25.2[1]
CH3 (primary)24.3

Note: Chemical shifts are typically referenced to an external standard.

Table 2: Infrared (IR) Spectroscopic Data
PhaseVibrational ModeFrequency (cm-1)Reference
Gas Phase (Ar-tagged)C-H stretch (hyperconjugating CH3 groups)2839[2]
C-H stretch (polarized CH3 group)2913, 2965, 3036[2]
Condensed Phase (in SbF5)C-H stretch~2830

Experimental Protocols

NMR Spectroscopic Identification in Superacid Media

This protocol outlines the generation of the tert-butyl carbocation from a suitable precursor in a superacid medium for NMR analysis.

Materials:

  • Precursor: tert-butyl chloride or isobutane.

  • Superacid system: A mixture of antimony pentafluoride (SbF5) and a co-solvent such as sulfuryl chloride fluoride (SO2ClF) or sulfur dioxide (SO2).

  • Deuterated solvent for locking (e.g., CDCl3 in a capillary).

  • NMR tube and a low-temperature NMR spectrometer.

Procedure:

  • Preparation of the Superacid Solution: In a glovebox or under an inert atmosphere, a solution of SbF5 in SO2ClF (e.g., a 1:4 molar ratio) is prepared in an NMR tube at low temperature (typically -78 °C, using a dry ice/acetone bath).

  • Introduction of the Precursor: A solution of the tert-butyl precursor in a minimal amount of SO2ClF is slowly added to the chilled superacid solution in the NMR tube.

  • Mixing and Equilibration: The NMR tube is carefully agitated to ensure thorough mixing while maintaining the low temperature to prevent decomposition.

  • NMR Data Acquisition: The NMR tube is quickly transferred to the pre-cooled NMR spectrometer. 13C NMR spectra are acquired at low temperatures (e.g., -70 °C) to ensure the stability of the carbocation.[5]

Gas-Phase Infrared (IR) Spectroscopy

This method involves the generation of the carbocation in the gas phase and its study using photodissociation spectroscopy.

Instrumentation:

  • Pulsed supersonic expansion source with an electrical discharge.

  • Time-of-flight (TOF) mass spectrometer.

  • Tunable infrared laser.

Procedure:

  • Ion Generation: A precursor gas (e.g., tert-butyl chloride) seeded in a carrier gas (e.g., argon) is subjected to a pulsed electrical discharge in a supersonic expansion. This process generates the tert-butyl carbocation.

  • Ion Trapping and Mass Selection: The generated ions are guided into a mass spectrometer where the tert-butyl carbocation is mass-selected.

  • IR Photodissociation: The mass-selected ions are irradiated with a tunable IR laser. When the laser frequency matches a vibrational mode of the carbocation, the ion absorbs a photon and may undergo dissociation.

  • Detection: The resulting fragment ions are detected, and the IR spectrum is constructed by plotting the fragment ion intensity as a function of the IR laser wavelength.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

DESI-MS is an ambient ionization technique that can be used to detect reactive intermediates like carbocations directly from a reaction mixture.

Instrumentation:

  • DESI source.

  • High-resolution mass spectrometer.

Procedure:

  • Reaction Setup: The reaction expected to generate the tert-butyl carbocation is initiated on a suitable surface (e.g., a PTFE slide).

  • DESI Analysis: A spray of charged solvent droplets is directed at the surface where the reaction is occurring.

  • Ionization and Desorption: The charged droplets impact the surface, desorbing and ionizing the molecules present, including the short-lived tert-butyl carbocation.

  • Mass Analysis: The desorbed ions are transferred to the mass spectrometer for mass analysis, allowing for the detection of the m/z corresponding to the tert-butyl carbocation.

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

NMR_Workflow cluster_prep Sample Preparation (-78 °C) cluster_acq NMR Acquisition (-70 °C) start Start prep_superacid Prepare SbF5/SO2ClF in NMR tube start->prep_superacid add_precursor Add tert-butyl precursor prep_superacid->add_precursor mix Mix thoroughly add_precursor->mix transfer Transfer to pre-cooled NMR spectrometer mix->transfer acquire Acquire 13C NMR spectrum transfer->acquire process Process and analyze data acquire->process

Figure 1. Experimental workflow for NMR identification of the tert-butyl carbocation.

IR_Workflow start Precursor Gas (tert-butyl chloride + Ar) discharge Pulsed Electrical Discharge start->discharge mass_select Time-of-Flight Mass Selection discharge->mass_select ir_laser Tunable IR Laser Irradiation mass_select->ir_laser detection Fragment Ion Detection ir_laser->detection spectrum Construct IR Spectrum detection->spectrum

Figure 2. Workflow for gas-phase IR spectroscopic identification.

Logical_Comparison cluster_methods Spectroscopic Methods cluster_info Information Obtained NMR NMR Spectroscopy Structure Detailed Structure & Connectivity NMR->Structure Provides IR IR Spectroscopy Vibrations Vibrational Modes IR->Vibrations Provides MS Mass Spectrometry Mass Mass-to-Charge Ratio MS->Mass Provides

Figure 3. Logical relationship between spectroscopic methods and information obtained.

Conclusion

The spectroscopic identification of the tert-butyl carbocation is a testament to the power of modern analytical techniques in elucidating the nature of reactive intermediates. While NMR spectroscopy provides the most definitive structural information, IR spectroscopy offers valuable insights into the vibrational characteristics and the influence of the local environment. Mass spectrometry, particularly with ambient ionization methods, presents a highly sensitive tool for the direct detection of these fleeting species. The choice of technique will ultimately depend on the specific research question, with a combination of these methods often providing the most comprehensive understanding of the tert-butyl carbocation's structure and behavior.

References

A Comparative Cost Analysis of Tert-Butylation Methods for Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Tert-Butylation Strategy

The introduction of a tert-butyl group is a critical modification in the synthesis of pharmaceuticals and other fine chemicals, often enhancing steric bulk, improving metabolic stability, and modulating biological activity. The choice of the tert-butylation method can significantly impact the overall cost, efficiency, and environmental footprint of a synthetic route. This guide provides a comparative analysis of three common methods for the tert-butylation of phenol: conventional Friedel-Crafts alkylation, zeolite-catalyzed alkylation, and ionic liquid-catalyzed alkylation. The comparison is based on experimental data from peer-reviewed literature, focusing on reagent costs, reaction conditions, product yields, and catalyst reusability.

At a Glance: Performance Comparison of Tert-Butylation Methods

The following table summarizes the key performance indicators for the tert-butylation of phenol using Friedel-Crafts, zeolite, and ionic liquid catalysts. This data is compiled from various studies to provide a standardized comparison.

ParameterFriedel-Crafts Alkylation (FeCl₃)Zeolite-Catalyzed Alkylation (H-BEA)Ionic Liquid-Catalyzed Alkylation
Tert-butylating Agent tert-butanoltert-butanoltert-butanol
Catalyst Loading Stoichiometric to catalyticCatalytic (e.g., 3 wt%)Catalytic (e.g., 10 mol%)
Reaction Temperature 70-150°C60-180°C70-80°C
Reaction Time 4-5 hours4 hours2-7 hours
Phenol Conversion ~72%~31.5%Up to 93%
Selectivity for 4-TBP ModerateHigh (up to 99.3%)Moderate to High
Selectivity for 2,4-DTBP HighLowHigh
Catalyst Reusability NoHighHigh
Estimated Reagent Cost Low to ModerateLow (catalyst is reusable)Moderate to High (offset by reusability)
Environmental Impact High (corrosive, hazardous waste)Low (recyclable catalyst)Low (recyclable catalyst)

Disclaimer: The cost estimations are based on publicly available data for reagents and catalysts and may vary based on supplier, purity, and scale. The primary cost drivers for zeolite and ionic liquid catalysis are the initial catalyst investment and the efficiency of the recycling process.

Deep Dive: Experimental Protocols and Methodologies

Friedel-Crafts Alkylation using Ferric Chloride (FeCl₃)

This classical method involves the use of a Lewis acid catalyst to generate a tert-butyl carbocation, which then undergoes electrophilic aromatic substitution with phenol.

Experimental Protocol:

A mixture of phenol and tert-butanol (molar ratio 1:2) is stirred in a reaction vessel. Anhydrous ferric chloride (FeCl₃) is added portion-wise to the reaction mixture. The reaction is then heated to a specified temperature (e.g., 70°C) and maintained for several hours (e.g., 5 hours) with continuous stirring. After the reaction is complete, the mixture is cooled to room temperature and quenched with dilute hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The product is then purified by distillation under reduced pressure. One study demonstrated a maximum phenol conversion of 72%[1].

Friedel_Crafts_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol Heating Heating (e.g., 70°C, 5h) Phenol->Heating tBuOH tert-Butanol tBuOH->Heating FeCl3 FeCl₃ (catalyst) FeCl3->Heating Quenching Quenching (dil. HCl) Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Product Purification->Product Tert-butylated Phenols

Figure 1: Experimental workflow for Friedel-Crafts tert-butylation of phenol.
Zeolite-Catalyzed Alkylation using H-BEA

Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts, offering a more environmentally friendly alternative to traditional Lewis acids. Their shape-selective nature can also lead to higher regioselectivity.

Experimental Protocol:

The alkylation is carried out in a sealed tube or a batch reactor. Phenol and tert-butanol (TBA) are mixed, typically in a 1:2 molar ratio. The zeolite catalyst (e.g., H-β with a Si/Al ratio of 30) is added to the mixture. The reaction is conducted at a specific temperature (e.g., 60°C) for a set duration (e.g., 4 hours) with constant stirring. After the reaction, the solid catalyst is separated by filtration. The liquid product mixture is then analyzed, often by gas chromatography, to determine the conversion of phenol and the selectivity for the different tert-butylated products. One comparative study showed a phenol conversion of 31.5% with a high selectivity of 99.3% for p-tert-butylphenol (p-TBP) under these conditions[2].

Zeolite_Catalyzed_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Separation & Analysis Phenol Phenol Heating Heating (e.g., 60°C, 4h) Phenol->Heating tBuOH tert-Butanol tBuOH->Heating Zeolite H-BEA Zeolite (catalyst) Zeolite->Heating Filtration Filtration (Catalyst recovery) Heating->Filtration Filtration->Zeolite Recycle Analysis Product Analysis (GC) Filtration->Analysis Product Product Analysis->Product Tert-butylated Phenols

Figure 2: Experimental workflow for zeolite-catalyzed tert-butylation of phenol.
Ionic Liquid-Catalyzed Alkylation

Brønsted acidic ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are known for their negligible vapor pressure, thermal stability, and recyclability, making them attractive for green chemistry applications.

Experimental Protocol:

The tert-butylation of phenol is performed in a batch reactor. Phenol and the ionic liquid catalyst, such as N-(1,4-sulfonic acid) butyl triethylammonium hydrogen sulfate, are mixed. Tert-butyl alcohol is then added to the mixture. The reaction is carried out at a specific temperature (e.g., 70-80°C) with stirring for a designated time (e.g., 2-7 hours)[3][4]. Upon completion, the product is extracted with a suitable organic solvent like toluene. The ionic liquid, being immiscible with the solvent, can be easily separated and potentially reused. The extracted product is then analyzed to determine conversion and selectivity. Studies have reported high phenol conversions, with one achieving 93% conversion[4][5].

Ionic_Liquid_Catalyzed_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Separation & Analysis Phenol Phenol Heating Heating (e.g., 70-80°C, 2-7h) Phenol->Heating tBuOH tert-Butanol tBuOH->Heating IonicLiquid Ionic Liquid (catalyst) IonicLiquid->Heating Extraction Extraction (e.g., Toluene) Heating->Extraction Separation Phase Separation Extraction->Separation Separation->IonicLiquid Ionic Liquid Phase (Recycle) Analysis Product Analysis (GC) Separation->Analysis Organic Phase Product Product Analysis->Product Tert-butylated Phenols

Figure 3: Experimental workflow for ionic liquid-catalyzed tert-butylation of phenol.

Concluding Remarks: Selecting the Right Method

The choice of a tert-butylation method is a trade-off between reagent cost, catalyst efficiency, product selectivity, and environmental considerations.

  • Friedel-Crafts alkylation remains a viable option, particularly when low-cost reagents are the primary concern and environmental regulations are less stringent. However, the use of corrosive and often stoichiometric amounts of Lewis acids presents significant drawbacks in terms of handling and waste disposal.

  • Zeolite-catalyzed alkylation offers a greener and often more selective alternative. The high reusability of the catalyst can offset the initial investment, making it a cost-effective choice for large-scale production. The shape selectivity of zeolites can be a significant advantage when a specific isomer is desired.

  • Ionic liquid-catalyzed alkylation represents a modern approach that combines high catalytic activity with the benefits of a recyclable catalyst. While the initial cost of ionic liquids can be higher, their efficiency and the ease of product separation and catalyst recycling make them a compelling option for developing sustainable synthetic processes.

For researchers and professionals in drug development, the long-term cost-effectiveness and environmental benefits of zeolite and ionic liquid-based methods make them increasingly attractive. The optimal choice will ultimately depend on the specific requirements of the synthesis, including the desired product profile, scale of the reaction, and the importance of sustainable practices.

References

Navigating Stereoselectivity: A Comparative Guide to Reactions Involving Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, controlling the three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comprehensive assessment of the stereoselectivity of reactions involving tert-butyl methanesulfonate, comparing its performance with alternative reagents and providing supporting experimental data and detailed protocols.

The stereochemical outcome of a chemical reaction is a critical factor in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. This compound, a member of the sulfonate ester family, is a commonly used reagent for introducing the tert-butyl group or for utilizing the methanesulfonate moiety as a leaving group in nucleophilic substitution and elimination reactions. However, the inherent structure of the tert-butyl group profoundly influences the stereoselectivity of these transformations.

The Dominance of the SN1 Pathway and its Impact on Stereoselectivity

Due to the significant steric hindrance imparted by the three methyl groups of the tert-butyl moiety, reactions at the tertiary carbon center of this compound are largely governed by the unimolecular nucleophilic substitution (SN1) mechanism. This pathway proceeds through a two-step process involving the formation of a planar, sp2-hybridized tert-butyl carbocation intermediate. The planarity of this intermediate allows for the nucleophile to attack from either face with nearly equal probability.[1][2][3]

Consequently, if the reaction is initiated from a chiral starting material, the resulting product is typically a racemic or near-racemic mixture of enantiomers, leading to a significant loss of stereochemical information.[1][2][3] This inherent lack of stereoselectivity is a key consideration when designing synthetic routes that require high stereochemical control.

Comparison with Alternative Leaving Groups

The choice of leaving group is a crucial parameter in directing the stereochemical course of a reaction. While this compound favors SN1 pathways, other sulfonate esters with less sterically demanding alkyl groups can be more amenable to bimolecular nucleophilic substitution (SN2) reactions, which proceed with a predictable inversion of stereochemistry.

For a comparative perspective, the table below summarizes the relative reactivity of common sulfonate leaving groups in SN2 reactions. It is important to note that these are generalized trends and the actual stereochemical outcome will also depend on the substrate, nucleophile, solvent, and temperature.

Leaving GroupAbbreviationRelative Rate (SN2)pKa of Conjugate Acid
Trifluoromethanesulfonate-OTf~10^4 - 10^5~ -14
p-Toluenesulfonate-OTs1~ -2.8
Methanesulfonate -OMs ~ 0.6 ~ -1.9

This data highlights the superior leaving group ability of triflate, which can influence reaction rates and potentially the competition between SN1 and SN2 pathways.

Stereoselectivity in Elimination Reactions

Elimination reactions, which often compete with nucleophilic substitution, also exhibit stereochemical preferences. In the case of this compound, the unimolecular elimination (E1) mechanism is favored, proceeding through the same carbocation intermediate as the SN1 reaction. The E1 mechanism is generally not stereospecific.

In contrast, the bimolecular elimination (E2) mechanism, which is more prevalent with less hindered substrates and strong, non-nucleophilic bases, displays a high degree of stereoselectivity. The E2 reaction typically proceeds via an anti-periplanar transition state, where the departing leaving group and the abstracted proton are on opposite sides of the carbon-carbon bond. This geometric constraint dictates the stereochemistry of the resulting alkene. For bulky substrates like those derived from this compound, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) alkene product.

Experimental Protocols

General Procedure for the Synthesis of this compound

A common method for the preparation of this compound involves the reaction of tert-butanol with methanesulfonyl chloride in the presence of a base.

Materials:

  • tert-Butanol

  • Methanesulfonyl chloride

  • Triethylamine or Pyridine

  • Dichloromethane (anhydrous)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol for Assessing Stereoselectivity in a Solvolysis Reaction

To quantitatively assess the stereoselectivity of a reaction involving a chiral derivative of this compound, a solvolysis experiment can be performed, followed by analysis of the product mixture using chiral high-performance liquid chromatography (HPLC).

Materials:

  • Chiral tertiary alcohol precursor

  • Methanesulfonyl chloride

  • Pyridine

  • Solvent for solvolysis (e.g., ethanol, water, or a mixture)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)

  • HPLC system with a UV detector

  • Hexane and isopropanol (HPLC grade)

Procedure:

Part 1: Synthesis of the Chiral this compound Derivative

  • Synthesize the chiral methanesulfonate ester from the corresponding chiral tertiary alcohol using a procedure similar to the one described above, ensuring anhydrous and inert conditions to minimize racemization of the starting material.

Part 2: Solvolysis Reaction

  • Dissolve the synthesized chiral this compound derivative in the chosen solvolysis solvent at a known concentration.

  • Maintain the reaction at a constant temperature and monitor its progress over time by taking aliquots.

  • Quench the reaction in the aliquots at specific time points.

Part 3: Chiral HPLC Analysis

  • Develop a chiral HPLC method to separate the enantiomers of the expected product. This typically involves screening different chiral stationary phases and mobile phase compositions (e.g., mixtures of hexane and isopropanol).

  • Inject a racemic standard of the product to determine the retention times of the two enantiomers.

  • Inject the quenched aliquots from the solvolysis reaction onto the chiral HPLC column.

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee) of the product at different reaction times. The enantiomeric excess is calculated as: ee (%) = |(Area of Enantiomer 1 - Area of Enantiomer 2) / (Area of Enantiomer 1 + Area of Enantiomer 2)| * 100

Visualizing Reaction Pathways

To illustrate the mechanistic dichotomy that governs the stereoselectivity of reactions involving this compound, the following diagrams depict the SN1 and SN2 pathways.

SN1_Pathway sub Chiral Substrate (R-OMs) int Planar Carbocation Intermediate sub->int Slow, Rate- Determining Step prod_R Product (R-Nu) int->prod_R Fast, Attack from one face prod_S Product (S-Nu) int->prod_S Fast, Attack from opposite face

SN1 Reaction Pathway

SN2_Pathway sub Chiral Substrate (R-OMs) ts Trigonal Bipyramidal Transition State sub->ts Concerted Step prod Inverted Product (S-Nu) ts->prod

SN2 Reaction Pathway

Conclusion

The stereoselectivity of reactions involving this compound is fundamentally limited by its propensity to react via SN1 and E1 mechanisms, which proceed through achiral carbocation intermediates. This leads to a general outcome of low stereoselectivity in nucleophilic substitution reactions, often resulting in racemic products. While this compound is a useful reagent for introducing the tert-butyl group, alternative strategies, such as employing less sterically hindered substrates or different leaving groups that favor SN2 pathways, are necessary when high stereochemical control is a primary objective in organic synthesis. For elimination reactions, the choice of base can influence the regioselectivity, but the stereospecificity associated with E2 reactions is less pronounced in systems that favor E1 pathways. Researchers must carefully consider these mechanistic principles when designing synthetic routes that rely on sulfonate esters for stereocontrolled transformations.

References

Benchmarking Methanesulfonyl Chloride Performance Against Novel Catalysts in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis, the sulfonylation of alcohols and amines is a cornerstone transformation, yielding sulfonate esters and sulfonamides that are pivotal intermediates in the pharmaceutical and agrochemical industries. Traditionally, this has been achieved using sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base. However, the continuous drive for greener, more efficient, and selective synthetic methodologies has led to the emergence of novel catalytic systems. This guide provides an objective comparison of the performance of traditional methanesulfonylation with that of modern, innovative catalytic approaches, supported by available experimental data.

Executive Summary

While direct head-to-head comparative studies are scarce, an analysis of published data reveals trends in the performance of methanesulfonyl chloride versus novel catalytic systems for sulfonylation reactions. Traditional methods using methanesulfonyl chloride are robust and well-established, often providing high yields. However, they can require stoichiometric amounts of base and may lack selectivity in complex substrates. In contrast, novel catalysts, including metal-based and organocatalytic systems, offer the potential for milder reaction conditions, higher selectivity, and catalytic turnover, thereby reducing waste. The choice of method ultimately depends on the specific substrate, desired scale, and economic and environmental considerations.

Performance Comparison: Methanesulfonylation vs. Novel Catalysts

To provide a comparative overview, we will consider the O-sulfonylation of primary alcohols, a common transformation in organic synthesis.

Traditional Method: Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is a widely used reagent for the introduction of the methanesulfonyl (mesyl) group. The reaction typically proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride, facilitated by a base to neutralize the generated HCl.

General Reaction Scheme:

Performance Data:

Substrate (Primary Alcohol)BaseSolventTemperature (°C)Yield (%)Reference
Benzyl AlcoholTriethylamineDichloromethane0 to RT>95General Knowledge
1-OctanolPyridineDichloromethane0 to RT~90General Knowledge

Advantages:

  • High yields for a wide range of substrates.

  • Readily available and relatively inexpensive reagent.

  • Well-understood reaction mechanism.

Disadvantages:

  • Requires at least a stoichiometric amount of base.

  • Formation of stoichiometric amounts of salt waste.

  • Can be challenging for base-sensitive substrates.

Novel Catalytic Methods

Recent advances have focused on the development of catalytic systems that can achieve sulfonylation with greater efficiency and under milder conditions.

1. Indium-Catalyzed Sulfonylation:

Indium(III) triflate has been reported as an efficient catalyst for the sulfonylation of alcohols and amines.

Performance Data (Representative):

Substrate (Primary Alcohol)Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
1-Phenylethanol5DichloromethaneRT92[1]
1-Hexanol5DichloromethaneRT95[1]

2. Cupric Oxide-Catalyzed Sulfonylation:

Nano-sized cupric oxide (CuO) has been demonstrated as an effective heterogeneous catalyst for the sulfonylation of alcohols and phenols.

Performance Data (Representative):

Substrate (Alcohol/Phenol)CatalystSolventTemperatureYield (%)Reference
PhenolCuO nanoparticlesAcetonitrileReflux95[2]
Benzyl AlcoholCuO nanoparticlesAcetonitrileReflux92[2]

Advantages of Novel Catalysts:

  • Catalytic amounts of the promoter are required.

  • Milder reaction conditions are often possible.

  • Potential for higher selectivity with complex molecules.

  • Heterogeneous catalysts can be recycled, reducing waste.

Disadvantages of Novel Catalysts:

  • Catalysts can be expensive or require synthesis.

  • Catalyst sensitivity to air or moisture can be a concern.

  • Substrate scope may be more limited compared to the traditional method.

Experimental Protocols

Protocol 1: General Procedure for O-Sulfonylation of a Primary Alcohol using Methanesulfonyl Chloride

Materials:

  • Primary alcohol (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N, 1.5 equiv)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard glassware for extraction and purification.

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride to the reaction mixture via a dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative Procedure for Indium-Catalyzed Sulfonylation of an Alcohol

Materials:

  • Alcohol (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Indium(III) triflate (In(OTf)3, 0.05 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)

  • Pyridine (1.2 equiv)

  • Standard glassware for reaction setup, workup, and purification.

Procedure:

  • To a stirred solution of the alcohol and indium(III) triflate in anhydrous DCM, add pyridine at room temperature.

  • Add p-toluenesulfonyl chloride to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to afford the desired sulfonate ester.[1]

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Sulfonylation Mechanism cluster_reactants Reactants cluster_intermediates Transition State cluster_products Products Alcohol R-OH TransitionState [R-O(H)-SO2(CH3)-Cl]‡ Alcohol->TransitionState Nucleophilic Attack SulfonylChloride CH3SO2Cl SulfonylChloride->TransitionState Base Base Base->TransitionState Proton Abstraction SulfonateEster R-OSO2CH3 TransitionState->SulfonateEster ProtonatedBase Base-H+ TransitionState->ProtonatedBase Chloride Cl- TransitionState->Chloride

Caption: General mechanism of alcohol sulfonylation.

G Experimental Workflow for Sulfonylation Start Start Setup Reaction Setup: - Dissolve alcohol in solvent - Add base/catalyst Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slowly add Sulfonyl Chloride Cooling->Addition Reaction Stir at RT Monitor by TLC Addition->Reaction Workup Quench Reaction Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification End Characterize Pure Product Purification->End

Caption: A typical experimental workflow for a sulfonylation reaction.

Conclusion

The traditional use of methanesulfonyl chloride for sulfonylation remains a highly effective and practical approach for many applications. However, the development of novel catalytic systems is paving the way for more sustainable and selective synthetic routes. While a direct, comprehensive benchmarking study is not yet available, the existing literature suggests that these novel catalysts can offer significant advantages in terms of efficiency and environmental impact, particularly for complex and sensitive substrates. Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets when choosing between these established and emerging methodologies.

References

Safety Operating Guide

Proper Disposal of Tert-butyl Methanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Tert-butyl methanesulfonate is a chemical compound that requires careful handling and disposal due to its significant health hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

Given these hazards, strict adherence to safety protocols is paramount. All handling and disposal procedures should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Use in a well-ventilated area or with a respirator if needed
Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[2][3]

  • Waste Identification and Segregation:

    • This compound waste must be collected in a dedicated, properly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office, as it is incompatible with strong oxidizing agents and strong bases.

  • Container Selection and Labeling:

    • Use a chemically compatible container in good condition with a secure, leak-proof lid.[4]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, health hazard).[2]

    • Include the name and contact information of the generating researcher or laboratory and the date of waste accumulation.[2]

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.

    • Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as sand, vermiculite, or a commercial chemical absorbent.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.

  • Dispose of Cleanup Materials: Place all cleanup materials in a designated hazardous waste container, label it appropriately, and arrange for its disposal through your EHS office.

Regulatory Information

While this compound is not specifically listed by the EPA with its own waste code, its hazardous characteristics mean it is subject to the Resource Conservation and Recovery Act (RCRA). Based on its properties, it would likely be classified under a characteristic waste code for corrosivity (D002) or toxicity. A similar compound, ethyl methanesulfonate, is listed with the EPA waste code U119.[5] Your EHS office will make the final determination for proper waste manifesting.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Tert-butyl Methanesulfonate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Compatible Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer seal_label Securely Seal and Ensure Proper Labeling transfer->seal_label spill Spill Occurs transfer->spill storage Store in Designated Satellite Accumulation Area with Secondary Containment seal_label->storage disposal_request Contact EHS for Hazardous Waste Pickup storage->disposal_request spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure spill_procedure->container end End: Waste Collected by EHS for Disposal disposal_request->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of tert-butyl methanesulfonate. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. This compound is a hazardous chemical, classified as harmful if swallowed, causing severe skin burns and eye damage, and suspected of causing genetic defects and cancer.[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, which should be donned before entering the designated work area and inspected for integrity prior to each use.

PPE CategorySpecificationRationale
Hand Protection Double Gloving:Inner Glove: Nitrile rubber (minimum 0.1 mm thickness).• Outer Glove: Butyl rubber (minimum 0.7 mm thickness) or Neoprene.Provides robust protection against skin corrosion and absorption.[1][2] Butyl rubber is recommended for its high resistance to this class of chemicals.[3][4] Double gloving offers added protection in case of a breach of the outer glove.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield must be worn over the goggles when there is a significant risk of splashes or when handling larger quantities.Protects against severe eye damage from splashes of the corrosive material.[2][5]
Skin and Body Protection A flame-resistant or 100% cotton lab coat worn over personal clothing. A chemical-resistant apron and sleeves are required when handling larger quantities. Closed-toe shoes and long pants are mandatory.Protects skin from potential splashes and contact with the corrosive substance.[2][6] Contaminated work clothing must not be allowed out of the workplace and should be laundered separately before reuse.[2][3]
Respiratory Protection All work must be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Prevents inhalation of harmful vapors and aerosols.[2][3][5]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don all required PPE as specified in the table above.

  • Have an emergency spill kit readily accessible.

2. Handling the Chemical:

  • Conduct all manipulations of this compound inside the chemical fume hood.

  • Avoid generating aerosols or dust.

  • Keep containers tightly closed when not in use.[2]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

3. Spill Management:

  • In case of a minor spill, immediately alert personnel in the area.

  • Use an absorbent material, such as Chemizorb®, to contain the spill.[3]

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Clean the affected area thoroughly.

  • For major spills, evacuate the area and contact emergency services.

4. Waste Disposal:

  • Collect all residual chemical and contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.[7][8]

  • Do not mix with other waste streams unless compatibility has been verified.[9]

  • Halogenated and non-halogenated waste should be segregated.[7]

  • Dispose of all waste in accordance with local, state, and federal regulations.[10] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[11]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe handling Chemical Handling in Fume Hood ppe->handling spill Spill Occurs? handling->spill spill_manage Spill Management spill->spill_manage Yes waste Waste Segregation & Collection spill->waste No decon Decontamination spill_manage->decon decon->waste disposal Final Disposal via EHS waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Tert-butyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.